molecular formula C8H8O2 B1360083 5-Methyl-1,3-benzodioxole CAS No. 7145-99-5

5-Methyl-1,3-benzodioxole

Cat. No.: B1360083
CAS No.: 7145-99-5
M. Wt: 136.15 g/mol
InChI Key: GHPODDMCSOYWNE-UHFFFAOYSA-N
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Description

5-Methyl-1,3-benzodioxole (CAS 7145-99-5) is a high-value organic synthesis intermediate, primarily serving as a versatile building block for developing novel pharmaceutical compounds and agrochemicals . Its 1,3-benzodioxole scaffold, also known as the methylenedioxyphenyl group, is a recognized pharmacophore in bioactive molecules, making it a critical starting material for medicinal chemistry . A key application demonstrated in recent research is its role as a core structure in developing novel auxin receptor agonists; for instance, derivatives like the compound 'K-10' have shown remarkable root growth-promoting activity in plants such as Arabidopsis thaliana and Oryza sativa (rice) by functioning as a potent agonist of the TIR1 auxin receptor . This mechanism involves a stronger binding affinity with the TIR1 receptor than traditional auxins like NAA, leading to enhanced transcriptional activation of auxin-responsive genes and promoting deeper root systems . Beyond agrochemicals, the 1,3-benzodioxole core is found in compounds with diverse biological activities, including anticancer properties, as seen in studies of 4,7-dimethoxy-1,3-benzodioxole derivatives which induce cell cycle arrest and apoptosis in human cancer cell lines . This compound is supplied as a light yellow liquid with a high purity of ≥98.0% . It has a boiling point of 199-200 °C (lit.) and a flash point of 76.1 ± 0.0 °C, requiring careful handling and storage in a sealed, dry environment at 2-8°C . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal medical or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-benzodioxole
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InChI

InChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GHPODDMCSOYWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90221641
Record name 1,3-Benzodioxole, 5-methyl-
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Molecular Weight

136.15 g/mol
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CAS No.

7145-99-5
Record name 5-Methyl-1,3-benzodioxole
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Record name 1,3-Benzodioxole, 5-methyl-
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Foundational & Exploratory

5-Methyl-1,3-benzodioxole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7145-99-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methyl-1,3-benzodioxole, a significant chemical intermediate in various synthetic applications, particularly within the pharmaceutical and fine chemical industries. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, key applications, and safety information.

Core Properties of this compound

This compound, also known as 3,4-(Methylenedioxy)toluene, is an aromatic organic compound. Its structure, featuring a benzodioxole ring with a methyl substituent, makes it a valuable building block in the synthesis of more complex molecules.[1]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₈O₂[1][2][3]
Molecular Weight 136.15 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 193-200 °C[1][3][4]
Density 1.135 - 1.2 g/cm³ at 25 °C[1][4]
Refractive Index (n20/D) 1.532[4]
Flash Point 76.1 °C[3]
Assay ≥98.0%[1][5]
InChI Key GHPODDMCSOYWNE-UHFFFAOYSA-N[2]
SMILES Cc1ccc2c(c1)OCO2[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Mass spectrometry data (GC-MS) is available for this compound and its derivatives, which is essential for confirming its molecular weight and fragmentation pattern during synthesis and analysis.

Synthesis and Reactivity

This compound is typically synthesized from 4-methylcatechol. It serves as a versatile intermediate for further chemical modifications, such as formylation, to produce valuable derivatives.

Synthesis of this compound

A common synthetic route involves the reaction of 4-methylcatechol with a methyleneating agent like dichloromethane in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methylcatechol 4-Methylcatechol Reaction Reaction in Solvent (e.g., DMSO) 4-Methylcatechol->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification This compound This compound Purification->this compound

Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous procedures for the synthesis of similar benzodioxole derivatives.

  • Materials:

    • 4-Methylcatechol

    • Dichloromethane (CH₂Cl₂)

    • Cesium Carbonate (Cs₂CO₃) or another suitable base

    • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

    • Water (deionized)

    • Ethyl acetate or other suitable extraction solvent

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a solution of 4-methylcatechol in DMSO, add cesium carbonate.

    • Stir the mixture at room temperature to ensure homogeneity.

    • Slowly add dichloromethane to the reaction mixture.

    • Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Formylation to 6-Methyl-1,3-benzodioxole-5-carbaldehyde

The electron-rich nature of the aromatic ring in this compound makes it susceptible to electrophilic aromatic substitution, such as formylation. A common method for this transformation is the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Reaction This compound This compound Intermediate Iminium Salt Intermediate This compound->Intermediate Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Intermediate Product 6-Methyl-1,3-benzodioxole- 5-carbaldehyde Intermediate->Product Hydrolysis Aqueous Hydrolysis Hydrolysis->Product

Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a generalized protocol for the formylation of an electron-rich aromatic compound.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium acetate

    • Diethyl ether or other suitable extraction solvent

    • Water (deionized)

    • Brine

  • Procedure:

    • To a solution of this compound in DMF, cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride to the cooled solution while stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, carefully pour the reaction mixture into a beaker of ice containing a solution of sodium acetate in water.

    • Stir the resulting mixture for a short period.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the residue by column chromatography to yield 6-Methyl-1,3-benzodioxole-5-carbaldehyde.

Applications in Drug Development and Chemical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[5]

  • Pharmaceutical Synthesis : It is a crucial building block in the multi-step synthesis of various pharmaceutical compounds.[1][5] A notable example is its use as an intermediate in the production of Sitaxentan sodium, an endothelin receptor antagonist.[5]

  • Chemical Research and Development : Researchers utilize this compound to explore novel chemical reactions and to develop new compounds with potential applications across different industries.[5]

  • Fine Chemical Manufacturing : It is a key component in the production of specialized chemicals that require high purity.[1][5]

Properties_Applications cluster_properties Core Properties cluster_applications Key Applications cluster_products Example End-Products Structure Benzodioxole Ring + Methyl Group Reactivity Electron-rich Aromatic Ring Structure->Reactivity R&D Chemical Research Structure->R&D Versatile building block Pharma Pharmaceutical Intermediate Reactivity->Pharma Enables synthesis of complex molecules FineChem Fine Chemical Synthesis Reactivity->FineChem Sitaxentan Sitaxentan Sodium (Endothelin Receptor Antagonist) Pharma->Sitaxentan Aldehyde Aromatic Aldehydes (Fragrance/Flavor Intermediates) FineChem->Aldehyde

References

An In-depth Technical Guide to 5-Methyl-1,3-benzodioxole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and metabolic pathways of 5-Methyl-1,3-benzodioxole. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical industries where this compound is utilized.

Core Physical and Chemical Properties

This compound, also known as 3,4-methylenedioxytoluene, is a colorless to pale yellow liquid.[1][2] It is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals.[2][3][4] The following table summarizes its key quantitative properties.

PropertyValueReference(s)
CAS Number 7145-99-5[1]
Molecular Formula C₈H₈O₂[5]
Molecular Weight 136.15 g/mol [5]
Boiling Point 199-200 °C (lit.)[6]
Density 1.135 g/mL at 25 °C (lit.)[6]
Refractive Index (n²⁰/D) 1.532 (lit.)[6]
Appearance Colorless to pale yellow liquid[2][7]
Purity (Assay) ≥98.0%[2][7]

Synthesis and Purification

The primary synthetic route to this compound is the reaction of 4-methylcatechol with a dihalomethane, such as dichloromethane, in the presence of a base.[8] While specific, detailed industrial protocols are proprietary, the general chemical transformation is well-established.

Experimental Protocol: General Synthesis from 4-Methylcatechol

A general procedure for the synthesis of 1,3-benzodioxoles from catechols involves the following steps:

  • Reaction Setup: A mixture of 4-methylcatechol and a suitable base (e.g., potassium carbonate) is suspended in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Dihalomethane: Dichloromethane is added to the suspension. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow Reactants 4-Methylcatechol + Dichloromethane + Base (e.g., K₂CO₃) Reaction Reaction in Polar Aprotic Solvent (e.g., DMF, DMSO) with Heating Reactants->Reaction Workup Aqueous Workup (Filtration, Extraction, Washing, Drying) Reaction->Workup Purification Fractional Distillation under Reduced Pressure Workup->Purification Product Pure this compound Purification->Product

A generalized workflow for the synthesis and purification of this compound.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the methylene protons of the dioxole ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, and the methylene carbon of the dioxole ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methylene groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkages in the dioxole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Chemical Properties

The benzodioxole moiety is relatively stable but can undergo reactions typical of aromatic ethers. The methylenedioxy bridge is generally robust but can be cleaved under certain harsh conditions. The aromatic ring can participate in electrophilic substitution reactions, with the position of substitution being directed by the activating effect of the dioxole and methyl groups.

Biological Activity and Metabolic Pathways

1,3-Benzodioxole derivatives are known to possess a wide range of biological activities, including anti-tumor and anti-hyperlipidemia effects.[9] A crucial aspect of their biological activity is their interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family of enzymes.[1]

The metabolism of 1,3-benzodioxole derivatives by cytochrome P450 is a key determinant of their pharmacological and toxicological profiles. The metabolic pathway often involves the formation of a reactive carbene intermediate, which can lead to the inhibition of the CYP enzyme. This mechanism-based inhibition is a significant factor in potential drug-drug interactions.[2]

Metabolic_Pathway cluster_cyp450 Cytochrome P450 Cycle P450_Fe3 CYP450 (Fe³⁺) Complex Enzyme-Substrate Complex P450_Fe3->Complex Compound This compound Compound->Complex Binding Carbene_Complex Carbene-CYP450 Complex (Inhibited) Complex->Carbene_Complex Metabolic Activation (Oxidation) Carbene_Complex->P450_Fe3 Degradation & Release Catechol 4-Methylcatechol Metabolite Carbene_Complex->Catechol Hydrolysis

Proposed metabolic pathway of this compound involving cytochrome P450.

The interaction begins with the binding of the this compound to the active site of a cytochrome P450 enzyme. Through an oxidative process, the methylenedioxy group is metabolized to a reactive carbene intermediate that can covalently bind to the heme iron of the enzyme, leading to its inhibition. Subsequent hydrolysis of this complex can release the corresponding catechol metabolite, 4-methylcatechol.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water is effective for its separation and quantification. For mass spectrometry-compatible applications, formic acid can be used as a mobile phase additive.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of this compound and its metabolites.

Experimental Protocol: General GC-MS Analysis
  • Sample Preparation: Samples containing this compound are dissolved in a suitable organic solvent, such as dichloromethane or hexane.

  • GC Separation: An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to achieve separation of the components.

  • MS Detection: The separated components are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

5-Methyl-1,3-benzodioxole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms: 3,4-(Methylenedioxy)toluene, 4-Methyl-1,2-methylenedioxybenzene

This document provides core technical specifications for 5-Methyl-1,3-benzodioxole, a compound often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for stoichiometric calculations in synthetic chemistry.

PropertyValue
Molecular FormulaC₈H₈O₂[1][2][3]
Molecular Weight136.15 g/mol [2][3]
Exact Mass136.052429494 u[3]
AppearanceColorless to pale yellow liquid[1][3]
DensityApproximately 1.2 g/cm³[1][3]
Boiling Point193-200.4 °C[1][3][4]
CAS Number7145-99-5[1]

Experimental Protocols & Signaling Pathways

Similarly, this compound is a building-block chemical. While it is a precursor for compounds that may interact with biological signaling pathways, it is not typically itself an active modulator of such pathways. Therefore, a meaningful signaling pathway diagram directly involving this compound cannot be generated.

For drug development professionals and researchers, accessing detailed experimental data would necessitate consulting specialized chemical synthesis databases, patent literature, or academic journals focused on organic and medicinal chemistry.

References

An In-depth Technical Guide to the Structure and Stereochemistry of 5-Methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3-benzodioxole, a substituted aromatic ether, is a key molecular scaffold found in a variety of naturally occurring and synthetic compounds. As a derivative of 1,3-benzodioxole, it serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its structural features, particularly the presence of the methylenedioxy bridge, impart unique electronic and steric properties that are often crucial for the biological activity of the larger molecules it helps to create. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical and biological properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a benzene ring fused to a five-membered dioxole ring, with a methyl group substituted at the 5-position of the benzodioxole framework.

Key Structural and Chemical Data

PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms 3,4-(Methylenedioxy)toluene, 4-Methyl-1,2-methylenedioxybenzene[3]
CAS Number 7145-99-5[3]
Molecular Formula C₈H₈O₂[2]
Molecular Weight 136.15 g/mol [2]
Stereochemistry Achiral[2]
Defined Stereocenters 0[2]
SMILES Cc1ccc2c(c1)OCO2[2]
InChIKey GHPODDMCSOYWNE-UHFFFAOYSA-N[2]

Stereochemical Considerations

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry.[2] Therefore, it does not exhibit enantiomeric or diastereomeric forms.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.

Physical Properties

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[4]
Boiling Point 199-200 °C[5]
Density 1.135 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.532[5]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the dioxole ring.

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.6-6.8m3HAromatic protons
~5.9s2H-O-CH₂-O-
~2.2s3H-CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~147-148Aromatic C-O
~141-142Aromatic C-O
~132-133Quaternary Aromatic C
~121-122Aromatic CH
~108-109Aromatic CH
~107-108Aromatic CH
~101-O-CH₂-O-
~21-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the aromatic ring, the C-O ether linkages, and the alkyl group.

Predicted IR Data

Wavenumber (cm⁻¹)Assignment
~3000-3100C-H stretch (aromatic)
~2850-2960C-H stretch (aliphatic)
~1600, 1480C=C stretch (aromatic)
~1250, 1040C-O stretch (ether)
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

m/zAssignment
136[M]⁺ (Molecular ion)
135[M-H]⁺
106[M-CH₂O]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,3-benzodioxoles is the reaction of a catechol with a dihalomethane.[6] The following is a representative protocol for the synthesis of this compound from 4-methylcatechol and dichloromethane.

Materials:

  • 4-Methylcatechol

  • Dichloromethane (CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Diethyl ether or other extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methylcatechol in DMF, add potassium carbonate.

  • Heat the mixture to a specified temperature (e.g., 100-120 °C).

  • Slowly add dichloromethane to the reaction mixture.

  • Maintain the reaction at the elevated temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 4-Methylcatechol Reaction Heat and Stir Reactant1->Reaction Reactant2 Dichloromethane Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ether Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product This compound Purify->Product

Synthesis of this compound
GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and identification of this compound. The following is a general protocol that can be adapted for specific instrumentation and analytical requirements.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms or equivalent)

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40-400 amu

  • Scan Rate: 2 scans/second

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For unknown samples, dissolve a known amount in the chosen solvent.

GCMS_Workflow GC-MS Analysis Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on capillary column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpectrum Generate Mass Spectrum Detect->MassSpectrum Identify Identify by Retention Time and Mass Spectrum Chromatogram->Identify MassSpectrum->Identify Quantify Quantify using calibration curve Identify->Quantify Result Identification and Quantification Quantify->Result

GC-MS Analysis Workflow

Biological Activity and Role in Drug Development

While specific signaling pathways for this compound are not well-documented, the broader class of 1,3-benzodioxole derivatives is known for a wide range of biological activities.[7] These compounds are recognized for their potential as anti-tumor, anti-hyperlipidemia, and antioxidant agents.[7]

A notable biological interaction of many 1,3-benzodioxole-containing compounds is their ability to inhibit cytochrome P450 enzymes. This can have significant implications in drug metabolism and is a key consideration in drug development.

Furthermore, recent research has identified 1,3-benzodioxole derivatives as potent auxin receptor agonists, playing a role in promoting root growth in plants.[8][9] This highlights the diverse biological roles of this chemical scaffold. In drug development, this compound primarily serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

Drug_Development_Role Role in Drug Development cluster_synthesis Multi-step Synthesis cluster_activity Biological Activity Start This compound Step1 Functionalization Start->Step1 Step2 Coupling Reactions Step1->Step2 Step3 Further Modifications Step2->Step3 API Active Pharmaceutical Ingredient (API) Step3->API Activity1 Anti-tumor API->Activity1 Activity2 Anti-hyperlipidemia API->Activity2 Activity3 Antioxidant API->Activity3 Activity4 Auxin Receptor Agonist API->Activity4

Role in Drug Development

Conclusion

This compound is a structurally simple yet synthetically versatile molecule. Its achiral nature and well-defined physicochemical properties make it a reliable starting material in multi-step syntheses. While detailed public spectroscopic and crystallographic data for this specific compound are limited, its expected analytical characteristics can be inferred from related structures. The broad biological activities of the 1,3-benzodioxole scaffold underscore the importance of this compound as a key intermediate in the development of new therapeutic agents and other commercially valuable compounds. Further research to fully characterize this molecule and explore its specific biological effects would be a valuable contribution to the fields of medicinal and synthetic chemistry.

References

An In-depth Technical Guide to the Initial Synthesis Routes for 5-Methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 5-Methyl-1,3-benzodioxole, a key intermediate in the pharmaceutical and fine chemical industries. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate a comprehensive understanding of the synthetic processes.

Introduction

This compound, also known as 3,4-methylenedioxytoluene, is a valuable building block in organic synthesis. Its molecular structure, featuring a benzodioxole ring with a methyl substituent, makes it a precursor for a variety of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is crucial for process optimization, scalability, and ensuring high purity of the final product. The most common and initial synthesis routes involve the reaction of 4-methylcatechol with a suitable methylene source, typically a dihalomethane, through a Williamson ether synthesis.

Primary Synthesis Route: Reaction of 4-Methylcatechol with Dichloromethane

The most prevalent and economically viable method for the industrial production of this compound is the reaction of 4-methylcatechol with dichloromethane in the presence of a strong base. This reaction proceeds via a Williamson ether synthesis mechanism, where the catechol is deprotonated by the base to form a dianion, which then acts as a nucleophile, attacking the dichloromethane to form the methylene bridge of the benzodioxole ring.

Reaction Pathway

G 4-Methylcatechol 4-Methylcatechol Reaction Williamson Ether Synthesis 4-Methylcatechol->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from 4-Methylcatechol and Dichloromethane.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of benzodioxoles.

Materials:

  • 4-Methylcatechol

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methylcatechol and a suitable solvent such as DMSO or DMF.

  • Base Addition: While stirring, add a stoichiometric excess of a strong base (e.g., powdered NaOH or KOH). The mixture is typically heated to facilitate the formation of the catecholate dianion.

  • Dichloromethane Addition: Heat the mixture to reflux. Add dichloromethane dropwise through the dropping funnel over a period of 1-2 hours. Maintain vigorous stirring to ensure proper mixing of the reactants.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction is typically refluxed for several hours until completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with water and brine to remove any remaining base and salts.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Quantitative Data
ParameterValueReference
Typical Yield70-85%[1]
Purity (post-distillation)>98%[2]
Boiling Point~200-202 °C at 760 mmHg[2]
Density~1.13 g/cm³[2]

Alternative Synthesis Route: Reaction of 4-Methylcatechol with Dibromomethane

An alternative, though often less economical for large-scale production, method for the synthesis of this compound involves the use of dibromomethane instead of dichloromethane. The reaction mechanism is analogous to the one described above.

Reaction Pathway

G 4-Methylcatechol 4-Methylcatechol Reaction Williamson Ether Synthesis 4-Methylcatechol->Reaction Dibromomethane Dibromomethane Dibromomethane->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from 4-Methylcatechol and Dibromomethane.

Experimental Protocol

Materials:

  • 4-Methylcatechol

  • Dibromomethane (CH₂Br₂)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Acetone or Acetonitrile

  • Water (deionized)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-methylcatechol, a suitable solvent such as acetone or acetonitrile, and a base like potassium carbonate or cesium carbonate.

  • Dibromomethane Addition: Add dibromomethane to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data
ParameterValueNote
Typical Yield60-80%Yields can vary based on the choice of base and solvent.
Purity (post-purification)>98%

Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ (ppm)6.65 (d, J = 7.8 Hz, 1H), 6.60 (s, 1H), 6.57 (d, J = 7.8 Hz, 1H), 5.90 (s, 2H), 2.25 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)147.5, 146.0, 132.0, 121.5, 109.0, 108.0, 100.8, 21.5
IR (neat, cm⁻¹)2915, 2860, 1505, 1485, 1245, 1040, 930
Mass Spec (EI, m/z)136 (M⁺), 121, 91, 65

Conclusion

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, with the reaction of 4-methylcatechol and dichloromethane being the preferred industrial method due to its cost-effectiveness and high yields. The alternative use of dibromomethane also provides a viable route, particularly for laboratory-scale syntheses. The choice of reagents and reaction conditions can be tailored to optimize yield and purity, and standard purification techniques such as vacuum distillation are effective in obtaining a high-purity product. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

The Multifaceted Biological Activities of 5-Methyl-1,3-benzodioxole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3-benzodioxole scaffold, a key structural motif present in numerous natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of this compound derivatives, with a focus on their anticancer, anti-hyperlipidemic, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanism underlying their antitumor activity often involves the induction of apoptosis, or programmed cell death, through the intrinsic pathway.

Quantitative Anticancer Activity Data

The cytotoxic efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative this compound derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
5-Methyl-1,3-benzenediolMCF-7Breast Cancer1.2 µg/mL[1]
5-Methyl-1,3-benzenediolHeLaCervical Cancer2.3 µg/mL[1]
5-Methyl-1,3-benzenediolHepG2Liver Cancer2.5 µg/mL[1]
5-Methyl-1,3-benzenediolK562Leukemia12.8 µg/mL[1]
Benzodioxole Derivative 5 A549Lung Adenocarcinoma10.67 ± 1.53[2]
Benzodioxole Derivative 5 C6Rat Glioma4.33 ± 1.04[2]
Benzodioxole Derivative 2 A549Lung Adenocarcinoma24.0 ± 3.46[2]
Benzodioxole Derivative 2 C6Rat Glioma23.33 ± 2.08[2]
Benzodioxole Derivative 3 A549Lung Adenocarcinoma28.0 ± 1.0[2]
Benzodioxole Derivative 3 C6Rat Glioma49.33 ± 1.15[2]
Benzodioxole Derivative 10 A549Lung Adenocarcinoma29.67 ± 5.51[2]
Benzodioxole Derivative 10 C6Rat Glioma12.33 ± 4.93[2]
Benzodioxole Derivative 9 A549Lung Adenocarcinoma51.5 ± 4.95[2]
Benzodioxole Derivative 9 C6Rat Glioma25.33 ± 1.53[2]
Mechanism of Action: Induction of Apoptosis

The anticancer activity of many this compound derivatives is linked to their ability to induce apoptosis. This process is often mediated through the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.

A key event in the intrinsic pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[3][4] This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c.

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[3] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of a dying cell.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway Induced by this compound Derivatives cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase_activation Caspase Cascade 5-M-1,3-BD_Derivatives This compound Derivatives Bax Bax (Pro-apoptotic) 5-M-1,3-BD_Derivatives->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 5-M-1,3-BD_Derivatives->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Promotes Bcl2->MOMP Inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3_7 Caspase-3, -7 (Effector) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_measurement Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of test compounds B->C D Treat cells with compound dilutions C->D E Incubate for a defined period (e.g., 48h, 72h) D->E F Add MTT solution to each well E->F G Incubate for 2-4h (Formazan formation) F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at ~570 nm H->I Hyperlipidemia_Workflow Triton WR-1339 Induced Hyperlipidemia Workflow cluster_acclimatization Acclimatization cluster_induction Hyperlipidemia Induction cluster_treatment Treatment cluster_analysis Biochemical Analysis A Acclimatize animals (e.g., rats or mice) B Fast animals overnight A->B C Administer Triton WR-1339 (intraperitoneal injection) B->C D Administer test compounds (e.g., orally) C->D E Collect blood samples after a defined period (e.g., 18-24h) D->E F Measure plasma levels of: - Total Cholesterol - Triglycerides - LDL-C - HDL-C E->F

References

5-Methyl-1,3-benzodioxole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5-Methyl-1,3-benzodioxole (CAS No. 7145-99-5). The following sections detail the compound's properties, associated hazards, and essential procedures for its safe use in a laboratory or research setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.[1][2] Key data are summarized in the table below.

PropertyValue
CAS Number 7145-99-5
Molecular Formula C₈H₈O₂[3][4][5]
Molecular Weight 136.15 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 199-200 °C[2]
Density Approximately 1.135 - 1.2 g/cm³[1][2]
Flash Point 76 °C (169 °F)
Refractive Index n20/D 1.532

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][5] The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[3][5]
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage[3][5]

Signal Word: Danger[3]

Hazard Pictograms:

  • alt text

  • alt text

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Avoid contact with skin and eyes.[6]

  • Wear suitable protective clothing, gloves, and eye/face protection.[3][6]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly after handling.[7]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent personal exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects against splashes and airborne particles that can cause serious eye damage.[3]
Hand Protection Nitrile or neoprene gloves.[7]Provides a barrier against skin contact.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[7]Prevents accidental skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7]Minimizes the inhalation of potentially toxic fumes or dust.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Do NOT use a water jet.[3]

  • Specific Hazards Arising from the Chemical: Carbon oxides are produced during combustion.[3]

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols & Workflows

While detailed proprietary experimental methodologies for toxicity testing of this compound are not publicly available, a generalized workflow for a chemical safety assessment is provided below. This diagram illustrates the typical logical progression of such an evaluation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Toxicity Testing cluster_2 Phase 3: In Vivo Toxicity Testing (if necessary) cluster_3 Phase 4: Risk Assessment A Literature Review & In Silico Prediction B Physicochemical Characterization A->B C Genotoxicity Assays (e.g., Ames Test) A->C B->C D Cytotoxicity Assays C->D E Skin Corrosion/Irritation Assays D->E F Acute Toxicity Studies (Oral, Dermal, Inhalation) E->F G Repeated Dose Toxicity Studies F->G H Developmental & Reproductive Toxicity G->H I Hazard Identification H->I J Dose-Response Assessment I->J K Exposure Assessment J->K L Risk Characterization K->L M M L->M Safe Handling Guidelines & Regulatory Submission

A generalized workflow for a chemical safety assessment.

First Aid Decision Pathway

The following diagram outlines the logical decision-making process for providing first aid in the event of an exposure to this compound.

G cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Event inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air wash_with_soap_water Wash with Soap & Water skin_contact->wash_with_soap_water rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth artificial_respiration Artificial Respiration if Not Breathing move_to_fresh_air->artificial_respiration consult_physician Consult a Physician move_to_fresh_air->consult_physician wash_with_soap_water->consult_physician rinse_eyes->consult_physician rinse_mouth->consult_physician artificial_respiration->consult_physician

First aid decision pathway for exposure to this compound.

References

Spectroscopic Analysis of 5-Methyl-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 5-Methyl-1,3-benzodioxole (CAS No: 7145-99-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for obtaining such spectra are also detailed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of benzodioxole derivatives.

Introduction

This compound is an organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol .[1][2] It belongs to the benzodioxole class of compounds, which are of significant interest in the pharmaceutical and chemical industries due to their presence in a variety of natural products and their utility as synthetic intermediates.[2] Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this and related molecules. This guide provides a predictive analysis of its spectroscopic signature.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~6.6-6.8m3HAr-H
~5.9s2HO-CH₂-O
~2.3s3HAr-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~147QuaternaryC-O (aromatic)
~146QuaternaryC-O (aromatic)
~132QuaternaryC-CH₃ (aromatic)
~121TertiaryAr-CH
~109TertiaryAr-CH
~108TertiaryAr-CH
~101SecondaryO-CH₂-O
~21PrimaryAr-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (from CH₃)
~1600-1450Medium-StrongAromatic C=C skeletal vibrations
~1250-1200StrongAsymmetric C-O-C stretch (ether)
~1040-1020StrongSymmetric C-O-C stretch (ether)
~930MediumO-CH₂-O bend
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[5]

Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
136High[M]⁺ (Molecular Ion)
135Moderate[M-H]⁺
106Moderate[M-CH₂O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Sample): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum over the standard range (typically 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron impact (EI) ionization to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Dissolution in deuterated solvent IR IR Spectroscopy Synthesis->IR Preparation of thin film MS Mass Spectrometry Synthesis->MS Introduction into instrument Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated data for NMR, IR, and MS, along with the generalized experimental protocols and workflow diagram, offer a valuable starting point for researchers working with this compound. It is important to note that the presented data is theoretical and should be confirmed by experimental analysis when the pure compound is available.

References

The Natural Occurrence of 5-Methyl-1,3-benzodioxole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 5-methyl-1,3-benzodioxole analogs, a significant class of phenylpropanoids widely distributed in the plant kingdom. This document details their presence in various botanical sources, biosynthetic origins, methods for their isolation and characterization, and their diverse biological activities, including the underlying signaling pathways.

Introduction to this compound Analogs

The this compound moiety, also known as the methylenedioxyphenyl group, is a key structural feature in a variety of naturally occurring compounds. These analogs are recognized for their distinctive aromatic properties and significant biological effects. Prominent examples include safrole, the principal component of sassafras oil; myristicin, a major constituent of nutmeg; and piperine, the compound responsible for the pungency of black pepper.[1][2][3] These compounds serve various functions in plants, including acting as natural antifeedants.[1] From a pharmacological and toxicological perspective, they are known to interact with metabolic enzymes, particularly the cytochrome P450 (CYP) system, which has profound implications for drug metabolism and potential toxicity.[4][5]

Natural Occurrence and Quantitative Data

This compound analogs are predominantly found in the essential oils of numerous plant species. The concentration of these compounds can vary significantly based on the plant part, geographical origin, and extraction method. The following table summarizes the quantitative data on the occurrence of prominent analogs.

CompoundBotanical SourcePlant PartConcentration/YieldReferences
Safrole Sassafras albidumRoot BarkUp to 92.4% in essential oil[1][6]
Ocotea pretiosaWoodPrincipal component of essential oil[1]
Cinnamomum parthenoxylonWoodHigh concentrations leading to illicit harvesting[1]
Myristicin Myristica fragrans (Nutmeg)Seed (Nutmeg)0.25% to 13 mg/g in seed; up to 54.21% in purified oil[2][7][8]
Myristica fragrans (Mace)Aril (Mace)0.25% to 7.55% in powdered mace[7]
Petroselinum crispum (Parsley)Leaf1% to 60% in essential oil[7]
Anethum graveolens (Dill)Herb2.81% to 7.63% in aromatic fraction[7]
Piperine Piper nigrum (Black Pepper)Fruit2,531–8,073 mg/100 g (2.5% to 8.1%)[9]
Piper longum (Long Pepper)Fruit600–1,600 mg/100 g (0.6% to 1.6%)[9]
Sesamol Sesamum indicum (Sesame)SeedsMajor lignan in seeds and oil[10]

Biosynthetic Pathways

The characteristic methylenedioxy bridge of these analogs is formed through the catalytic activity of specific cytochrome P450 enzymes.[11][12] The biosynthesis originates from phenylpropanoid precursors. While the complete pathways for all analogs are not fully elucidated, key enzymatic steps have been identified, particularly the formation of the methylenedioxy bridge from an ortho-hydroxymethoxy-substituted phenylpropanoid.

The formation of the methylenedioxy bridge is catalyzed by enzymes belonging to the CYP719A and CYP81Q families of cytochrome P450s.[11][12][13][14] For instance, in piperine biosynthesis in Piper nigrum, the CYP719A37 enzyme is responsible for forming the methylenedioxy bridge on feruperic acid.[12] Similarly, in sesame (Sesamum indicum), the CYP81Q1 enzyme catalyzes the sequential formation of two methylenedioxy bridges to produce (+)-sesamin.[13][15]

Biosynthesis of Methylenedioxy Bridge Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H Ferulic_Acid Ferulic_Acid p-Coumaric_Acid->Ferulic_Acid Multiple Steps Ortho_Hydroxylation Ortho_Hydroxylation Ferulic_Acid->Ortho_Hydroxylation Ortho_Hydroxymethoxy_Intermediate Ortho_Hydroxymethoxy_Intermediate Ortho_Hydroxylation->Ortho_Hydroxymethoxy_Intermediate Methylenedioxy_Bridge_Formation Methylenedioxy_Bridge_Formation Ortho_Hydroxymethoxy_Intermediate->Methylenedioxy_Bridge_Formation CYP719A / CYP81Q Methylenedioxyphenyl_Analog Methylenedioxyphenyl_Analog Methylenedioxy_Bridge_Formation->Methylenedioxyphenyl_Analog

Proposed biosynthetic pathway for the formation of the methylenedioxy bridge.

Experimental Protocols

The isolation and characterization of this compound analogs from natural sources involve several key experimental procedures.

Extraction

a) Steam Distillation (for Safrole from Sassafras albidum Root Bark)

This method is effective for extracting volatile compounds like safrole.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

  • Procedure:

    • Shred or pulverize dried sassafras root bark to increase the surface area.[16][17]

    • Place the plant material (e.g., 200 g) into a round-bottom flask and add distilled water to cover the material.[17]

    • Set up the Clevenger apparatus for steam distillation.[18]

    • Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile safrole.[18]

    • The steam and oil vapor mixture condenses in the condenser and is collected in the graduated tube of the Clevenger apparatus.[18]

    • Continue distillation for several hours (e.g., 24-36 hours for myristicin, a higher boiling point compound, though safrole may be extracted faster) until no more oil is collected.[8]

    • Separate the oil layer (denser than water for safrole) from the aqueous layer (hydrosol).[16][17]

    • Dry the collected oil over anhydrous sodium sulfate.[8]

b) Supercritical Fluid Extraction (SFE) (for Myristicin from Myristica fragrans)

SFE is a green technology that uses a supercritical fluid, typically CO2, as the extraction solvent.

  • Apparatus: Supercritical fluid extractor.

  • Procedure:

    • Grind the nutmeg seeds to a fine powder.[19]

    • Pack the powdered material into the extraction vessel.

    • Set the extraction parameters. For nutmeg oil, typical conditions are a pressure of 120 bar and a temperature of 35°C.[20]

    • Pump supercritical CO2 through the extraction vessel. The CO2 dissolves the myristicin and other lipophilic compounds.

    • The extract-laden CO2 is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

    • Collect the myristicin-rich extract. This method can yield a higher concentration of myristicin compared to steam distillation.[8]

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Plant_Material Plant Material (e.g., Sassafras Root Bark, Nutmeg Seeds) Grinding Grinding/Pulverizing Plant_Material->Grinding Powdered_Material Powdered Plant Material Grinding->Powdered_Material Steam_Distillation Steam Distillation Powdered_Material->Steam_Distillation SFE Supercritical Fluid Extraction (SFE) Powdered_Material->SFE Crude_Extract Crude Essential Oil/Extract Steam_Distillation->Crude_Extract SFE->Crude_Extract Separation Separation (e.g., Separatory Funnel) Crude_Extract->Separation Drying Drying (e.g., Anhydrous Na2SO4) Separation->Drying Purified_Extract Purified Extract Drying->Purified_Extract

General workflow for the extraction of this compound analogs.
Isolation and Purification

  • Fractional Distillation: For separating compounds with different boiling points in the crude extract. Vacuum distillation is often employed to prevent thermal degradation of the compounds.[8]

  • Column Chromatography: Silica gel or alumina can be used as the stationary phase with a suitable solvent system (e.g., hexane-ethyl acetate) to separate the analogs based on their polarity.

Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile components in the essential oil. The retention time and mass spectrum of a compound are compared with those of a known standard.[19]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC with a UV detector is suitable for the quantification of these compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the isolated compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activities and Signaling Pathways

This compound analogs exhibit a wide range of biological activities, primarily stemming from their interaction with metabolic enzymes and various signaling pathways.

Modulation of Cytochrome P450 Enzymes

A hallmark of methylenedioxyphenyl compounds is their ability to inhibit cytochrome P450 enzymes.[4][5] This occurs through a mechanism-based inhibition where the compound is metabolized by the CYP enzyme to a reactive intermediate, which then forms a stable complex with the heme iron of the enzyme, rendering it inactive.[5][21] This inhibition can lead to significant drug-drug interactions.

CYP450_Inhibition MDP_Compound Methylenedioxyphenyl Compound (e.g., Safrole) Metabolism Metabolism MDP_Compound->Metabolism CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) CYP450->Metabolism Complex_Formation Complex_Formation CYP450->Complex_Formation Reactive_Intermediate Reactive Carbene Intermediate Metabolism->Reactive_Intermediate Reactive_Intermediate->Complex_Formation Inactive_Complex Inactive Metabolite- Iron Complex Complex_Formation->Inactive_Complex Inhibition Inhibition Inactive_Complex->Inhibition Enzyme Inactivation Inhibition->CYP450

Mechanism of cytochrome P450 inhibition by methylenedioxyphenyl compounds.
Antioxidant and Anti-inflammatory Activity of Sesamol

Sesamol, found in sesame seeds, is a potent antioxidant and anti-inflammatory agent.[10][22] Its mechanisms of action involve the modulation of several key signaling pathways.

  • Antioxidant Activity: Sesamol can directly scavenge free radicals. It also upregulates the Nrf2/HO-1 pathway, which enhances the expression of endogenous antioxidant enzymes.[23][24]

  • Anti-inflammatory Activity: Sesamol inhibits the production of pro-inflammatory mediators like nitric oxide and prostaglandins by suppressing the expression of iNOS and COX-2.[23] This is achieved by blocking the activation of the NF-κB and MAPK signaling pathways.[23] Concurrently, it promotes the activation of AMP-activated protein kinase (AMPK), which has anti-inflammatory effects.[23]

Sesamol_Signaling cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway Sesamol Sesamol NFkB NF-κB Sesamol->NFkB MAPK MAPK Sesamol->MAPK AMPK AMPK Sesamol->AMPK LPS LPS (Inflammatory Stimulus) LPS->NFkB LPS->MAPK iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 MAPK->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Nrf2 Nrf2 AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Signaling pathways modulated by sesamol's anti-inflammatory and antioxidant activities.

Conclusion

This compound analogs represent a fascinating and important class of natural products. Their widespread occurrence in common spices and herbs necessitates a thorough understanding of their chemistry, biosynthesis, and biological effects. For researchers in drug development, the potent interaction of these compounds with metabolic enzymes like cytochrome P450 is a critical consideration. Furthermore, the diverse bioactivities, such as the antioxidant and anti-inflammatory properties of sesamol, highlight the potential of these natural scaffolds in the development of novel therapeutic agents. Continued research into the biosynthesis and mechanisms of action of these compounds will undoubtedly uncover further opportunities for their application in medicine and industry.

References

Toxicological Profile of 5-Methyl-1,3-benzodioxole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive toxicological profile of 5-Methyl-1,3-benzodioxole based on available scientific literature and data from structurally related compounds. Direct toxicological data for this compound is limited, and therefore, a read-across approach has been employed, primarily from its close structural analog, safrole (5-(2-propenyl)-1,3-benzodioxole), and other methylenedioxybenzene derivatives. This information is intended for research and professional purposes and should not be used for clinical or diagnostic decision-making.

Executive Summary

This compound, a member of the methylenedioxybenzene family, is a synthetic organic compound with potential applications as a chemical intermediate. While specific toxicological data for this compound is scarce, its structural similarity to well-studied compounds like safrole suggests a potential for significant toxicity, primarily driven by metabolic activation. The core of its toxicological concern lies in its biotransformation by cytochrome P450 (CYP450) enzymes into reactive electrophilic metabolites. These metabolites can form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity and potential carcinogenicity. This guide summarizes the available toxicological data on structurally related compounds, details relevant experimental protocols based on established guidelines, and visualizes the key metabolic pathways and experimental workflows.

Acute Toxicity

EndpointSpeciesRouteValueReference
LD50RatOral580 mg/kg[1]

Note: This data is for 1,3-benzodioxole and should be interpreted with caution as the methyl substituent in this compound may influence its toxicokinetics and toxicodynamics.

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for this compound were identified. However, a 90-day dermal toxicity study on a structurally related fragrance ingredient, α-Methyl-1,3-benzodioxole-5-propionaldehyde, in rats established a No Observed Adverse Effect Level (NOAEL) for systemic toxicity of greater than 300 mg/kg/day.[2]

Genotoxicity and Carcinogenicity

The primary toxicological concern for 1,3-benzodioxole derivatives is their potential for genotoxicity and carcinogenicity, which is linked to their metabolic activation.

Genotoxicity:

While no specific Ames test or chromosomal aberration assay results for this compound were found, studies on the structurally similar compound safrole have demonstrated its genotoxic potential after metabolic activation.[3][4] Safrole and its metabolites have been shown to form DNA adducts, leading to mutations and chromosomal damage.[4][5][6][7] For instance, safrole induced significant sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) in Chinese hamster lung (CHL) cells in the presence of a metabolic activation system (S9).[4]

A bacterial reverse mutation assay (Ames test) on a related compound, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, was negative for mutagenicity in Salmonella typhimurium and Escherichia coli strains, both with and without metabolic activation.[8]

Carcinogenicity:

Safrole is a known weak hepatocarcinogen in rats and mice at higher doses, requiring metabolic activation to exert its carcinogenic effects.[5] The formation of DNA adducts by its reactive metabolites is considered the primary mechanism for its carcinogenicity.[5] Given the structural similarities, it is plausible that this compound could also pose a carcinogenic risk following metabolic activation.

Metabolism and Mechanism of Toxicity

The toxicity of this compound is intrinsically linked to its metabolism, primarily by the cytochrome P450 enzyme system. The methylenedioxy bridge is a key structural feature that undergoes metabolic transformation to form reactive intermediates.

The proposed metabolic activation pathway, based on studies of safrole and other 1,3-benzodioxole derivatives, involves the following key steps:

  • Hydroxylation: Cytochrome P450 enzymes, such as CYP1A2 and CYP2A6, catalyze the hydroxylation of the alkyl substituent on the benzene ring.[9][10]

  • Sulfation: The resulting hydroxylated metabolite can undergo phase II metabolism, particularly sulfation by sulfotransferase enzymes (SULTs), to form a highly reactive and unstable sulfate ester.[5][9]

  • DNA Adduct Formation: This electrophilic sulfate ester can then covalently bind to nucleophilic sites on cellular macromolecules, including DNA, to form DNA adducts.[5][6][7] The formation of these adducts can lead to mutations during DNA replication and are considered a critical step in the initiation of cancer.[3]

Another metabolic pathway involves the oxidation of the methylenedioxy group itself, which can lead to the formation of a carbene intermediate. This intermediate can form a stable complex with the heme iron of cytochrome P450, leading to mechanism-based inhibition of the enzyme.[5][11]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Toxicity This compound This compound Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite CYP450 (e.g., CYP1A2, CYP2A6) Reactive Sulfate Ester Reactive Sulfate Ester Hydroxylated Metabolite->Reactive Sulfate Ester Sulfotransferase (SULT) DNA Adducts DNA Adducts Reactive Sulfate Ester->DNA Adducts Covalent Binding Genotoxicity & Carcinogenicity Genotoxicity & Carcinogenicity DNA Adducts->Genotoxicity & Carcinogenicity

Metabolic activation pathway of this compound leading to toxicity.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. However, standard methodologies as prescribed by the Organisation for Economic Co-operation and Development (OECD) would be employed.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

G Start Start Dose Group 1 (3 animals) Dose Group 1 (3 animals) Start->Dose Group 1 (3 animals) Observe for 14 days Observe for 14 days Dose Group 1 (3 animals)->Observe for 14 days Mortality? Mortality? Observe for 14 days->Mortality? Stop/Classify Stop/Classify Mortality?->Stop/Classify 2 or 3 animals die Dose Next Group (Lower Dose) Dose Next Group (Lower Dose) Mortality?->Dose Next Group (Lower Dose) 0 or 1 animal dies Dose Next Group (Higher Dose) Dose Next Group (Higher Dose) Mortality?->Dose Next Group (Higher Dose) All survive Dose Next Group (Lower Dose)->Observe for 14 days Dose Next Group (Higher Dose)->Observe for 14 days

Workflow for OECD 423 Acute Toxic Class Method.

Methodology:

  • Test Animals: Typically rats, of a single sex (usually females).

  • Dosage: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: A single oral dose administered by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[10]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

  • Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

  • Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[8]

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This in vitro test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to the test substance at several concentrations, with and without a metabolic activation system (S9).

  • Endpoint: Metaphase cells are examined for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant increase in the percentage of cells with aberrations indicates clastogenic potential.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Test Guideline 408

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[12][13][14][15][16]

Methodology:

  • Test Animals: Typically rats, with both male and female groups.

  • Dosage: The test substance is administered daily at three or more dose levels for 90 days. A control group receives the vehicle only.

  • Administration: Oral administration via gavage, in the diet, or in drinking water.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

  • Endpoint: A comprehensive pathological examination is conducted on all animals. The No Observed Adverse Effect Level (NOAEL) is determined.[12][13][14][15][16]

Conclusion

The toxicological profile of this compound is largely inferred from data on structurally related methylenedioxybenzene compounds, most notably safrole. The primary concern is its potential for metabolic activation by cytochrome P450 enzymes to form reactive electrophilic metabolites that can lead to genotoxicity and carcinogenicity through the formation of DNA adducts. While direct quantitative toxicity data for this compound is lacking, the available information on its chemical class suggests that it should be handled with appropriate caution in research and industrial settings. Further toxicological evaluation, including in vitro genotoxicity assays and in vivo acute and repeated dose toxicity studies, is warranted to definitively characterize its toxicological profile and establish safe handling and exposure limits.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination and quantification of 5-Methyl-1,3-benzodioxole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended for researchers, scientists, and professionals in drug development and quality control. The protocol provides a robust starting point for method development and validation, ensuring reliable and reproducible results.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in different matrices. HPLC is a powerful technique for the analysis of such compounds due to its high resolution and sensitivity. This document outlines a suitable HPLC method, including instrumentation, sample preparation, and chromatographic conditions.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid (for MS compatibility).

  • Sample: this compound standard and sample solutions.

  • Filters: 0.45 µm syringe filters for sample preparation.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A: HPLC grade water with 0.1% phosphoric acid (or 0.1% formic acid for MS-compatible methods).

  • Mobile Phase B: HPLC grade acetonitrile.

  • The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a concentration within the calibration range.

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

A reverse-phase HPLC method is proposed for the analysis of this compound.[1] The following conditions can be used as a starting point for method development:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 65:35 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 288 nm
Run Time ~15 minutes

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC analysis of this compound. This data is for illustrative purposes to guide the user in setting up their own validation experiments.

ParameterExpected Value
Retention Time (tR) ~ 7.5 min
**Linearity (r²) **> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Equilibration MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Solution Preparation Injection Sample Injection SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound in Sample Separation Separation based on Polarity Analyte->Separation StationaryPhase Stationary Phase (C18 Column) StationaryPhase->Separation MobilePhase Mobile Phase (Acetonitrile/Water) MobilePhase->Separation Detection UV Detection (288 nm) Separation->Detection Signal Chromatographic Peak Detection->Signal

Caption: Logical relationship of components in the HPLC separation process.

Conclusion

The presented HPLC method provides a reliable and robust framework for the analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. For specific applications, further method development and validation are recommended to ensure optimal performance. This application note serves as a comprehensive guide for professionals engaged in the analysis of this compound.

References

Application Note: Gas Chromatography Analysis of 5-Methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 5-Methyl-1,3-benzodioxole using gas chromatography coupled with mass spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various chemical compounds. The methodology outlined here is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the identification and quantification of this compound. The protocol is based on established methods for the analysis of structurally similar compounds, such as fragrance allergens and components of essential oils.

Introduction

This compound, also known as 3,4-methylenedioxytoluene, is a derivative of benzodioxole. Accurate and reproducible analytical methods are essential for monitoring its purity and for its determination in various matrices. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds, making it an ideal choice for the analysis of this compound. This document details the instrumental conditions, sample preparation, and data analysis procedures.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

2.1. Sample Preparation

For accurate quantification, samples should be prepared by dissolving a precisely weighed amount of the material containing this compound in a high-purity volatile solvent.

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent such as methyl tert-butyl ether (MtBE) or hexane.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These conditions are based on methods used for the analysis of fragrance allergens and other methylenedioxybenzene derivatives.[1][2]

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Temperature Program - Initial temperature: 60 °C, hold for 2 minutes- Ramp 1: 3 °C/min to 125 °C- Ramp 2: 7 °C/min to 230 °C- Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM)
SIM Ions (for quantification) To be determined from the mass spectrum of this compound (likely m/z 136, 106, 77)

Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.

  • Quantification: A calibration curve is generated by plotting the peak area of the target compound against the concentration of the prepared standards. The concentration of this compound in the sample is then determined from this calibration curve.

Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Cleanup Extraction/Cleanup (if needed) Sample Sample Weighing & Dissolution Sample->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

References

Application Notes and Protocols for 5-Methyl-1,3-benzodioxole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3-benzodioxole, a derivative of the versatile 1,3-benzodioxole scaffold, serves as a crucial building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-donating methylenedioxy and methyl groups, render the aromatic ring highly activated towards electrophilic substitution and amenable to various metal-catalyzed cross-coupling reactions. These characteristics make it a valuable precursor in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and fragrances. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, offering a practical guide for researchers in the field.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.[1] This data is essential for accurate stoichiometric calculations and for designing appropriate reaction and purification conditions.

PropertyValue
CAS Number 7145-99-5
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~200.4 °C at 760 mmHg
Density ~1.13 g/cm³

Key Synthetic Applications and Protocols

The activated aromatic ring of this compound is susceptible to a variety of electrophilic aromatic substitution reactions. The methyl and methylenedioxy groups are ortho-, para-directing. Due to steric hindrance from the methylenedioxy group, electrophilic attack is favored at the C6 position, para to the methyl group.

Electrophilic Aromatic Substitution Reactions

Nitration of this compound introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed, for instance, into an amino group. The following protocol is adapted from the nitration of the structurally similar 2-methyl-1,3-benzodioxole.

Experimental Protocol: Synthesis of 6-Nitro-5-methyl-1,3-benzodioxole

  • Materials:

    • This compound (1.0 eq)

    • Glacial Acetic Acid

    • Nitric Acid (d=1.4, ~1.1 eq)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

    • Cool the solution to 15-25 °C in a water bath.

    • Slowly add a solution of nitric acid (d=1.4, ~1.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature between 15-25 °C.

    • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the crystals by vacuum filtration. If not, carefully pour the reaction mixture into ice-water to precipitate the product.

    • Wash the collected solid with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent such as methanol or ethanol to afford pure 6-Nitro-5-methyl-1,3-benzodioxole.

  • Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (%)
This compound136.151.0-
Nitric Acid (70%)63.01~1.1-
6-Nitro-5-methyl-1,3-benzodioxole181.15-~80

Bromination introduces a bromine atom, which can serve as a handle for subsequent cross-coupling reactions. The following is a general procedure for the bromination of electron-rich arenes, adapted for this compound.

Experimental Protocol: Synthesis of 6-Bromo-5-methyl-1,3-benzodioxole

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6-Bromo-5-methyl-1,3-benzodioxole.

  • Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (%)
This compound136.151.0-
N-Bromosuccinimide177.981.05-
6-Bromo-5-methyl-1,3-benzodioxole215.04->85

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings.

Experimental Protocol: Synthesis of this compound-6-carbaldehyde

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (1.2 eq)

    • N,N-Dimethylformamide (DMF)

    • 1,2-Dichloroethane (DCE) as solvent

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a condenser, cool DMF in DCE to 0 °C.

    • Slowly add POCl₃ (1.2 eq) to the DMF solution with stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.

    • After the addition is complete, add a solution of this compound (1.0 eq) in DCE dropwise.

    • Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound-6-carbaldehyde.

  • Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (%)
This compound136.151.0-
Phosphorus oxychloride153.331.2-
N,N-Dimethylformamide73.09Solvent-
This compound-6-carbaldehyde164.16-~75

This reaction introduces an acyl group, leading to the formation of a ketone, a key intermediate for further synthetic modifications.

Experimental Protocol: Synthesis of 1-(5-Methyl-1,3-benzodioxol-6-yl)ethan-1-one

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous Aluminum chloride (AlCl₃) (1.1 eq)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in dry DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the suspension.

    • After the formation of the acylium ion complex, add a solution of this compound (1.0 eq) in dry DCM dropwise, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature, monitoring by TLC.

    • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (%)
This compound136.151.0-
Acetyl chloride78.501.1-
Aluminum chloride133.341.1-
1-(5-Methyl-1,3-benzodioxol-6-yl)ethan-1-one178.18-~80
Palladium-Catalyzed Cross-Coupling Reactions

The bromo derivative, 6-Bromo-5-methyl-1,3-benzodioxole, is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction is a powerful tool for the formation of biaryl compounds.

Experimental Protocol: Synthesis of 5-Methyl-6-phenyl-1,3-benzodioxole

  • Materials:

    • 6-Bromo-5-methyl-1,3-benzodioxole (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • To a reaction flask, add 6-Bromo-5-methyl-1,3-benzodioxole (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst, and the base.

    • Degas the solvent mixture and add it to the flask under an inert atmosphere.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (%)
6-Bromo-5-methyl-1,3-benzodioxole215.041.0-
Phenylboronic acid121.931.2-
5-Methyl-6-phenyl-1,3-benzodioxole212.25->80

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described above.

Electrophilic_Aromatic_Substitution cluster_start cluster_reactions cluster_products start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration bromination Bromination (NBS, DMF) start->bromination formylation Vilsmeier-Haack (POCl₃, DMF) start->formylation acylation Friedel-Crafts (RCOCl, AlCl₃) start->acylation nitro_product 6-Nitro-5-methyl- 1,3-benzodioxole nitration->nitro_product bromo_product 6-Bromo-5-methyl- 1,3-benzodioxole bromination->bromo_product formyl_product This compound- 6-carbaldehyde formylation->formyl_product acyl_product 1-(5-Methyl-1,3-benzodioxol- 6-yl)alkan-1-one acylation->acyl_product

Caption: Electrophilic Aromatic Substitution of this compound.

Cross_Coupling_Reactions cluster_start cluster_reactions cluster_products start 6-Bromo-5-methyl- 1,3-benzodioxole suzuki Suzuki Coupling (ArB(OH)₂, Pd cat., base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat., base) start->sonogashira heck Heck Coupling (Alkene, Pd cat., base) start->heck suzuki_product 6-Aryl-5-methyl- 1,3-benzodioxole suzuki->suzuki_product sonogashira_product 6-Alkynyl-5-methyl- 1,3-benzodioxole sonogashira->sonogashira_product heck_product 6-Alkenyl-5-methyl- 1,3-benzodioxole heck->heck_product

References

Protocol for Suzuki-Miyaura Coupling with Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is a cornerstone of modern organic synthesis.[2] The 1,3-benzodioxole moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds.[3] Consequently, the Suzuki-Miyaura coupling of benzodioxole derivatives is a critical transformation in medicinal chemistry and drug development for the construction of complex molecular architectures.[4][5] This document provides a detailed protocol for the Suzuki-Miyaura coupling of bromo-benzodioxole derivatives with various arylboronic acids, including optimized reaction conditions and expected yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the benzodioxole halide, forming a palladium(II) complex.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.[6]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[1]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the optimized reaction conditions and the scope of the Suzuki-Miyaura coupling for various benzodioxole and arylboronic acid derivatives.

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of 1-((6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Phenylboronic Acid. [7]

EntryPalladium CatalystLigandBaseSolventYield (%)
1Pd(PPh₃)₄PPh₃Et₃NTHFTrace
2Pd(OAc)₂PPh₃Et₃NTHF0
3Pd₂(dba)₃PPh₃Et₃NTHF<5
4PdCl₂(PPh₃)₂PPh₃Et₃NTHF55
5PdCl₂(PPh₃)₂PPh₃Et₃NMeCN30
6PdCl₂(PPh₃)₂PPh₃Et₃NToluene0
7PdCl₂(PPh₃)₂PPh₃Et₃NBenzene0
8PdCl₂(PPh₃)₂PPh₃Et₃NDCM0
9PdCl₂(PPh₃)₂PPh₃Et₃NDioxane59
10PdCl₂(PPh₃)₂PPh₃n-BuLiDioxane<5
11PdCl₂(PPh₃)₂PPh₃sec-BuLiDioxaneTrace
12PdCl₂(PPh₃)₂PPh₃NaHDioxane~10
13PdCl₂(PPh₃)₂PPh₃LDADioxane~12
14PdCl₂(PPh₃)₂PPh₃LiHMDSDioxane~10
15PdCl₂(PPh₃)₂ PPh₃ K₂CO₃ Dioxane 85

Table 2: Scope of Suzuki-Miyaura Coupling of 1-((6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Various Arylboronic Acids under Optimized Conditions. [3]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid1-((6-(4-methoxyphenyl)benzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole89
23-Methoxyphenylboronic acid1-((6-(3-methoxyphenyl)benzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole82
32-Methoxyphenylboronic acid1-((6-(2-methoxyphenyl)benzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole75
44-Fluorophenylboronic acid1-((6-(4-fluorophenyl)benzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole78
54-(Trifluoromethyl)phenylboronic acid1-((6-(4-(trifluoromethyl)phenyl)benzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole65
6Naphthalen-1-ylboronic acid1-((6-(naphthalen-1-yl)benzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole71
7Thiophen-2-ylboronic acid4-phenyl-1-((6-(thiophen-2-yl)benzo[d][1][4]dioxol-5-yl)methyl)-1H-1,2,3-triazole68
8Pyridin-3-ylboronic acid4-phenyl-1-((6-(pyridin-3-yl)benzo[d][1][4]dioxol-5-yl)methyl)-1H-1,2,3-triazole55

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura coupling of a bromo-benzodioxole derivative with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • Bromo-benzodioxole derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)[1]

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃, 2-3 equiv)[1]

  • Anhydrous solvent (e.g., Dioxane)[1]

  • Inert gas (Argon or Nitrogen)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[1]

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate[1]

  • Silica gel for column chromatography[1]

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply system (manifold or balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar, add the bromo-benzodioxole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2-3 equiv).[1]

  • Inerting the Atmosphere: Seal the flask with a septum and evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature.[1] Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1]

Visualizations

Suzuki_Miyaura_Workflow reagents 1. Add Reactants (Benzodioxole Halide, Boronic Acid, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat & Stir (80-110 °C) solvent->react monitor 5. Monitor Reaction (TLC / GC-MS) react->monitor workup 6. Aqueous Workup (Quench, Extract) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² (Biaryl Product) reagents1 R¹-X (Benzodioxole Halide) reagents2 R²-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the boronic acid and deactivate the catalyst. Verify the activity of the palladium catalyst; a fresh batch may be required. Consider increasing the reaction temperature or switching to a different solvent system. For sterically hindered substrates, a more active catalyst or ligand system (e.g., using Buchwald or Fu's ligands) may be necessary.[1]

  • Formation of Side Products: Homo-coupling of the boronic acid can be a significant side reaction. Using a slight excess of the boronic acid can sometimes mitigate this issue.[1] Debromination of the starting material may also be observed, which can sometimes be suppressed by lowering the reaction temperature.[1]

  • Difficult Purification: Residual palladium catalyst can be challenging to remove. Washing the organic extract with an aqueous solution of thiourea or filtering the crude product through a pad of Celite® can help remove palladium residues.[1]

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.[1]

  • Many organic solvents are flammable and volatile; handle them with care and away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following this protocol and considering the troubleshooting advice, the Suzuki-Miyaura coupling of benzodioxole derivatives can be a reliable and efficient method for the synthesis of a diverse range of biaryl compounds for various research and development applications.

References

Application of 5-Methyl-1,3-benzodioxole as a Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3-benzodioxole is a versatile chemical intermediate valued for its unique molecular scaffold. This structure, featuring a benzodioxole ring system with a methyl substituent, serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its utility is particularly prominent in the pharmaceutical and fragrance industries. In the pharmaceutical sector, it is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including the endothelin receptor antagonist Sitaxentan, which is used in the treatment of pulmonary arterial hypertension.[2] This document provides detailed application notes, experimental protocols, and visualizations of relevant signaling pathways to guide researchers in leveraging this compound in their scientific endeavors.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis.

PropertyValueReference
CAS Number 7145-99-5[3]
Molecular Formula C₈H₈O₂[3]
Molecular Weight 136.15 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Density ~1.2 g/cm³[3]
Boiling Point ~200.4 °C[3]
Assay ≥98.0%[3]

Applications in Chemical Synthesis

This compound is a valuable starting material for introducing the 3,4-methylenedioxyphenyl moiety into a target molecule, often a key pharmacophore. A primary application involves its conversion to 6-methyl-1,3-benzodioxole-5-carbaldehyde, a pivotal intermediate for further elaboration.

Synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings like this compound. The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[4]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol is adapted from a general procedure for the Vilsmeier-Haack reaction.[1]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in DMF, add phosphoryl chloride (1.5 equiv) at 0 °C.

  • Stir the reaction mixture for 6.5 hours at room temperature.

  • Prepare a solution of sodium acetate (5.6 equiv) in water and add it to the reaction mixture at 0 °C.

  • Stir the mixture for an additional 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 6-methyl-1,3-benzodioxole-5-carbaldehyde.

Expected Yield: Approximately 77%[1]

Logical Workflow for Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+[PO2Cl2]- DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Start This compound Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent (Electrophilic Aromatic Substitution) Product 6-Methyl-1,3-benzodioxole-5-carbaldehyde Intermediate->Product Hydrolysis Quench Quench with NaOAc/H2O Extract Extract with Et2O Quench->Extract Purify Silica Gel Chromatography Extract->Purify Final_Product Purified Product Purify->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol

The resulting 6-methyl-1,3-benzodioxole-5-carbaldehyde can be further functionalized, for example, through a Grignard reaction to introduce an alkyl chain and form a secondary alcohol.

Experimental Protocol: Grignard Reaction with 6-Methyl-1,3-benzodioxole-5-carbaldehyde [5]

Materials:

  • 6-Methyl-1,3-benzodioxole-5-carbaldehyde

  • Magnesium ribbon

  • Anhydrous tetrahydrofuran (THF)

  • Bromoethane

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare a Grignard reagent from magnesium ribbon (0.32 g) and bromoethane (1.4 g) in anhydrous tetrahydrofuran (20 ml).

  • Dissolve 6-methyl-1,3-benzodioxole-5-carbaldehyde (2.0 g) in anhydrous tetrahydrofuran (15 ml).

  • Add the aldehyde solution dropwise to the Grignard reagent at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the solvent by distillation.

  • Extract the residue with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in a vacuum.

  • Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane = 2:8) to obtain 1-(6-methyl-1,3-benzodioxol-5-yl)-1-propanol as a colorless crystal.

Yield: 2.27 g

Signaling Pathway Visualization

Derivatives of this compound are often designed to interact with specific biological pathways. Below are visualizations of two such pathways relevant to compounds synthesized from this intermediate.

Endothelin Receptor Signaling Pathway

Sitaxentan, a downstream product of this compound, is a selective endothelin-A (ETA) receptor antagonist. The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq protein ETAR->Gq Activates Sitaxentan Sitaxentan (Antagonist) Sitaxentan->ETAR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of Sitaxentan.

Auxin Receptor Signaling Pathway

Certain derivatives of 1,3-benzodioxole have been investigated as potent auxin receptor agonists, promoting root growth in plants. The auxin signaling pathway is central to plant growth and development.[6][7]

Auxin_Signaling cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA_low Aux/IAA Repressor ARF_low Auxin Response Factor (ARF) Aux_IAA_low->ARF_low Binds and represses Gene_Expr_low Auxin-responsive gene expression is OFF ARF_low->Gene_Expr_low Auxin Auxin / Agonist (e.g., 1,3-benzodioxole derivative) TIR1 TIR1 Receptor Auxin->TIR1 Binds SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms complex Aux_IAA_high Aux/IAA Repressor SCF_TIR1->Aux_IAA_high Binds Ubiquitination Ubiquitination Aux_IAA_high->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation ARF_high Active ARF Gene_Expr_high Auxin-responsive gene expression is ON ARF_high->Gene_Expr_high

Caption: The TIR1-mediated auxin signaling pathway in plants.

References

Application Notes and Protocols: 5-Methyl-1,3-benzodioxole as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-methyl-1,3-benzodioxole as a versatile precursor in the synthesis of various pharmaceutical agents. The unique structural features of this compound make it a valuable building block in the development of complex molecules with significant therapeutic applications.

Introduction to this compound

This compound is a chemical intermediate characterized by a benzodioxole ring system with a methyl substituent.[1] This structure serves as a key pharmacophore in several active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 7145-99-5
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Colorless to pale yellow liquid
Density Approximately 1.2 g/cm³
Boiling Point Approximately 200.4 °C at standard pressure
Purity (Typical) ≥98.0%

Pharmaceutical Applications and Synthesis Protocols

This compound is a crucial starting material or intermediate in the synthesis of a range of pharmaceuticals. Notable examples include endothelin receptor antagonists and other bioactive molecules.

Sitaxentan: An Endothelin Receptor Antagonist

Sitaxentan is a selective endothelin-A (ETA) receptor antagonist that was developed for the treatment of pulmonary arterial hypertension (PAH).[1] By blocking the ETA receptor, Sitaxentan inhibits the vasoconstrictive effects of endothelin-1, a potent endogenous peptide.[3]

Sitaxentan_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds to ETBR ETB Receptor ET1->ETBR Binds to Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Sitaxentan Sitaxentan Sitaxentan->ETAR

Caption: Mechanism of action of Sitaxentan as a selective ETA receptor antagonist.

The synthesis of Sitaxentan from this compound involves a multi-step process. The following represents a plausible synthetic route based on related syntheses.

Sitaxentan_Synthesis cluster_0 Step 1: Acetylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Friedel-Crafts Acylation cluster_4 Step 5: Sulfonamide Coupling A This compound C₈H₈O₂ B 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone C₁₀H₁₀O₃ A->B Acetyl Chloride, AlCl₃ (Friedel-Crafts) C 2-(6-Methyl-1,3-benzodioxol-5-yl)acetic acid C₁₀H₁₀O₄ B->C S, Morpholine, Hydrolysis D 2-(6-Methyl-1,3-benzodioxol-5-yl)acetyl chloride C₁₀H₉ClO₃ C->D SOCl₂ or (COCl)₂ F 1-(6-Methyl-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)ethanone D->F SnCl₄ E Thiophene E->F Sitaxentan Sitaxentan C₁₈H₁₅ClN₂O₆S₂ F->Sitaxentan Base (e.g., NaH) G N-(4-chloro-3-methylisoxazol-5-yl)thiophene-3-sulfonamide G->Sitaxentan

Caption: Proposed synthetic workflow for Sitaxentan.

Step 1: Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone (Intermediate B)

This reaction is a classic Friedel-Crafts acylation.[4]

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired ketone.

Step 2: Synthesis of 2-(6-Methyl-1,3-benzodioxol-5-yl)acetic acid (Intermediate C)

The Willgerodt-Kindler reaction is a standard method for converting aryl ketones to the corresponding carboxylic acids with an additional methylene group.

  • A mixture of 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated to reflux for 6-8 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide (20% in water).

  • Heat the mixture to reflux for 12 hours to hydrolyze the intermediate thioamide.

  • Cool the mixture and wash with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 3: Synthesis of 2-(6-Methyl-1,3-benzodioxol-5-yl)acetyl chloride (Intermediate D)

This is a standard conversion of a carboxylic acid to an acyl chloride.[5]

  • To a solution of 2-(6-Methyl-1,3-benzodioxol-5-yl)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 4 & 5: Synthesis of Sitaxentan

This final sequence involves another Friedel-Crafts acylation followed by a condensation/coupling reaction.

  • Dissolve thiophene (1.0 eq) and 2-(6-Methyl-1,3-benzodioxol-5-yl)acetyl chloride (1.0 eq) in an anhydrous solvent like nitrobenzene or DCM.

  • Cool the mixture to 0 °C and add a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for several hours until TLC indicates completion.

  • Work up the reaction by pouring it into ice-water and extracting with an organic solvent.

  • The resulting ketone intermediate is then reacted with N-(4-chloro-3-methylisoxazol-5-yl)thiophene-3-sulfonamide in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF to yield Sitaxentan.

  • Purification is typically achieved by crystallization or column chromatography.

Tadalafil (Cialis): A Phosphodiesterase Type 5 (PDE5) Inhibitor

While not directly synthesized from this compound, the synthesis of Tadalafil utilizes the closely related piperonal (1,3-benzodioxole-5-carbaldehyde).[6][7] This highlights the importance of the benzodioxole core in pharmaceuticals. The synthesis involves a Pictet-Spengler reaction.

Tadalafil_Synthesis cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization A D-Tryptophan methyl ester C cis-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester A->C B Piperonal B->C Sulfolane, 80-85°C D cis-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester C->D Chloroacetyl chloride, NaHCO₃, DCM, 0-5°C Tadalafil Tadalafil C₂₂H₁₉N₃O₄ D->Tadalafil Aqueous methylamine, Methanol, 50-55°C

Caption: Synthetic workflow for Tadalafil.

Step 1: Synthesis of cis-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester hydrochloride

  • Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) at 25-30 °C.

  • Heat the reaction mixture to 80-85 °C and stir for 14 hours.

  • Cool the mixture to 25-30 °C and add dichloromethane (500 mL).

  • Stir for 1 hour, then filter the solid, wash with dichloromethane, and dry to afford the product.

Step 2: Synthesis of cis-1-benzo[1][6]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester

  • Dissolve the product from Step 1 (50 g) in dichloromethane and 5% aqueous sodium bicarbonate (500 mL).

  • Separate the organic layer, wash with deionized water, and add it to a mixture of deionized water (50 mL) and sodium bicarbonate (15 g).

  • Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) at 0-5 °C.

  • Stir the reaction mixture for three hours.

  • Concentrate the organic layer, dissolve the solid in acetone, and concentrate again.

  • Add deionized water, cool to 0-5 °C, filter, and dry the solid product.

Step 3: Synthesis of Tadalafil

  • Take the product from Step 2 (30 g) in methanol (450 ml) and heat to 35-40 °C.

  • Add aqueous methylamine (27 ml; 40%).

  • Stir the reaction mixture at 50-55 °C for 5 hours.

  • Cool to 10-15 °C, stir for 0.5 hours, filter, and dry the solid to afford Tadalafil.

Table 2: Quantitative Data for Tadalafil Synthesis [8]

StepReactant 1Reactant 2ProductYieldPurity
1. CondensationD-tryptophan methyl ester IPiperonalIntermediate II83.0%99.5%
2. AcylationIntermediate IIChloroacetyl chlorideIntermediate III--
3. CyclizationIntermediate IIIMonomethylamineTadalafil->99.5%

Other Potential Pharmaceutical Derivatives

The 1,3-benzodioxole moiety is present in other bioactive compounds, suggesting further potential for this compound as a precursor. For instance, Stiripentol, an antiepileptic drug, features this core structure.[9] While its synthesis often starts from piperonal, modifications of the synthetic route could potentially utilize this compound.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical molecules. Its application in the synthesis of Sitaxentan and the structural similarity to precursors for drugs like Tadalafil underscore its importance in medicinal chemistry and drug development. The provided protocols and synthetic workflows offer a foundation for researchers to explore the potential of this compound in developing novel therapeutics.

References

Application Note: High-Yield Synthesis of 5-Nitro-1,3-benzodioxole via Electrophilic Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the nitration of 1,3-benzodioxole to synthesize 5-nitro-1,3-benzodioxole, a key intermediate in various chemical syntheses. The procedure involves the electrophilic aromatic substitution using a mixture of nitric acid and glacial acetic acid under controlled temperature conditions. This method is demonstrated to be high-yielding and reproducible. Included are comprehensive safety precautions, a quantitative data summary, a step-by-step experimental protocol, and a workflow diagram.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[1] Concentrated nitric acid and glacial acetic acid are highly corrosive and should be handled with extreme care to avoid contact with skin and eyes.[1] The nitration reaction is exothermic; therefore, strict control of the reagent addition rate and reaction temperature is crucial to prevent an uncontrolled, vigorous reaction.[1] All glassware should be inspected for defects before use, and appropriate spill containment measures should be in place.

Data Presentation

The following tables summarize the specifications for the reactants and the expected product based on a typical experimental scale.

Table 1: Reactant Specifications

Reactant Molecular Formula Molecular Weight ( g/mol ) Quantity Used Moles
1,3-Benzodioxole C₇H₆O₂ 122.12 12.2 g ~0.10
Nitric Acid (d=1.4 g/mL) HNO₃ 63.01 9.0 mL ~0.20

| Glacial Acetic Acid | CH₃COOH | 60.05 | 105 mL | - |

Table 2: Product Specifications and Yield

Product Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Total Yield

| 5-Nitro-1,3-benzodioxole | C₇H₅NO₄ | 167.12[2][3] | 148-150[4] | Crystalline Solid | 90.6%[4] |

Experimental Protocol

This protocol is adapted from a high-yield nitration procedure for 1,3-benzodioxole.[1][4]

3.1 Materials and Equipment

  • 250 mL three-necked round-bottom flask (or sulfonation flask)[4]

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • 1,3-Benzodioxole (12.2 g)

  • Glacial acetic acid (105 mL)[1][4]

  • Concentrated nitric acid (d=1.4 g/mL, ~70%) (9.0 mL)[1][4]

  • Ethanol (for recrystallization)

  • Distilled water

3.2 Procedure

  • Setup: A 250 mL three-necked flask should be equipped with a magnetic stirrer, a thermometer, and a dropping funnel.[1] The flask is then placed in an ice bath to facilitate temperature control.[1]

  • Dissolution: Place 12.2 g of 1,3-benzodioxole into the flask and add 75 mL of glacial acetic acid.[4] Stir the mixture until the 1,3-benzodioxole is completely dissolved.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid.[1][4] Allow this mixture to cool to room temperature.

  • Nitration: Slowly add the nitric acid/acetic acid mixture dropwise from the dropping funnel to the stirred 1,3-benzodioxole solution.[1][4] It is critical to maintain the internal reaction temperature between 15-25 °C using the ice bath.[4] The addition should take approximately 30-45 minutes.[1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion.[1][4] A precipitate of the product is expected to form during this time.[1]

  • Isolation: After the overnight stirring, cool the reaction mixture in an ice bath to maximize the precipitation of the product.[1] Collect the precipitated crystals via vacuum filtration using a Büchner funnel.[1][4]

  • Washing: Wash the collected filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper.[1] This step is essential to remove any residual acid.[1]

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-nitro-1,3-benzodioxole.[4] An initial crop of 14.0 g with a melting point of 149-150°C can be expected, with an additional 2.0 g recoverable from the mother liquor.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the final yield and characterize the product.

Visualization

The following diagram illustrates the key stages of the experimental workflow.

G Experimental Workflow for the Nitration of 1,3-Benzodioxole cluster_0 1. Preparation cluster_1 2. Reaction cluster_2 3. Work-up & Purification p1 Dissolve 1,3-Benzodioxole in Glacial Acetic Acid p2 Prepare Nitrating Mix (HNO₃ in Acetic Acid) r1 Dropwise Addition of Nitrating Mix (15-25 °C) p2->r1 r2 Stir Overnight at Room Temperature r1->r2 w1 Cool & Isolate Product (Vacuum Filtration) r2->w1 w2 Wash with Water w1->w2 w3 Recrystallize from Ethanol w2->w3 w4 Dry & Characterize w3->w4

Caption: Workflow for the synthesis of 5-nitro-1,3-benzodioxole.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Methyl-1,3-benzodioxole. Due to the absence of a publicly available experimental mass spectrum for this specific compound, the fragmentation pathway and quantitative data presented herein are based on the known fragmentation of the 1,3-benzodioxole core structure and the influence of the methyl substituent, drawing parallels with the fragmentation of toluene. This application note also includes a comprehensive experimental protocol for the analysis of small aromatic compounds like this compound using EI-MS.

Introduction

This compound is an organic compound that features a benzodioxole ring system with a methyl substituent. The benzodioxole moiety is present in a variety of natural products and synthetic compounds, including pharmaceuticals and fragrances. Understanding the mass spectrometric behavior of this compound is crucial for its identification and characterization in complex mixtures, as well as for quality control in synthetic processes. Electron ionization mass spectrometry is a powerful analytical technique that provides a reproducible fragmentation pattern, often referred to as a "molecular fingerprint," which is invaluable for structural elucidation.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the stable 1,3-benzodioxole ring and the attached methyl group. The molecular ion (M+) is anticipated to be prominent due to the aromatic nature of the compound.

The primary fragmentation pathways are predicted to be:

  • Loss of a hydrogen radical (H•): This is a common fragmentation for alkyl-substituted aromatic compounds, leading to the formation of a stable benzyl-type cation. In this case, the loss of a hydrogen radical from the methyl group would result in a highly stable tropylium-like ion.

  • Loss of formaldehyde (CH₂O): The dioxole ring can undergo fragmentation through the loss of a neutral formaldehyde molecule.

  • Loss of a methyl radical (CH₃•): Cleavage of the bond between the aromatic ring and the methyl group can lead to the formation of a benzodioxole cation.

  • Loss of carbon monoxide (CO): Subsequent fragmentation of fragment ions can involve the loss of carbon monoxide.

The predicted major fragments and their relative abundances are summarized in the table below. It is important to note that these are predicted values and may differ from experimental results.

m/zPredicted Ion StructurePredicted Relative AbundanceFragmentation Pathway
136[C₈H₈O₂]⁺•HighMolecular Ion (M⁺•)
135[C₈H₇O₂]⁺HighM⁺• - H•
106[C₇H₆O]⁺•ModerateM⁺• - CH₂O
121[C₇H₅O₂]⁺ModerateM⁺• - CH₃•
93[C₆H₅O]⁺Moderate[M-CH₃]⁺ - CO
77[C₆H₅]⁺LowFurther fragmentation
65[C₅H₅]⁺LowFurther fragmentation

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol outlines the general procedure for acquiring an electron ionization mass spectrum of this compound.

1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 100 µg/mL.

  • Ensure the sample is fully dissolved and free of any particulate matter.

2. Instrument Parameters

The following are typical starting parameters for a gas chromatography-mass spectrometer (GC-MS) system with an electron ionization source. Optimization may be required based on the specific instrument.

ParameterValue
Gas Chromatograph (GC)
Injection ModeSplit (e.g., 50:1) or Splitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Speed1000 amu/s

3. Data Acquisition

  • Inject an appropriate volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Perform background subtraction to obtain a clean mass spectrum.

4. Data Analysis

  • Identify the molecular ion peak (m/z 136).

  • Identify the major fragment ions and propose their structures based on the predicted fragmentation pathways.

  • Compare the obtained spectrum with library spectra if available.

Visualizations

The following diagrams illustrate the predicted fragmentation pathways of this compound.

Fragmentation_Pathway_1 M This compound (m/z 136) F1 [M-H]⁺ (m/z 135) M->F1 - H• caption Loss of a hydrogen radical.

Caption: Predicted loss of a hydrogen radical from the molecular ion.

Fragmentation_Pathway_2 M This compound (m/z 136) F2 [M-CH₂O]⁺• (m/z 106) M->F2 - CH₂O caption Loss of formaldehyde.

Caption: Predicted loss of formaldehyde from the molecular ion.

Fragmentation_Pathway_3 M This compound (m/z 136) F3 [M-CH₃]⁺ (m/z 121) M->F3 - CH₃• F4 [M-CH₃-CO]⁺ (m/z 93) F3->F4 - CO caption Loss of a methyl radical followed by carbon monoxide.

Caption: Predicted sequential loss of a methyl radical and carbon monoxide.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides valuable insights for its identification and structural characterization. The provided experimental protocol serves as a robust starting point for the analysis of this and similar aromatic compounds. Experimental verification of the predicted fragmentation is recommended for definitive structural confirmation.

Application Notes: Use of Benzodioxole Derivatives in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction and Substance Identification

While 5-Methyl-1,3-benzodioxole (CAS 7145-99-5) is recognized primarily as a chemical intermediate for the synthesis of more complex organic molecules, particularly in pharmaceutical research, it is not commonly used as a primary fragrance ingredient.[1][2] A structurally similar and highly significant compound in the fragrance industry is α-Methyl-1,3-benzodioxole-5-propionaldehyde (CAS 1205-17-0).[3] This compound is widely known by trade names such as Helional, Heliofolal, and Tropional.[3] Its distinct olfactory profile makes it a valuable component in a wide array of fragrance compositions.

These application notes will focus on α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA), the relevant substance for fragrance formulation, detailing its properties, regulatory status, and protocols for its evaluation.

1.1 Chemical Properties of α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA)

The fundamental chemical and physical properties of MMDHCA are summarized below.

PropertyValueReference(s)
CAS Registry Number 1205-17-0[3]
IUPAC Name 3-(1,3-benzodioxol-5-yl)-2-methylpropanal[3]
Synonyms MMDHCA, Helional, Heliofolal, Tropional, 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal[3]
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol -
Appearance Colorless to pale yellow liquid-
Structure Chemical structure of MMDHCA-

2.0 Olfactory Profile and Application

MMDHCA is prized for its complex and fresh olfactory character. It imparts a unique watery, ozonic, and green-floral scent, often with marine undertones.[4] This profile makes it a key component in creating fresh, clean, and aquatic fragrance accords for fine fragrances, personal care products, and air care applications.

The olfactory characteristics of MMDHCA are stereospecific, with its two enantiomers presenting distinct scent profiles.

EnantiomerOlfactory ProfileReference(s)
(αS)-enantiomer Possesses the characteristic green floral, marine, and ozonic odor with a salty aspect. This enantiomer is primarily responsible for the typical smell of the racemic mixture.[4]
(αR)-enantiomer Exhibits a floral (lily of the valley, cyclamen), aldehydic, and sweet fruity (lemon) odor, largely lacking the distinct marine and green notes of the racemate.[4]

3.0 Regulatory and Safety Information

The use of MMDHCA in consumer products is subject to standards set by the International Fragrance Association (IFRA).[3][5] These restrictions are based on a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), considering endpoints like skin sensitization.[6]

3.1 RIFM Safety Assessment Summary

RIFM has evaluated MMDHCA for a range of toxicological endpoints. The key findings support its use under the conditions outlined in the IFRA Standards.

EndpointRIFM ConclusionReference(s)
Genotoxicity The material is not genotoxic.[6]
Repeated Dose Toxicity A calculated margin of exposure (MOE) > 100 supports safety for this endpoint.[6]
Skin Sensitization A No Expected Sensitization Induction Level (NESIL) of 11000 μg/cm² was established.[6]
Phototoxicity Not expected to be phototoxic or photoallergenic based on UV spectra analysis.[6]
Environmental Safety Assessed as not being persistent, bioaccumulative, and toxic (PBT). Predicted Environmental Concentration/Predicted No Effect Concentration (PEC/PNEC) ratios are <1 based on current usage volumes.[6]

3.2 IFRA Standards (49th Amendment)

The following table summarizes the maximum permitted concentration of MMDHCA in various finished consumer product categories.[3]

CategoryProduct TypeMax Use Level (%)
1 Lip products0.12
2 Deodorant and antiperspirant products0.25
3 Hydroalcoholic products applied to recently shaved skin0.039
4 Hydroalcoholic products applied to unshaved skin (e.g., fine fragrance)2.6
5A Body creams, oils, lotions0.39
5B Face moisturizers and creams0.077
5C Hand creams0.077
5D Baby creams, lotions, oils0.026
6 Mouthwash, toothpaste0.62
7A Rinse-off hair products with scalp contact0.077
7B Leave-on hair products with scalp contact0.077
8 Intimate wipes, baby wipes0.026
9 Rinse-off products (soap, shampoo, body wash)0.15
10A Household cleaning products (fabric softeners, detergents)0.15
10B Air care products0.62
11A Products with dermal contact (diapers, masks)0.026
11B Products without dermal contact (air fresheners)0.026
12 Candles, incense12.0

4.0 Experimental Protocols

4.1 Protocol: Olfactory Evaluation using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines the characterization of odor-active compounds within a fragrance mixture containing MMDHCA. GC-O combines instrumental separation with human sensory detection.[7][8]

  • Objective: To identify and describe the individual odor character of volatile components in a sample as they elute from the GC column.

  • Materials:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Olfactory detection port (sniffing port).

    • Humidifier for the sniffing port air supply.

    • Fused silica capillary column (e.g., DB-5, DB-Wax).

    • Helium carrier gas.

    • Sample containing MMDHCA (e.g., 0.1% solution in ethanol).

    • Trained sensory panelists (assessors).

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the fragrance oil or raw material in a suitable solvent like ethanol.

    • GC Configuration:

      • Install an appropriate capillary column.

      • At the column outlet, use a splitter to direct the effluent simultaneously to the instrumental detector (FID/MS) and the olfactory port. A common split ratio is 1:1.

      • Set the GC oven temperature program to effectively separate the volatile compounds. A typical program might be: 50°C (hold 2 min), ramp at 5°C/min to 250°C, hold for 10 min.

      • Set injector and detector temperatures (e.g., 250°C).

    • Olfactory Assessment:

      • A trained assessor sits at the olfactory port and inhales the effluent.

      • The assessor records the time (retention time) and provides a detailed description of each odor detected.

      • The intensity of the odor can also be rated on a predefined scale (e.g., 1-5).

    • Data Analysis:

      • Correlate the retention times of the detected odors with the peaks on the chromatogram from the FID or MS.

      • Use the MS data to tentatively or definitively identify the chemical structure responsible for each odor note.

      • Compile the results into an "aromagram" or "olfactogram," which plots odor intensity or detection frequency against retention time.

4.2 Protocol: Accelerated Stability Testing of a Fragrance Formulation

  • Objective: To assess the chemical and olfactory stability of MMDHCA in a finished product base under accelerated aging conditions.

  • Materials:

    • Finished product base (e.g., hydroalcoholic solution, lotion base).

    • Fragrance concentrate containing a known percentage of MMDHCA.

    • Temperature- and light-controlled stability chambers.

    • Airtight glass storage containers.

    • Analytical equipment (GC-MS).

    • Trained sensory panel.

  • Methodology:

    • Formulation: Prepare the finished product by incorporating the fragrance concentrate at a target level (e.g., 1.0% in an Eau de Toilette). Prepare a sufficient quantity for all test conditions and time points.

    • Initial Analysis (T=0):

      • Chemical: Perform GC-MS analysis on an initial sample to quantify the concentration of MMDHCA and identify other key fragrance components. This serves as the baseline.

      • Olfactory: A sensory panel evaluates the initial sample for its odor profile, intensity, and character.

    • Stability Storage:

      • Store samples under various conditions:

        • Elevated Temperature: 40°C (to accelerate degradation).

        • Light Exposure: In a light box with controlled UV/Vis output at room temperature.

        • Control: Room temperature (e.g., 20-25°C) in the dark.

    • Time-Point Evaluation:

      • At specified intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition.

      • Allow samples to equilibrate to room temperature before evaluation.

      • Repeat the chemical (GC-MS) and olfactory analyses performed at T=0.

    • Data Analysis:

      • Chemical: Compare the concentration of MMDHCA at each time point to the T=0 baseline. Calculate the percentage degradation. Look for the appearance of new peaks that may indicate degradation products.

      • Olfactory: Compare the sensory panel's description of aged samples to the T=0 baseline. Note any changes in odor character, intensity, or the emergence of off-notes.

      • Correlation: Correlate any observed olfactory changes with the chemical degradation data.

5.0 Visualizations

GCO_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection & Analysis Prep Fragrance Sample (Containing MMDHCA) Injector GC Injection Prep->Injector Column Capillary Column Separation Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Chemical ID) Splitter->MS ~50% Sniff Olfactory Port (Human Assessor) Splitter->Sniff ~50% Data_MS Chromatogram (Peak Data) MS->Data_MS Data_Sniff Olfactogram (Odor Descriptors) Sniff->Data_Sniff Final Correlated Data: Odor-Active Compounds Data_MS->Final Data_Sniff->Final

Figure 1. Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Safety_Workflow cluster_rifm RIFM Safety Assessment cluster_ifra IFRA Standard Development cluster_key *Key ToxData Toxicological Data Review (Genotoxicity, Systemic, etc.) NESIL Derivation of NESIL* (11000 µg/cm²) SensData Skin Sensitization Data (e.g., LLNA) SensData->NESIL QRA Quantitative Risk Assessment (QRA) for Sensitization NESIL->QRA Exposure Aggregate Exposure Modeling (Across Consumer Products) Exposure->QRA Standard Final IFRA Standard (Max % Use Levels by Category) QRA->Standard Key NESIL: No Expected Sensitization Induction Level

Figure 2. Logical flow for fragrance safety and regulatory compliance determination.

References

Application Notes and Protocols for the Synthesis and Evaluation of Benzodioxole-Derived Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activity of a novel class of plant growth regulators derived from 1,3-benzodioxole. The focus is on a series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides, with a particularly potent auxin receptor agonist, designated K-10, which has demonstrated significant potential in promoting root growth.[1][2][3][4][5][6]

Introduction

Auxins are critical plant hormones that regulate numerous aspects of plant growth and development. Synthetic auxins are widely utilized in agriculture and horticulture to improve crop yields and quality.[2][4] Recent research, employing computer-aided drug discovery, has identified a promising series of 1,3-benzodioxole derivatives as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[1][2][4] One compound in this series, K-10, has exhibited exceptional root growth-promoting activity, surpassing that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA).[1][2][3][4] Mechanistic studies have confirmed that K-10 functions by binding to the TIR1 receptor, thereby initiating downstream auxin signaling pathways.[1][2][3] This document provides detailed protocols for the synthesis of these compounds, their biological evaluation, and a summary of their activity.

Data Presentation

The following tables summarize the quantitative data for the lead compound K-10 in comparison to the synthetic auxin NAA, highlighting its enhanced biological activity.

Table 1: Comparative Activity of K-10 and NAA

CompoundParameterValuePlant Species
K-10Binding Energy with TIR1-8.62 kJ mol⁻¹Arabidopsis thaliana
NAABinding Energy with TIR1-7.67 kJ mol⁻¹Arabidopsis thaliana
K-10Root Primordia Number3.2Arabidopsis thaliana
NAARoot Primordia Number2.6Arabidopsis thaliana
Control (DMSO)Root Primordia Number1.5Arabidopsis thaliana
K-10Primary Root Promotion Rate (0.1 µM)+37.1%Arabidopsis thaliana
NAAPrimary Root Promotion Rate (0.1 µM)-36.9%Arabidopsis thaliana

Data sourced from references[2][3][4].

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the benzodioxole-derived plant growth regulators.

Protocol 1: Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides (K-series)

This protocol describes a three-step synthesis process for the target compounds.[1][4]

Step 1: Synthesis of 2-(one-benzylthio) acetic acid derivatives

  • Dissolve thioglycolic acid (1 eqv) and the appropriately substituted benzyl bromide (1 eqv) in ethanol.

  • Add a solution of NaOH (3 eqv) in water dropwise to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • Remove the ethanol by evaporation under reduced pressure.

  • Pour the residue into water and acidify to pH 1-2 with 6 M HCl.

  • The resulting crude 2-(one-benzylthio) acetic acid derivative is used directly in the next step without further purification.

Step 2: Formation of the acid chloride

  • Dissolve the crude product from Step 1 in dichloromethane.

  • Add oxalyl chloride (1.2 eqv) dropwise at 0°C.

  • Stir the reaction mixture for 30 minutes at 0°C, followed by 1 hour at room temperature.

  • Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.

Step 3: Amide formation to yield target compounds

  • Dissolve benzo[d][1][2]dioxol-5-amine (1 eqv) and triethylamine (2 eqv) in dioxane.

  • Add the crude acid chloride from Step 2 dropwise to this solution at 0°C.

  • Stir the reaction for 30 minutes at 0°C, then for 2 hours at room temperature.

  • Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.

  • Extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide derivative.

Protocol 2: Plant Growth Promotion Bioassay in Arabidopsis thaliana

This protocol details the evaluation of the root growth-promoting effects of the synthesized compounds.[2]

  • Sterilize Arabidopsis thaliana (Col-0) seeds in a 1% sodium hypochlorite solution for 15 minutes, followed by three washes with sterile water.

  • Stratify the seeds at 4°C in the dark for 3 days.

  • Prepare Murashige and Skoog (MS) agar plates containing the test compounds at various concentrations (e.g., 0.1 µM, 1 µM). A DMSO control should be included.

  • Sow the sterilized seeds on the prepared MS plates.

  • Incubate the plates vertically in a growth chamber under a 16-hour light/8-hour dark cycle.

  • After 14 days, scan the plates and measure the primary root length using appropriate software (e.g., ImageJ).

  • Calculate the root growth promotion or inhibition rate relative to the DMSO control.

  • For root primordia counting, observe the roots under a microscope and count the number of primordia.

Protocol 3: GUS Staining for Auxin Response Reporter Activity

This protocol is used to visualize the auxin response in plants treated with the test compounds, using the DR5:GUS reporter line.[1][2]

  • Grow DR5:GUS Arabidopsis seedlings on MS plates containing the test compounds (e.g., K-10, NAA) or DMSO for a specified period.

  • Immerse the seedlings in GUS staining solution (containing X-Gluc).

  • Incubate the seedlings at 37°C in the dark until a blue color develops.

  • Destain the seedlings with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll.

  • Observe and photograph the seedlings under a microscope.

  • Quantify the GUS activity if required using a suitable method, such as measuring the blue color intensity.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product start1 Substituted Benzyl Bromide step1 Step 1: Substitution start1->step1 start2 Thioglycolic Acid start2->step1 start3 Benzo[d][1,3]dioxol-5-amine step3 Step 3: Amide Condensation start3->step3 inter1 2-(one-benzylthio) acetic acid step1->inter1 step2 Step 2: Acid Chloride Formation inter2 Acid Chloride Derivative step2->inter2 end_product N-(benzo[d][1,3]dioxol-5-yl)-2- (one-benzylthio) acetamide (K-series) step3->end_product inter1->step2 inter2->step3 Auxin_Signaling_Pathway K10 K-10 (Benzodioxole Derivative) TIR1 TIR1/AFB Receptor K10->TIR1 Binds to SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1 Recruited to ARF ARF (Auxin Response Factor) Aux_IAA->ARF Inhibits Ubiquitination Ubiquitination & Degradation of Aux/IAA SCF_TIR1->Ubiquitination Ubiquitination->Aux_IAA Targets Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth_Response Root Growth Promotion Auxin_Genes->Growth_Response

References

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-1,3-benzodioxole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of 5-Methyl-1,3-benzodioxole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most effective and high-yielding method is the methylenation of 4-methylcatechol using a dihalomethane, such as dichloromethane (CH₂Cl₂), under phase-transfer catalysis (PTC) conditions. This approach avoids the need for harsh, anhydrous conditions and can achieve high yields by facilitating the reaction between the aqueous phenoxide phase and the organic dihalomethane phase.[1] A reported yield for the synthesis of this compound from 4-methylcatechol using this method is 86%.[1]

Q2: Why is my yield consistently low?

A2: Low yields in this synthesis, which is a type of Williamson ether synthesis, can stem from several factors:

  • Inefficient Phase-Transfer: The reaction occurs between two phases (aqueous and organic). Without an effective phase-transfer catalyst, the reaction rate will be very slow.

  • Side Reactions: The primary competing reaction is the formation of polymeric byproducts where the methylene bridge links two catechol molecules instead of forming the five-membered ring.[2][3]

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact the yield. The reaction typically requires heating to reflux to proceed efficiently.[4]

  • Hydrolysis of Dichloromethane: In a strongly alkaline solution, dichloromethane can be hydrolyzed to form formaldehyde, which can then participate in condensation side reactions with the catechol.[3]

Q3: What is a phase-transfer catalyst and why is it important for this reaction?

A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In this synthesis, the 4-methylcatechol is deprotonated by a base (like NaOH or KOH) in the aqueous phase to form a dianion. This dianion is not soluble in the organic phase where dichloromethane resides. The PTC, typically a quaternary ammonium salt like Adogen 464 (a brand of methyltrialkylammonium chloride) or benzyltriethylammonium chloride, pairs with the dianion, creating a lipophilic ion pair that can move into the organic phase and react with the dichloromethane.[1][3] This dramatically increases the reaction rate and overall yield.

Q4: Can I use other dihalomethanes besides dichloromethane?

A4: Yes, other dihalomethanes like dibromomethane or diiodomethane can be used. Historically, diiodomethane was common but is expensive. While more reactive, the iodide ions generated can act as a catalyst poison in phase-transfer catalysis.[1] Dibromomethane is a suitable alternative, while dichloromethane is often chosen for its cost-effectiveness and availability.

Q5: What are the expected physical properties of the final product?

A5: this compound is a colorless to pale yellow liquid with a boiling point of approximately 199-200 °C and a density of about 1.135 g/mL at 25 °C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective mixing of the biphasic system.2. Phase-transfer catalyst is inactive or absent.3. Insufficient temperature.1. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.2. Add an appropriate phase-transfer catalyst (e.g., a quaternary ammonium salt). Ensure the catalyst has not degraded.3. Heat the reaction mixture to reflux (around 40-60°C, depending on the solvent system) and maintain for several hours.[4]
Formation of a Tarry or Polymeric Residue 1. High concentration of catecholate in the reaction mixture.2. Reaction temperature is too high.1. Slowly add the catechol and base mixture to the hot solution of dichloromethane to keep the instantaneous concentration of the catecholate low.[2]2. Maintain the reaction at a gentle reflux; avoid excessive heating which can promote polymerization.
Product is Contaminated with Unreacted 4-Methylcatechol 1. Incomplete reaction.2. Insufficient base.1. Increase reaction time or ensure the temperature is at a steady reflux.2. Ensure at least two equivalents of base are used to fully deprotonate the catechol.3. During workup, wash the organic layer thoroughly with an aqueous NaOH solution to extract the acidic unreacted catechol.
Difficult Emulsion Forms During Workup 1. Presence of the phase-transfer catalyst acting as a surfactant.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. If the emulsion persists, filter the mixture through a pad of Celite.

Experimental Protocols & Data

High-Yield Synthesis using Phase-Transfer Catalysis

This protocol is adapted from established methods for the methylenation of catechols.[1]

Materials:

  • 4-Methylcatechol

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH)

  • Adogen 464 (or other suitable phase-transfer catalyst)

  • Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • In the flask, combine dichloromethane and a catalytic amount of the phase-transfer catalyst (e.g., Adogen 464).

  • In a separate beaker, prepare a solution of 4-methylcatechol (1 equivalent) and sodium hydroxide (2.5 equivalents) in water.

  • Heat the dichloromethane mixture to a steady reflux.

  • Slowly add the aqueous solution of 4-methylcatechol and NaOH to the refluxing dichloromethane mixture over approximately 2 hours.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-6 hours to ensure the reaction goes to completion.[4]

  • Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with 1N NaOH solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data on Catechol Methylenation

The following table summarizes yields for the methylenation of various catechols using a phase-transfer catalysis method with dibromomethane. The yield for 4-methylcatechol highlights the effectiveness of this approach.

Starting CatecholProductYield (%)
Catechol1,3-Benzodioxole85%
4-Methylcatechol This compound 86%
4-tert-Butylcatechol5-tert-Butyl-1,3-benzodioxole91%
3-Methylcatechol4-Methyl-1,3-benzodioxole84%
(Data sourced from Tetrahedron Letters, 1975)[1]

Visualizations

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The catechol is doubly deprotonated by the base to form a potent nucleophile, which then attacks the dichloromethane in two successive SN2 reactions to form the five-membered ring.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First SN2 Attack cluster_step3 Step 3: Intramolecular SN2 Cyclization Catechol 4-Methylcatechol Dianion Dianion Intermediate Catechol->Dianion + Base 2 NaOH Water 2 H₂O Dianion2 Dianion Intermediate Alkoxide Intermediate Dianion2->Intermediate + DCM CH₂Cl₂ Chloride1 Cl⁻ Intermediate2 Alkoxide Intermediate Product This compound Intermediate2->Product Chloride2 Cl⁻

Caption: SN2 mechanism for this compound synthesis.

Experimental Workflow

This diagram outlines the key stages of the synthesis process, from reaction setup to final product purification.

experimental_workflow A 1. Reaction Setup (Flask, Condenser, Stirrer) B 2. Charge Reagents (CH₂Cl₂, PTC) A->B D 4. Heat to Reflux B->D C 3. Prepare Aqueous Solution (4-Methylcatechol, NaOH, H₂O) E 5. Slow Addition of Aqueous Phase (over 2 hours) C->E D->E F 6. Reflux Reaction (1-6 hours) E->F G 7. Cooldown & Workup F->G H 8. Phase Separation G->H I 9. Aqueous Washes (NaOH, H₂O, Brine) H->I J 10. Drying (Anhydrous MgSO₄) I->J K 11. Solvent Removal (Rotary Evaporation) J->K L 12. Purification (Vacuum Distillation) K->L M Final Product: This compound L->M

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of Crude 5-Methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Methyl-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting materials such as 4-methylcatechol and the alkylating agent (e.g., dichloromethane or diiodomethane), as well as side products. For the closely related 1,3-benzodioxole, impurities can include dimers, trimers, and various methylenebis-1,3-benzodioxole isomers.[1] Therefore, it is reasonable to expect analogous methylated derivatives in crude this compound.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₈O₂[2]
Molecular Weight136.15 g/mol
AppearanceColorless to pale yellow liquid[2]
Boiling Point~200.4 °C at standard atmospheric pressure[2]
Density~1.2 g/cm³[2]

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. For thermally stable compounds like this compound, vacuum distillation is often effective for large-scale purification. For smaller scales or to remove close-boiling impurities, column chromatography is generally the method of choice. If a crystalline solid can be obtained, recrystallization is a cost-effective method. For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[3]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of product from impurities.

  • Possible Cause: Insufficient column efficiency, incorrect pressure, or heating rate.

  • Recommended Solution:

    • Ensure you are using a fractional distillation setup with a column of appropriate length and packing material to provide sufficient theoretical plates.

    • Optimize the vacuum pressure. A lower pressure will decrease the boiling point and may improve separation from high-boiling impurities.

    • Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

Issue 2: Product decomposition during distillation.

  • Possible Cause: The distillation temperature is too high, even under vacuum.

  • Recommended Solution:

    • Use a high-vacuum pump to further lower the boiling point.

    • Consider a shorter path distillation apparatus to minimize the residence time of the compound at high temperatures.

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solvent is too nonpolar for the compound, or the solution is cooling too rapidly.

  • Recommended Solution:

    • Try a more polar solvent or a solvent mixture. Common solvent systems for recrystallization of organic compounds include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[4]

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Issue 2: Low recovery of the purified product.

  • Possible Cause: The chosen solvent is too good a solvent for the compound even at low temperatures, or too much solvent was used.

  • Recommended Solution:

    • Screen for a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • After crystallization, ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation.

Column Chromatography

Issue 1: Poor separation of bands on the column.

  • Possible Cause: The solvent system (eluent) is not optimized.

  • Recommended Solution:

    • Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.

    • For benzodioxole derivatives, a common eluent system is a mixture of petroleum ether and ethyl acetate.[5]

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Recommended Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Experimental Protocols

Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Include a packed distillation column (e.g., with Raschig rings or Vigreux indentations).

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.

Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Preparative HPLC
  • Method Development: First, develop an analytical HPLC method to achieve good separation between this compound and its impurities. A reverse-phase C18 column is often suitable. A mobile phase containing acetonitrile and water is a good starting point for benzodioxole derivatives.[6] For mass spectrometry compatibility, formic acid can be used as an additive.[6]

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase and filter it through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Removal: Combine the collected pure fractions and remove the solvent, for example, by rotary evaporation, to obtain the high-purity product.

Data Summary

Purification TechniqueExpected PurityExpected YieldThroughput
Fractional DistillationGood to HighHighHigh
RecrystallizationHighMedium to HighMedium
Column ChromatographyHighMediumLow to Medium
Preparative HPLCVery HighLow to MediumLow

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Large Scale ColumnChrom Column Chromatography Crude->ColumnChrom Small Scale / Difficult Separations PureProduct Pure this compound Distillation->PureProduct Good Purity Recrystallization Recrystallization Recrystallization->PureProduct High Purity ColumnChrom->Recrystallization If Solid PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC For Highest Purity ColumnChrom->PureProduct High Purity PrepHPLC->PureProduct >99% Purity

Caption: General purification workflow for crude this compound.

TroubleshootingLogic Start Purification Issue Encountered CheckPurity Analyze Purity (TLC, GC, NMR) Start->CheckPurity Impure Product is Impure CheckPurity->Impure Purity not met LowYield Low Yield CheckPurity->LowYield Yield is low IdentifyTechnique Identify Purification Step with Loss Impure->IdentifyTechnique LowYield->IdentifyTechnique OptimizeDistillation Optimize Distillation (Pressure, Temp) IdentifyTechnique->OptimizeDistillation Distillation OptimizeRecrystallization Optimize Recrystallization (Solvent, Cooling) IdentifyTechnique->OptimizeRecrystallization Recrystallization OptimizeColumn Optimize Chromatography (Eluent, Packing) IdentifyTechnique->OptimizeColumn Chromatography

Caption: Logical troubleshooting workflow for purification issues.

References

Common side reactions in the synthesis of benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzodioxoles.

Troubleshooting Guides

Issue 1: Low Yield of Benzodioxole in Williamson Ether Synthesis

Q: My benzodioxole synthesis from catechol and a dihalomethane is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this synthesis are common and can often be attributed to several factors. Here's a systematic guide to troubleshooting:

Potential Causes & Solutions:

Potential Cause Recommended Solutions
Incomplete Deprotonation of Catechol Ensure the use of a sufficiently strong base to fully deprotonate both hydroxyl groups of the catechol. Common bases include alkali hydroxides (NaOH, KOH) and carbonates (K₂CO₃). The molar ratio of base to catechol should be at least 2:1.
Suboptimal Reaction Temperature The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions like elimination. A typical temperature range is 80-130°C. Gradual optimization of the temperature for your specific substrate and solvent is recommended.
Poor Quality of Reagents Use freshly purified catechol, as it can oxidize over time. Ensure the dihalomethane is of high purity and dry. The presence of water can interfere with the reaction.
Inefficient Stirring In heterogeneous reaction mixtures (e.g., solid base in a solvent), efficient stirring is crucial to ensure proper mixing and reaction.
Choice of Dihalomethane The reactivity of the dihalomethane follows the trend: diiodomethane > dibromomethane > dichloromethane.[1] While diiodomethane is the most reactive, it is also more expensive. Dichloromethane is a common choice, but may require more forcing conditions.
Side Reactions (see Issue 2 & 3) Formation of byproducts will consume starting materials and reduce the yield of the desired benzodioxole.
Issue 2: Formation of C-Alkylated Byproducts

Q: I am observing the formation of undesired C-alkylated byproducts in my reaction. How can I favor the desired O-alkylation to form the benzodioxole ring?

A: The competition between C-alkylation and O-alkylation is a known challenge in Williamson ether synthesis with phenoxides. The catechoxide dianion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

Factors Influencing C- vs. O-Alkylation and Recommended Actions:

Factor To Favor O-Alkylation (Desired) Explanation
Solvent Use polar aprotic solvents like DMSO, DMF, or acetonitrile.[2]These solvents solvate the cation, leaving the oxygen anion more exposed and nucleophilic, thus favoring attack at the oxygen. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and promoting C-alkylation.
Counter-ion Larger cations like potassium (K⁺) or cesium (Cs⁺) are generally preferred over smaller ones like lithium (Li⁺) or sodium (Na⁺).Larger, "softer" cations associate less tightly with the "hard" oxygen anion, increasing its availability for O-alkylation.
Leaving Group on Alkylating Agent "Softer" leaving groups like iodide (I⁻) or bromide (Br⁻) on the dihalomethane tend to favor C-alkylation. While more reactive, this should be considered.According to Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon of the aromatic ring prefers to react with a "soft" electrophile.
Temperature Lower reaction temperatures generally favor O-alkylation, which is often the kinetically controlled product.Higher temperatures can provide the energy needed to overcome the activation barrier for the thermodynamically more stable C-alkylated product.
Issue 3: Polymerization of Catechol and Formation of Tar

Q: My reaction mixture is turning dark and forming a tar-like substance, making product isolation difficult. What is causing this and how can I prevent it?

A: Catechol is sensitive to oxidation, especially under basic conditions and at elevated temperatures, which can lead to the formation of polymeric materials.

Prevention and Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control of Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed.

  • Gradual Addition of Reagents: Adding the base or catechol portion-wise can help to control the exotherm and minimize the concentration of reactive intermediates at any given time.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to suppress polymerization, though this should be tested on a small scale first to ensure it does not interfere with the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of benzodioxoles from catechol and dihalomethanes?

A1: The most prevalent side reactions include:

  • C-alkylation: Alkylation of the aromatic ring of catechol instead of the hydroxyl groups.

  • Incomplete reaction: Formation of 2-halomethoxyphenol, where only one of the hydroxyl groups has reacted.

  • Polymerization: Oxidation and subsequent polymerization of catechol, especially under basic conditions.

  • Formation of bis(benzodioxolyl)methane: This can occur if the initially formed benzodioxole reacts further with the electrophilic species in the reaction mixture.

Q2: What is the typical yield I can expect for a benzodioxole synthesis?

A2: Yields can vary significantly depending on the specific substrates, reaction conditions, and scale. However, well-optimized procedures can achieve high yields. For instance, the synthesis of 1,3-benzodioxole from catechol and dichloromethane in DMSO with NaOH can reach up to 95%.[3] Acylation reactions to produce substituted benzodioxoles may have lower yields and selectivity, for example, a 73% conversion with 62% selectivity has been reported for the acylation of 1,3-benzodioxole.[4]

Q3: How can I purify my benzodioxole product from the reaction byproducts?

A3: Purification strategies depend on the nature of the impurities.

  • Distillation: For liquid benzodioxoles, vacuum distillation is often effective in separating the product from less volatile impurities like polymers and salts.

  • Crystallization: If the benzodioxole is a solid, recrystallization from a suitable solvent can be a powerful purification technique.

  • Column Chromatography: For complex mixtures or to remove closely related byproducts, silica gel column chromatography is a common method.

  • Aqueous Wash: Washing the organic extract with a dilute base solution can help remove any unreacted catechol.

Q4: Can I use aldehydes or ketones instead of dihalomethanes to synthesize the benzodioxole ring?

A4: Yes, the condensation of catechols with aldehydes or ketones in the presence of an acid catalyst is another common method for forming the benzodioxole ring system.[5] A common side reaction in this case is the self-condensation of the aldehyde or ketone starting material. Using a catalyst like HY zeolite has been shown to give high conversion and selectivity.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various literature sources on the synthesis of benzodioxoles.

Table 1: Yields of 1,3-Benzodioxole from Catechol and Dihalomethanes

DihalomethaneBaseSolventTemperature (°C)Yield (%)Reference
DichloromethaneNaOHDMSO125-13095.4[3]
DichloromethaneNaOHAutoclave8060[6]
DiiodomethaneKOHMethanol100-11069[1]

Table 2: Acylation of 1,3-Benzodioxole

CatalystTemperature (°C)Residence TimeConversion (%)Selectivity (%)Reference
AquivionSO₃H®10030 min7362[4]
Zn-Aquivion1601 h5934[4]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzodioxole from Catechol and Dichloromethane

This protocol is adapted from a literature procedure with a reported yield of 95.4%.[3]

Materials:

  • Catechol

  • Sodium Hydroxide (pellets)

  • Dichloromethane

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge the vessel with dichloromethane and DMSO.

  • Heat the mixture to 125-130°C under a nitrogen atmosphere.

  • Over a period of approximately 105 minutes, add catechol and sodium hydroxide pellets simultaneously in small portions.

  • After the addition is complete, continue stirring for an additional 70 minutes.

  • Cool the reaction mixture and add water.

  • The product can be isolated by steam distillation.

  • Extract the distillate with a suitable organic solvent (e.g., ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the resulting oil by vacuum distillation.

Visualizations

Reaction Pathways

Williamson_Ether_Synthesis Williamson Ether Synthesis for Benzodioxole catechol Catechol catechoxide Catechoxide Dianion catechol->catechoxide 2 eq. Base intermediate 2-(Halomethoxy)phenoxide catechoxide->intermediate + CH₂X₂ - X⁻ byproduct C-Alkylated Byproduct catechoxide->byproduct + CH₂X₂ (Side Reaction) dihalomethane Dihalomethane (CH₂X₂) benzodioxole 1,3-Benzodioxole intermediate->benzodioxole Intramolecular SN2 - X⁻ Benzodioxole_Workflow General Experimental Workflow for Benzodioxole Synthesis cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Catechol, Solvent, and Dihalomethane base_addition Add Base reagents->base_addition reflux Heat to Reflux under N₂ base_addition->reflux monitoring Monitor Reaction by TLC/GC reflux->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Distillation/Chromatography) drying->purification product Pure Benzodioxole purification->product

References

Technical Support Center: Optimizing Reaction Conditions for Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of benzodioxole derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of benzodioxole derivatives, offering potential causes and solutions.

Issue 1: Low Yield in the Synthesis of Benzodioxole Carboxamides via Amide Coupling

Potential Cause Troubleshooting Step
Inefficient activation of the carboxylic acid. Ensure the complete dissolution of the carboxylic acid in an appropriate solvent like dichloromethane (DCM) before adding the coupling reagents.[1] Use fresh 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as it can be sensitive to moisture. Consider increasing the equivalents of EDCI to 1.3 relative to the carboxylic acid.[1]
Side reactions or degradation of reagents. Add 4-Dimethylaminopyridine (DMAP) and stir under an inert atmosphere (e.g., argon) to prevent oxidation.[1] Ensure the reaction temperature is controlled, especially during the addition of the coupling agent.
Incomplete reaction. Extend the reaction time. Some syntheses of benzodioxole carboxamides require stirring for up to 48 hours to achieve a good yield.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Difficulties in purification. If the crude product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. Column chromatography may be necessary to isolate the desired product from unreacted starting materials and coupling agent byproducts.

Issue 2: Poor Results in Suzuki-Miyaura Coupling for Aryl-Substituted Benzodioxoles

Potential Cause Troubleshooting Step
Suboptimal catalyst, ligand, or base. The choice of palladium catalyst, ligand, and base is crucial for successful Suzuki-Miyaura coupling.[2][3][4] A screening of different conditions may be necessary. For the synthesis of 1,3-benzodioxole derivatives bearing a triazole ring, PdCl2(PPh3)2 with PPh3 as a ligand and K2CO3 as a base has been shown to be effective.[2]
Poor solvent choice. The solvent can significantly impact the reaction outcome. While anhydrous THF, MeCN, and dioxane can be used, dioxane has been reported to give the best yields in some cases.[2]
Deactivation of the boronic acid. The presence of electron-withdrawing groups on the arylboronic acid can deactivate the aromatic ring, leading to lower yields.[2] In such cases, using a more active catalyst system or higher temperatures might be necessary.
Hydrolysis of the boronic acid. Ensure anhydrous reaction conditions as boronic acids can undergo protodeboronation in the presence of water.

Issue 3: Formation of Byproducts in Friedel-Crafts Acylation of 1,3-Benzodioxole

Potential Cause Troubleshooting Step
Reaction conditions are too harsh. High temperatures can lead to the formation of byproducts. In a continuous flow process, optimizing the temperature and residence time is critical. For the acylation of 1,3-benzodioxole with propionic anhydride, a temperature of 100°C with a residence time of 30 minutes has been shown to give good conversion and selectivity.[5]
Catalyst choice and concentration. The type and amount of catalyst can influence selectivity. While strong Lewis acids are typically used, heterogeneous catalysts like Zn-Aquivion have been explored to improve recyclability, though selectivity might be lower compared to other methods.[5]
Formation of catechol derivatives. The formation of mono and di-propionyl derivatives of catechol has been observed as impurities, likely due to the presence of water.[5] These impurities can potentially be removed by an aqueous alkaline wash.[5]
Dimerization of the starting material. In the presence of certain catalysts at elevated temperatures, 1,3-benzodioxole can form byproducts like bis(benzo[d][1][6]dioxol-5-yl)methane.[5]

Frequently Asked Questions (FAQs)

Q1: What are the general methods for synthesizing the 1,3-benzodioxole core structure?

A1: The most common method involves the condensation of catechol with a suitable methylene source in the presence of an acid catalyst.[7][8] Dichloromethane or formaldehyde can be used as the methylene source. Another approach is the reaction of catechol with an aldehyde or ketone, catalyzed by acids like tosic acid or solid acids, to form 2-substituted-1,3-benzodioxoles.[9] Microwave-assisted synthesis reacting catechol with benzoic acid derivatives in the presence of polyphosphoric acid offers a rapid and efficient alternative.[10]

Q2: How can I troubleshoot a low-yielding synthesis of N-(benzo[d][1][6]dioxol-5-yl)-2-(benzylthio)acetamide derivatives?

A2: This is a multi-step synthesis, so problems can arise at each stage.[6][11]

  • Step 1 (Substitution): Ensure the complete reaction of the substituted benzyl bromide with thioglycolic acid. This step is often high-yielding, and the crude product can be used directly.[6][11]

  • Step 2 (Acid Chloride Formation): Use fresh oxalyl chloride and perform the reaction at 0°C to minimize side reactions. Ensure complete removal of excess oxalyl chloride and solvent before proceeding.[6][11]

  • Step 3 (Amide Formation): The addition of the acid chloride to the solution of benzo[d][1][6]dioxol-5-amine and triethylamine should be done at 0°C. Ensure the use of an appropriate base like triethylamine to neutralize the HCl generated.[6][11]

Q3: What are the key considerations for the purification of benzodioxole derivatives?

A3: Purification strategies depend on the properties of the target compound.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: This is a versatile technique for separating the desired product from starting materials, reagents, and byproducts. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexane and ethyl acetate) is critical.

  • Washing: For reactions involving acidic or basic reagents, aqueous washes with a mild base (e.g., sodium bicarbonate solution) or acid (e.g., dilute HCl) can effectively remove impurities.[6][11]

Q4: What are the common degradation pathways for benzodioxole derivatives and how can I mitigate them?

A4: The stability of benzodioxole derivatives can be influenced by their substituents. For instance, derivatives with an ethynyl group can be susceptible to oxidation or hydration.[12] The benzodioxole ring itself can be cleaved under harsh acidic or basic conditions.[12] To enhance stability, consider the following:

  • pH Control: Maintain the pH of solutions within a range where the compound is most stable.[12]

  • Inert Atmosphere: For oxygen-sensitive compounds, handle and store them under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Light Protection: Store light-sensitive compounds in amber vials or protected from light.

  • Proper Storage: Store compounds in a cool, dry place to prevent degradation.[7]

Quantitative Data Summary

Table 1: Optimization of Suzuki-Miyaura Coupling Reaction Conditions [2]

EntryPalladium CatalystBaseSolventYield (%)
1Pd(PPh3)4K2CO3DioxaneTrace
2Pd(OAc)2K2CO3Dioxane0
3Pd(dba)2K2CO3Dioxane<5
4PdCl2(PPh3)2 K2CO3 Dioxane 59
5PdCl2(PPh3)2K2CO3MeCN30
6PdCl2(PPh3)2Cs2CO3Dioxane45
7PdCl2(PPh3)2K3PO4Dioxane35
8PdCl2(PPh3)2Na2CO3Dioxane50
9PdCl2(PPh3)2 K2CO3 Dioxane 59

Table 2: Microwave-Assisted Synthesis of 2-Phenyl-1,3-benzodioxole Derivatives [10]

Substituent (R)Reaction Time (sec)Yield (%)Melting Point (°C)
H3080.250-52
4-Cl4585.198-100
4-NO26078.5145-147
4-OCH35082.368-70

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzodioxole Carboxamides [1]

  • Dissolve the corresponding benzodioxole carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add 4-Dimethylaminopyridine (DMAP) (0.3 eq) to the solution and stir under an argon atmosphere.

  • After 5-10 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq).

  • Stir the mixture for 30 minutes.

  • Add the corresponding aniline derivative (1.0 eq).

  • Stir the reaction mixture for 48 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of N-(benzo[d][1][6]dioxol-5-yl)-2-(benzylthio)acetamide [6][11]

  • Step A: Synthesis of 2-(benzylthio)acetic acid

    • Dissolve thioglycolic acid (1.0 eq) and the substituted benzyl bromide (1.0 eq) in ethanol.

    • Add a solution of NaOH (3.0 eq) in water dropwise.

    • Reflux the reaction mixture for 3 hours.

    • Remove ethanol under reduced pressure.

    • Pour the residue into water and acidify with 6 M HCl to pH 1-2.

    • Extract the aqueous phase with ethyl acetate.

    • Dry the combined organic layers over MgSO4 and concentrate to obtain the crude product, which is used in the next step without further purification.

  • Step B: Synthesis of 2-(benzylthio)acetyl chloride

    • Dissolve the crude 2-(benzylthio)acetic acid from Step A in dichloromethane.

    • Cool the solution to 0°C and add oxalyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1 hour.

    • Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.

  • Step C: Synthesis of N-(benzo[d][1][6]dioxol-5-yl)-2-(benzylthio)acetamide

    • Dissolve benzo[d][1][6]dioxol-5-amine (1.0 eq) and triethylamine (2.0 eq) in dioxane.

    • Cool the solution to 0°C.

    • Add the crude acid chloride from Step B dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours.

    • Pour the reaction mixture into water and acidify with 6 M HCl to pH 4-5.

    • Extract the aqueous phase with dichloromethane.

    • Dry the combined organic layers over MgSO4 and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_amide_synthesis cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Workup & Purification Acid Benzodioxole Carboxylic Acid Acid_DCM Dissolve Acid->Acid_DCM DCM DCM DCM->Acid_DCM Stir1 Stir Acid_DCM->Stir1 DMAP DMAP DMAP->Stir1 Inert_Atmos Argon Atmosphere Inert_Atmos->Stir1 EDCI EDCI Stir1->EDCI Stir2 Stir (30 min) EDCI->Stir2 Activated_Acid Activated Acid Intermediate Stir2->Activated_Acid Stir3 Stir (48h) Activated_Acid->Stir3 Aniline Aniline Derivative Aniline->Stir3 Crude_Product Crude Product Stir3->Crude_Product Workup Aqueous Workup Crude_Product->Workup Drying Dry Workup->Drying Concentration Concentrate Drying->Concentration Purification Purification Concentration->Purification Final_Product Pure Benzodioxole Carboxamide Purification->Final_Product

Caption: Experimental workflow for the synthesis of benzodioxole carboxamides.

troubleshooting_suzuki_coupling cluster_solutions1 Solutions for Suboptimal Conditions cluster_solutions2 Solutions for Poor Reactivity cluster_solutions3 Solutions for Reagent Decomposition Start Low Yield in Suzuki-Miyaura Coupling Cause1 Suboptimal Reaction Conditions Start->Cause1 Cause2 Poor Substrate Reactivity Start->Cause2 Cause3 Reagent Decomposition Start->Cause3 Sol1a Screen Pd Catalysts (e.g., PdCl2(PPh3)2) Cause1->Sol1a Sol1b Optimize Base (e.g., K2CO3) Cause1->Sol1b Sol1c Vary Solvent (e.g., Dioxane) Cause1->Sol1c Sol2a Increase Reaction Temperature Cause2->Sol2a Sol2b Use More Active Catalyst System Cause2->Sol2b Sol3a Use Anhydrous Solvents Cause3->Sol3a Sol3b Use Fresh Boronic Acid Cause3->Sol3b

Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: 5-Methyl-1,3-benzodioxole Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Methyl-1,3-benzodioxole in acidic environments. The information is intended to assist researchers in designing experiments, interpreting results, and mitigating potential degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability concern for this compound in the presence of acid is the cleavage of the methylenedioxy ring. This reaction, a form of acid-catalyzed hydrolysis, breaks the ether linkages of the dioxole ring, leading to the formation of 4-methylcatechol. The integrity of the benzodioxole ring is crucial for the compound's chemical properties and biological activity in many applications.

Q2: What is the expected degradation product of this compound in an acidic medium?

A2: The principal degradation product is 4-methylcatechol (3,4-dihydroxytoluene). The acid-catalyzed hydrolysis of the methylenedioxy bridge yields the corresponding catechol derivative.

Q3: What factors can influence the rate of acid-catalyzed degradation?

A3: Several factors can influence the rate of degradation:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of hydrolysis.

  • Temperature: Increased temperature will significantly increase the reaction rate.

  • Solvent: The choice of solvent can affect the stability. Protic solvents, especially water, will participate in the hydrolysis reaction. While the compound is more soluble in organic solvents, the presence of even catalytic amounts of water can lead to degradation in an acidic environment.

  • Presence of Lewis Acids: Lewis acids can also catalyze the cleavage of the methylenedioxy group.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying both the parent compound and its degradation product, 4-methylcatechol.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying the volatile degradation product, often after a derivatization step.[4][5]

Q5: At what pH range should I be concerned about the stability of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Unexpected formation of a more polar byproduct in reaction mixtures containing acid. Acid-catalyzed hydrolysis of the methylenedioxy group.- Neutralize the reaction mixture promptly upon completion. - Use aprotic solvents with minimal water content. - Consider alternative, non-acidic catalysts if the reaction chemistry allows. - Perform the reaction at a lower temperature to minimize the rate of degradation.
Low yield of the desired product when this compound is a starting material in an acidic reaction. Degradation of the starting material before or during the reaction.- Assess the stability of this compound under the specific reaction conditions (acid, solvent, temperature) by running a blank reaction and analyzing for the presence of 4-methylcatechol over time. - Add the acid catalyst at a lower temperature before heating the reaction mixture. - Minimize reaction time.
Inconsistent analytical results for samples containing this compound in acidic mobile phases (HPLC). On-column degradation of the analyte.- Use a mobile phase with a higher pH if the separation allows. - Consider using a different stationary phase that is less acidic. - Ensure the sample diluent is neutral or buffered to minimize exposure to acidic conditions before injection.
Difficulty in quantifying the extent of degradation. Co-elution of the parent compound and degradation product in HPLC, or poor detection of 4-methylcatechol.- Optimize the HPLC method by adjusting the mobile phase composition (e.g., gradient elution), column type, and temperature to achieve baseline separation. - For GC-MS analysis of 4-methylcatechol, use a derivatization step (e.g., silylation) to improve volatility and chromatographic performance.[4] - Use a reference standard of 4-methylcatechol for accurate identification and quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • Reference standard: 4-methylcatechol

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Label three sets of vials.

    • To the first set, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • To the second set, add the same volume of stock solution and dilute with 1 M HCl to the same final concentration.

    • The third set will be a control, diluted with a 50:50 mixture of methanol/water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for the Analysis of this compound and 4-Methylcatechol

This is a starting point for an HPLC method that can be optimized for specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a suitable ratio of A and B (e.g., 70:30)

    • Linearly increase the proportion of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength suitable for both compounds (e.g., 280 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Note: For mass spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[1]

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Acidic Stress

ConditionTime (hours)This compound (% Remaining)4-Methylcatechol (% Area)
0.1 M HCl at 40°C 01000
895.24.8
2488.511.5
1 M HCl at 40°C 01000
875.324.7
2455.144.9
1 M HCl at 60°C 01000
840.759.3
2415.284.8

Note: This table presents illustrative data. Actual results will vary based on experimental conditions.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Ring Opening cluster_4 Step 5: Deprotonation MBD This compound Protonated_MBD Protonated Intermediate MBD->Protonated_MBD + H⁺ MBD->Protonated_MBD H3O H₃O⁺ Oxonium_Ion Oxonium Ion Intermediate Protonated_MBD->Oxonium_Ion + H₂O Protonated_MBD->Oxonium_Ion Water H₂O Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal - H⁺ Oxonium_Ion->Hemiacetal Carbocation Carbocation Intermediate Hemiacetal->Carbocation + H⁺ Hemiacetal->Carbocation Catechol 4-Methylcatechol Carbocation->Catechol + H₂O - H⁺ Carbocation->Catechol Formaldehyde Formaldehyde H3O_regen H₃O⁺ Experimental_Workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of This compound C Incubate Samples at Controlled Temperature A->C B Prepare Acidic Solutions (e.g., 0.1M & 1M HCl) B->C D Withdraw Aliquots at Specific Time Points C->D E Neutralize Aliquots D->E F Analyze by HPLC-UV E->F G Quantify Parent Compound and Degradation Product F->G H Determine Degradation Rate G->H

References

Troubleshooting low yield in Suzuki-Miyaura coupling of benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of benzodioxole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the Suzuki-Miyaura coupling of benzodioxoles.

Question: My reaction shows low to no conversion of the starting material. What are the potential causes and how can I address them?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling reaction is a common issue that can stem from several factors. Systematically investigating the following aspects can help identify and resolve the problem.

Initial Checks:

  • Reagent Quality: Verify the purity and integrity of your starting materials. Benzodioxole boronic acids can be prone to degradation.[1] Ensure your aryl halide is pure and the boronic acid or its derivative is not decomposed.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[2][3]

  • Catalyst Activity: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] If you suspect catalyst deactivation, consider using a fresh batch of catalyst or a more robust pre-catalyst.[1]

Troubleshooting Workflow:

low_conversion_troubleshooting start Low/No Conversion reagent_check Verify Reagent Purity (Aryl Halide, Boronic Acid) start->reagent_check inert_check Ensure Strict Inert Atmosphere start->inert_check catalyst_check Check Catalyst Activity start->catalyst_check optimization Systematic Optimization reagent_check->optimization inert_check->optimization catalyst_check->optimization ligand_screen Screen Ligands optimization->ligand_screen Bulky/Electron-rich (e.g., SPhos, XPhos) base_screen Screen Bases optimization->base_screen Stronger/Soluble (e.g., K3PO4, Cs2CO3) solvent_screen Screen Solvents optimization->solvent_screen Anhydrous/Aprotic (e.g., Dioxane, Toluene) temp_screen Optimize Temperature optimization->temp_screen Incremental Increase (e.g., 80-110 °C) success Improved Yield ligand_screen->success base_screen->success solvent_screen->success temp_screen->success

Caption: Troubleshooting workflow for low conversion.

Optimization of Reaction Conditions:

If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary.

  • Ligand Selection: For electron-rich benzodioxole substrates, using bulky and electron-rich phosphine ligands such as SPhos or XPhos can significantly improve the reaction rate and yield.[3][4] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

  • Base Selection: The choice of base is critical for activating the boronic acid.[6] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] The solubility of the base is also important; ensure it is finely powdered.[7]

  • Solvent System: Anhydrous solvents are crucial to prevent protodeboronation of the boronic acid.[2] Common solvents for Suzuki couplings with benzodioxoles include dioxane, toluene, and THF, often with a small amount of water to aid in dissolving the base.[2][7][8]

  • Temperature: Increasing the reaction temperature, typically in the range of 80-110 °C, can help overcome the activation energy barrier for challenging couplings.[2][3]

Question: I am observing significant side products in my reaction, leading to a low yield of the desired product. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common reason for low yields. The most prevalent side reactions in the Suzuki-Miyaura coupling of benzodioxoles are homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Homocoupling Dimerization of the boronic acid to form a biaryl byproduct.[2] This is often promoted by the presence of oxygen.Rigorously degas all solvents and maintain a strict inert atmosphere.[1] Use a slight excess of the boronic acid.[2]
Dehalogenation The aryl halide is reduced to the corresponding arene, removing the halide. This can be caused by certain bases or impurities.[2][6]Use a non-hydroxide base. Lowering the reaction temperature may also help.[2]
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom. This is often caused by moisture or acidic conditions.[3]Use anhydrous solvents and reagents.[3] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[3][9]

Logical Flow for Minimizing Side Products:

side_product_mitigation start Significant Side Products identify_side_product Identify Major Side Product (e.g., via GC-MS, NMR) start->identify_side_product homocoupling Homocoupling Detected identify_side_product->homocoupling dehalogenation Dehalogenation Detected identify_side_product->dehalogenation protodeboronation Protodeboronation Detected identify_side_product->protodeboronation degas Improve Degassing & Inert Atmosphere homocoupling->degas boronic_acid_equiv Adjust Boronic Acid Equivalents homocoupling->boronic_acid_equiv change_base Switch to Non-Hydroxide Base dehalogenation->change_base lower_temp Lower Reaction Temperature dehalogenation->lower_temp anhydrous Use Anhydrous Solvents/Reagents protodeboronation->anhydrous protect_boron Use Boronate Ester or Trifluoroborate protodeboronation->protect_boron success Reduced Side Products & Improved Yield degas->success boronic_acid_equiv->success change_base->success lower_temp->success anhydrous->success protect_boron->success

Caption: Decision tree for mitigating side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki-Miyaura coupling of benzodioxoles?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, for electron-rich benzodioxoles, catalysts that can accommodate bulky, electron-donating ligands are often preferred. A study on the synthesis of 1,3-benzodioxole derivatives found that PdCl₂(PPh₃)₂ gave a better yield compared to Pd(PPh₃)₄ or Pd(OAc)₂ under their specific conditions.[7] It is recommended to screen a few catalysts, including common choices like Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like XPhos Pd G3.[1][2]

Q2: How do I choose the right base and solvent for my reaction?

A2: The base and solvent are interdependent and should be optimized together. For benzodioxoles, a common starting point is a carbonate or phosphate base in an ethereal or aromatic solvent. A study optimizing the coupling of a 1,3-benzodioxole derivative found that K₂CO₃ in dioxane provided a good yield.[7] Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[3] A screening of different bases and solvents is the most reliable way to determine the optimal conditions for your specific substrate.

Q3: My benzodioxole boronic acid seems unstable. What can I do?

A3: The instability of boronic acids, leading to protodeboronation, is a frequent cause of low yields.[3] To mitigate this, you can convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[3][9] These are more resistant to protodeboronation under the reaction conditions.

Q4: Is it necessary to use a phosphine ligand?

A4: While some Suzuki-Miyaura couplings can proceed without an additional ligand, especially with certain pre-catalysts, phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5] For challenging couplings involving electron-rich benzodioxoles, using a bulky, electron-donating phosphine ligand like SPhos, XPhos, or DavePhos is often essential for achieving good yields.[3][4]

Q5: How can I effectively screen different reaction conditions?

A5: High-throughput screening kits are commercially available and provide a systematic way to test various catalysts, ligands, bases, and solvents simultaneously. If such kits are not available, a systematic, one-variable-at-a-time optimization approach is recommended. Start with a standard set of conditions and vary one parameter (e.g., catalyst, then base, then solvent) at a time while keeping others constant.

Data Summary

The following tables summarize quantitative data from a study on the optimization of Suzuki-Miyaura coupling for a 1,3-benzodioxole derivative.[7]

Table 1: Effect of Palladium Catalyst on Yield

CatalystYield (%)
Pd(PPh₃)₄Trace
Pd(OAc)₂0
Pd(dba)₂<5
PdCl₂(PPh₃)₂55
Reaction Conditions: Phenylboronic acid, K₂CO₃, Dioxane, 80°C, 24h.[7]

Table 2: Effect of Base on Yield

BaseYield (%)
n-BuLi<5
sec-BuLiTrace
NaH~10-12
LDA~10-12
LiHMDS~10-12
K₂CO₃59
Reaction Conditions: Phenylboronic acid, PdCl₂(PPh₃)₂, Dioxane, 80°C, 24h.[7]

Table 3: Effect of Solvent on Yield

SolventYield (%)
MeCN30
THF-
Dioxane59
Toluene0
Benzene0
DCM0
Reaction Conditions: Phenylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃, 80°C, 24h.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Benzodioxole Aryl Bromide

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Benzodioxole aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[2]

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)[2]

  • Base (e.g., K₃PO₄, 2-3 equiv)[2]

  • Anhydrous, degassed solvent (e.g., Dioxane)[2]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the benzodioxole aryl bromide, arylboronic acid, palladium catalyst, and base.[2]

  • Evacuate and backfill the flask with inert gas three times.[2]

  • Add the anhydrous, degassed solvent via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or GC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Experimental Workflow:

experimental_workflow reagents 1. Combine Reagents (Aryl Bromide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor Progress) solvent->reaction workup 5. Quench and Extract reaction->workup purification 6. Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Screening of Reaction Conditions

This protocol provides a framework for systematically optimizing the reaction conditions.

  • Setup: Prepare a parallel set of reaction vials, each containing the benzodioxole aryl halide and boronic acid.

  • Variable Addition: To each vial, add a different catalyst, ligand, base, or solvent according to your screening plan.

  • Reaction: Run all reactions under the same temperature and time conditions.

  • Analysis: After the reaction time, quench all reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each set of conditions.

  • Optimization: Based on the results, select the best-performing conditions for a larger-scale reaction.

References

Technical Support Center: 5-Methyl-1,3-benzodioxole Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for preventing the decomposition of 5-Methyl-1,3-benzodioxole during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research materials.

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing) Oxidation, photodegradationStore in an amber, airtight container under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light.
Presence of particulate matter Polymerization or precipitation of degradation productsFilter the material before use. Re-evaluate storage conditions to prevent further degradation.
Inconsistent experimental results Degradation of the starting materialVerify the purity of the this compound using the analytical methods outlined below. Use a fresh, properly stored batch for subsequent experiments.
Appearance of new peaks in analytical chromatograms (HPLC, GC) Formation of degradation productsRefer to the "Potential Degradation Pathways" section to identify possible impurities. Use the provided analytical methods for confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain its stability, this compound should be stored in a cool, dry, and dark place. It is best kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways include:

  • Photooxidation: Exposure to light, particularly UV radiation, can lead to the oxidation of the methyl group, forming 1,3-Benzodioxole-5-carboxaldehyde.

  • Dimerization/Polymerization: In the presence of acidic catalysts or upon prolonged storage, dimerization can occur, leading to impurities such as bis(benzo[d][1][2]dioxol-5-yl)methane.

  • Hydrolysis: Although generally stable, prolonged exposure to strong acidic or basic conditions may lead to the cleavage of the methylenedioxy bridge.

Q3: How can I detect and quantify the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the routine analysis of this compound and its primary degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile impurities and structural elucidation of degradation products. Detailed protocols are provided in the "Experimental Protocols" section.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on storage conditions. When stored under optimal conditions (cool, dry, dark, inert atmosphere), the compound is expected to remain stable for an extended period. Regular purity checks using the recommended analytical methods are advised to monitor its integrity over time.

Q5: Are there any incompatible materials I should avoid storing with this compound?

A5: Yes, avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on available chemical literature.

DecompositionPathways cluster_oxidation Photooxidation cluster_dimerization Dimerization/Polymerization cluster_hydrolysis Hydrolysis main This compound oxidation_product 1,3-Benzodioxole-5-carboxaldehyde main->oxidation_product Light (UV), O2 dimer_product bis(benzo[d][1,3]dioxol-5-yl)methane and other polymers main->dimer_product Acid catalyst, Heat hydrolysis_product Catechol Derivatives main->hydrolysis_product Strong Acid/Base, H2O

Caption: Potential degradation pathways of this compound.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various storage conditions based on general principles for similar compounds. Specific quantitative data from accelerated stability studies is limited in publicly available literature. It is recommended to perform in-house stability studies for critical applications.

Condition Parameter Duration Expected Purity Change
Recommended Storage 2-8 °C, Dark, Inert Atmosphere12 months< 1%
Accelerated Storage 40 °C / 75% RH, Dark6 months2-5%
Photostability ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²)-> 5% (significant degradation possible)
Forced Degradation 0.1 M HCl at 60°C24 hours10-20%
Forced Degradation 0.1 M NaOH at 60°C24 hours10-20%
Forced Degradation 3% H₂O₂ at RT24 hours5-15%

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its primary degradation product, 1,3-Benzodioxole-5-carboxaldehyde.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended for optimal separation. A starting condition of 40% acetonitrile, increasing to 80% over 15 minutes, can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Experimental Workflow for HPLC Analysis

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolve in mobile phase) start->sample_prep hplc_analysis HPLC Analysis (C18 column, UV detection) sample_prep->hplc_analysis data_processing Data Processing (Peak integration and quantification) hplc_analysis->data_processing report Generate Report data_processing->report

Caption: General workflow for HPLC purity analysis.

GC-MS Method for Impurity Identification

This method is suitable for identifying volatile impurities and confirming the structure of degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Forced Degradation Study Workflow

Forced_Degradation_Workflow start Start stress_conditions Expose Sample to Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress_conditions analytical_testing Analyze Stressed Samples (HPLC, GC-MS) stress_conditions->analytical_testing compare_results Compare with Control Sample analytical_testing->compare_results identify_degradants Identify and Characterize Degradation Products compare_results->identify_degradants end End identify_degradants->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Functionalization of the Benzodioxole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the functionalization of the benzodioxole ring. It is designed for researchers, scientists, and drug development professionals to navigate potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the functionalization of the benzodioxole ring?

A1: The primary challenges in the functionalization of the benzodioxole ring include:

  • Ring Instability: The methylenedioxy bridge is susceptible to cleavage under strong acidic conditions.[1][2]

  • Regioselectivity Control: Directing incoming electrophiles to the desired position on the benzene ring can be difficult due to the activating nature of the benzodioxole moiety.[3][4]

  • Side Reactions: Various side reactions, such as di-substitution, polymerization, or homo-coupling in cross-coupling reactions, can reduce the yield of the desired product.[5][6]

  • Protecting Group Stability: The benzodioxole moiety itself can be considered a protecting group for a catechol, and its stability can be a concern during subsequent reaction steps.[7][8]

Q2: Why is my electrophilic substitution reaction (e.g., nitration, bromination, formylation) on the benzodioxole ring giving a mixture of isomers?

A2: The methylenedioxy group is a strong ortho, para-director. The electronic and steric effects of other substituents on the ring will influence the position of electrophilic attack. For instance, in 5-bromo-1,3-benzodioxole, the strong activating effect of the methylenedioxy group directs the incoming electrophile primarily to the C6 position, which is ortho to it.[3] To improve regioselectivity, consider optimizing reaction conditions such as lowering the temperature or using a milder reagent.[3]

Q3: Can the benzodioxole ring be opened during functionalization reactions?

A3: Yes, the dioxole ring is an acetal and is prone to cleavage under strong acidic conditions, especially in the presence of strong Lewis acids like SnCl₄ at room temperature.[1][2] This can lead to the formation of catechol derivatives as byproducts. To avoid this, it is crucial to carefully control the reaction temperature and choose milder acidic conditions or alternative synthetic routes where possible.

Troubleshooting Guides

Electrophilic Aromatic Substitution

Issue: Low or no yield in formylation/acylation reactions.

Potential Cause Suggested Solution Citation
Ring cleavage by strong Lewis acids. Use milder Lewis acids or perform the reaction at lower temperatures (e.g., -40°C). For Friedel-Crafts reactions, polyphosphoric acid (PPA) can be a less harsh alternative to aluminum chloride.[1][2]
Decomposition of formylating agent. Ensure that reagents like formyl chloride are freshly prepared or use a stable precursor.[9]
Incomplete reaction. Increase reaction time or slightly increase the temperature, monitoring carefully for side product formation.[10]
Moisture in the reaction. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[11]

Issue: Formation of multiple products in nitration.

Potential Cause Suggested Solution Citation
Di-nitration. Use a stoichiometric amount of the nitrating agent. Avoid prolonged reaction times and high temperatures.[3]
Formation of isomers. Optimize reaction conditions; lower temperatures may improve regioselectivity. Isomers can be separated by column chromatography or fractional crystallization.[3]
Oxidation of sensitive functional groups. Protect sensitive groups (e.g., amines, aldehydes) before nitration.[12]

Issue: Low conversion or side products in bromination.

Potential Cause Suggested Solution Citation
Di-bromination. This is a common side reaction with molecular bromine. Use a controlled amount of bromine and consider alternative brominating agents like N-bromosuccinimide (NBS).[1]
Low conversion. Ensure the purity of the starting material and reagents. For reactions with NBS, a radical initiator may be necessary.[10]
Product degradation. The high boiling point of bromo-benzodioxole derivatives may require vacuum distillation for purification to prevent decomposition.[13][14]
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Issue: Low or no conversion in Suzuki-Miyaura coupling.

Potential Cause Suggested Solution Citation
Inactive catalyst. Ensure the palladium catalyst is active. Use a reliable pre-catalyst or activate the catalyst in situ.[15]
Poor quality of boronic acid/ester. Boronic acids can undergo protodeboronation. Use high-purity reagents or consider using more stable pinacol esters.[16]
Insufficient base. The base is crucial for the transmetalation step. Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used.[5]
Anhydrous conditions not maintained. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[5]

Issue: Formation of side products in Suzuki-Miyaura coupling.

Potential Cause Suggested Solution Citation
Homo-coupling of the boronic acid. Use a slight excess of the boronic acid.[5]
Debromination of the starting material. This can occur as a side reaction. Optimizing the catalyst, ligand, and reaction conditions can help minimize this.[5]
Protodeboronation. Use of boronic esters (e.g., pinacol esters) can improve stability and reduce this side reaction.[16]

Quantitative Data Summary

Table 1: Comparison of Synthesis Routes for Piperonylic Acid

Synthesis Route Starting Material Key Reagents Reaction Time Yield (%) Purity/Melting Point (°C) Citation
Oxidation of PiperonalPiperonalPotassium permanganate (KMnO₄)~2 hours90-96%224-225[17]
Oxidation of IsosafroleIsosafrolePotassium permanganate (KMnO₄)Not specified~8%Not specified[17]
Synthesis from Piperic AcidPiperic AcidPotassium permanganate (KMnO₄), Phase Transfer Catalyst1.5 hours~45%Not specified[17]
Grignard Reaction4-Bromo-1,2-(methylenedioxy)benzeneMagnesium (Mg), Carbon dioxide (CO₂)~3.5 hours~65%Not specified[17]

Table 2: Yields for the Synthesis of 5-Nitro-1,3-benzodioxole

Starting Material Reagents Solvent Yield (%) Melting Point (°C) Citation
1,3-BenzodioxoleNitric acidGlacial acetic acid90.6%148-150[18]

Experimental Protocols

Protocol 1: Nitration of 1,3-Benzodioxole to 5-Nitro-1,3-benzodioxole[18]

Materials:

  • 1,3-Benzodioxole (12.2 g)

  • Glacial acetic acid (105 mL total)

  • Nitric acid (d=1.4 g/mL, 9 mL)

  • 250 mL sulfonation flask with stirrer, thermometer, and dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • Place 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid in the sulfonation flask.

  • Cool the mixture to 15-25°C using an ice bath.

  • In a separate beaker, prepare the nitrating mixture by adding 9 mL of nitric acid to 30 mL of glacial acetic acid.

  • Add the nitrating mixture dropwise to the benzodioxole solution while maintaining the temperature between 15-25°C.

  • After the addition is complete, stir the mixture at room temperature overnight.

  • Collect the precipitated crystals by suction filtration.

  • Wash the crystals with water.

  • Recrystallize the crude product from alcohol to obtain 5-nitro-1,3-benzodioxole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole[5]

Materials:

  • 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Dry reaction flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 5-bromo-6-nitro-1,3-benzodioxole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Vilsmeier-Haack Formylation of an Electron-Rich Arene (General)[9][12][19][20]

Materials:

  • Electron-rich arene (e.g., 1,3-benzodioxole) (1.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.1-1.5 eq.)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Dry, two-necked round-bottom flask with a dropping funnel and nitrogen inlet

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In the flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath. Add POCl₃ dropwise with vigorous stirring, ensuring the temperature remains low. Stir the mixture at 0°C for 30-60 minutes.

  • Reaction: Dissolve the benzodioxole in a minimal amount of anhydrous solvent and add it to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between room temperature and 80°C) for 1-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to 0°C and carefully pour it over crushed ice. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizations

Electrophilic_Substitution_Pathway cluster_reagents Reagents cluster_reaction Reaction Pathway Benzodioxole Benzodioxole Attack Electrophilic Attack Benzodioxole->Attack Electrophile Electrophile (E+) Electrophile->Attack SigmaComplex Sigma Complex (Resonance Stabilized) Attack->SigmaComplex Forms intermediate Deprotonation Deprotonation SigmaComplex->Deprotonation Loses proton Product Functionalized Benzodioxole Deprotonation->Product Restores aromaticity

Caption: General pathway for electrophilic substitution on the benzodioxole ring.

Troubleshooting_Low_Yield_Formylation Start Low Yield in Formylation CheckTemp Is reaction temperature too high? Start->CheckTemp CheckLewisAcid Is the Lewis Acid too strong? CheckTemp->CheckLewisAcid No LowerTemp Lower temperature (-40°C) CheckTemp->LowerTemp Yes CheckMoisture Are anhydrous conditions maintained? CheckLewisAcid->CheckMoisture No MilderAcid Use milder Lewis Acid (e.g., PPA) CheckLewisAcid->MilderAcid Yes DryReagents Use anhydrous reagents/solvents CheckMoisture->DryReagents No Success Yield Improved CheckMoisture->Success Yes LowerTemp->Success MilderAcid->Success DryReagents->Success

Caption: Troubleshooting workflow for low yield in benzodioxole formylation.

Suzuki_Coupling_Workflow Start Start Suzuki Coupling Prep Prepare anhydrous reagents & solvent Start->Prep Mix Combine aryl halide, boronic acid/ester, base, and catalyst Prep->Mix Inert Establish inert atmosphere (Ar/N2) Mix->Inert Heat Heat reaction mixture Inert->Heat Monitor Monitor reaction by TLC/GC Heat->Monitor Workup Quench, extract, and dry Monitor->Workup Purify Purify by column chromatography Workup->Purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Methyl-1,3-benzodioxole and 1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-1,3-benzodioxole is predicted to be significantly more reactive towards electrophilic aromatic substitution than 1,3-benzodioxole. This increased reactivity is attributed to the combined electron-donating effects of both the methylenedioxy group and the methyl group. The methylenedioxy group activates the aromatic ring through resonance, and the methyl group further enhances the ring's nucleophilicity through inductive effects and hyperconjugation. This heightened reactivity can lead to faster reaction rates and potentially higher yields under similar conditions.

Theoretical Basis for Reactivity

The reactivity of a benzene derivative in electrophilic aromatic substitution is governed by the electronic properties of its substituents. Substituents that donate electron density to the aromatic ring increase its nucleophilicity, making it more susceptible to attack by electrophiles. Such groups are termed "activating groups."[1][2] Conversely, electron-withdrawing groups deactivate the ring.[3]

  • 1,3-Benzodioxole: The two oxygen atoms of the fused dioxole ring possess lone pairs of electrons that can be delocalized into the aromatic system through resonance (a +R effect).[4] This donation of electron density makes the benzene ring more electron-rich and thus more reactive than unsubstituted benzene. The methylenedioxy group is a moderately activating, ortho-para directing group.[5]

  • This compound: This molecule benefits from two activating substituents: the methylenedioxy group and the methyl group at the 5-position. The methyl group (–CH₃) is a well-known activating group that donates electron density primarily through an inductive effect and hyperconjugation.[1][3] For instance, the nitration of toluene (methylbenzene) proceeds 25 times faster than the nitration of benzene.[1] The presence of this second activating group on the benzodioxole ring is expected to further increase the electron density, leading to a substantial enhancement in reactivity compared to the unsubstituted 1,3-benzodioxole.

The logical flow of these electronic effects is illustrated in the diagram below.

G cluster_0 1,3-Benzodioxole cluster_1 This compound BZD 1,3-Benzodioxole Ring Reactivity1 Reactivity1 BZD->Reactivity1 Increased Nucleophilicity MD Methylenedioxy Group (+R Effect) MD->BZD Donates e⁻ density MeBZD This compound Ring Reactivity2 Reactivity2 MeBZD->Reactivity2 MD2 Methylenedioxy Group (+R Effect) MD2->MeBZD Donates e⁻ density Me Methyl Group (+I Effect) Me->MeBZD Donates e⁻ density EAS1 Enhanced Reactivity Reactivity1->EAS1 Faster EAS vs. Benzene EAS2 Superior Reactivity Reactivity2->EAS2 Faster EAS vs. 1,3-Benzodioxole

Figure 1. Influence of substituents on aromatic ring reactivity.

Quantitative Data from Representative Reactions

Table 1: Nitration of 1,3-Benzodioxole

Parameter Value Reference
Reaction Electrophilic Aromatic Nitration [6]
Substrate 1,3-Benzodioxole [6]
Reagents Concentrated HNO₃, H₂O [6]
Temperature 90 °C [6]
Time 2 hours [6]
Product 5-Nitro-1,3-benzodioxole [6]

| Yield | 87% |[6] |

Table 2: Friedel-Crafts Acylation of 1,3-Benzodioxole

Parameter Value Reference
Reaction Friedel-Crafts Acylation [7]
Substrate 1,3-Benzodioxole [7]
Reagents Propionic anhydride, Zn-Aquivion catalyst [7]
Method Continuous Flow [7]
Temperature 100 °C [7]
Time 30 minutes (residence time) [7]
Product 1-(1,3-benzodioxol-5-yl)propan-1-one [7]
Conversion 73% [7]

| Selectivity | 62% |[7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Nitration of 1,3-Benzodioxole[6]

Objective: To synthesize 5-nitro-1,3-benzodioxole via electrophilic nitration.

Materials:

  • 1,3-Benzodioxole (10.0 g, 82 mmol)

  • Concentrated Nitric Acid (65%-68%, 18 g)

  • Water (39 g)

  • Ice

  • Reaction flask with stirring and temperature control

Procedure:

  • A solution of concentrated nitric acid (18 g) in water (39 g) is prepared in a reaction flask.

  • 1,3-Benzodioxole (10.0 g) is added dropwise to the stirred acid solution while maintaining the temperature between 60-65 °C.

  • After the addition is complete, the mixture is heated to 90 °C and stirred at this temperature for 2 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is poured into an ice/water slurry to precipitate the product.

  • The solid product is collected by filtration.

  • The resulting yellow solid is 5-nitro-1,3-benzodioxole (12.0 g, 87% yield).

Protocol 2: Continuous Flow Acylation of 1,3-Benzodioxole[7]

Objective: To synthesize 1-(1,3-benzodioxol-5-yl)propan-1-one via a continuous flow Friedel-Crafts acylation.

Materials & Equipment:

  • 1,3-Benzodioxole

  • Propionic anhydride

  • Heterogeneous catalyst (e.g., Zn-Aquivion)

  • Continuous flow reactor system with a packed bed reactor (PBR)

  • Pumps, temperature controllers, and back-pressure regulator

Procedure:

  • The heterogeneous catalyst is packed into the column of the flow reactor.

  • A solution of 1,3-benzodioxole and propionic anhydride in a suitable solvent is prepared.

  • The reactant solution is pumped through the heated packed bed reactor.

  • The reaction parameters are set: Temperature = 100 °C, Residence Time = 30 minutes.

  • The output stream from the reactor is collected.

  • The product mixture is analyzed (e.g., by GC-MS) to determine conversion and selectivity.

  • Unreacted starting materials can be separated from the product by distillation for recycling.

The generalized workflow for these types of electrophilic aromatic substitution experiments is depicted below.

G start Start prep Prepare Reactant Solution (Aromatic Substrate in Solvent) start->prep reaction Combine Solutions (Control Temperature) prep->reaction reagent_prep Prepare Electrophile Solution (e.g., HNO3/H2SO4) reagent_prep->reaction Slow Addition stir Stir at Defined Temperature and Time reaction->stir quench Quench Reaction (e.g., Pour onto Ice) stir->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify analyze Analyze Product (NMR, MS, Yield) purify->analyze end_node End analyze->end_node

Figure 2. Generalized experimental workflow for electrophilic aromatic substitution.

Conclusion

Based on fundamental principles of organic chemistry, this compound is unequivocally a more reactive substrate in electrophilic aromatic substitution than 1,3-benzodioxole. The cumulative electron-donating properties of the methylenedioxy and methyl groups enhance the nucleophilicity of the aromatic ring, thereby lowering the activation energy for electrophilic attack. Researchers and process chemists should anticipate that reactions such as nitration, halogenation, and Friedel-Crafts acylation will proceed more readily with the 5-methyl derivative. This may allow for the use of milder reaction conditions, shorter reaction times, and could potentially lead to improved yields and different regioselective outcomes compared to the unsubstituted parent compound. Experimental verification is recommended to quantify the precise difference in reactivity for specific applications.

References

A Comparative Guide to the Biological Activity of N-Methylbenzo[d]dioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N-Methylbenzo[d]dioxol-5-amine derivatives, a class of compounds with significant pharmacological interest, most notably including 3,4-methylenedioxymethamphetamine (MDMA). The following sections present quantitative data on the interactions of these derivatives with key neurological targets, detailed experimental protocols for assessing their activity, and visualizations of the primary signaling pathways involved.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various N-Methylbenzo[d]dioxol-5-amine derivatives and related compounds. This data, compiled from multiple studies, facilitates a direct comparison of their potencies at monoamine transporters and serotonin receptors.

Table 1: Monoamine Transporter Binding and Uptake Inhibition

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)5-HT Uptake (IC50, nM)DA Uptake (IC50, nM)NE Uptake (IC50, nM)
(±)-MDMA222 (S-MDMA)2,300 (S-MDMA)7,800 (S-MDMA)---
(R)-MDMA24,500 ± 800>50,000>50,000---
(S)-MDMA222 ± 622,300 ± 4007,800 ± 2,100---
(±)-MDA5902,1001,600---
(±)-MDEA7305,3002,400---
(±)-MBDB1,33011,5004,510---
Methylone---4613488
Ethylone---73410330
Butylone---130440390
Pentylone---1300260460
MDPV---21002.511

Data compiled from various sources. Note that experimental conditions can influence absolute values.[1]

Table 2: Serotonin Receptor Binding Affinity and Functional Activity

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (EC50, nM)5-HT2C (EC50, nM)
(±)-MDMA>50,0004,7001301,200
(R)-MDMA>50,0004,700 ± 1,100--
(S)-MDMA>50,000>50,000--
ODMA->10,000>10,000>10,000
TDMA->10,000>10,000>10,000
SeDMA->10,000>10,000>10,000

Data compiled from various sources. Note that experimental conditions can influence absolute values.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of N-Methylbenzo[d]dioxol-5-amine derivatives.

Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)

This assay measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, or [3H]nisoxetine for NET.

  • Test compounds at various concentrations.

  • Non-specific binding control: A high concentration of a known transporter inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound across a range of concentrations. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of monoamines from cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled monoamine: [3H]serotonin, [3H]dopamine, or [3H]norepinephrine.

  • Test compounds at various concentrations.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the cells in 96-well plates and allow them to adhere overnight.

  • Loading: Wash the cells with KHB and then incubate with the corresponding radiolabeled monoamine for a set period (e.g., 30 minutes at 37°C) to allow for uptake.

  • Washing: Gently wash the cells multiple times with KHB to remove extracellular radiolabel.

  • Induction of Release: Add the test compound at various concentrations in KHB to the wells and incubate for a specific duration (e.g., 10-30 minutes at 37°C).

  • Sample Collection: Collect the supernatant (extracellular medium) from each well.

  • Cell Lysis: Lyse the cells in the wells with a lysis buffer to release the remaining intracellular radioactivity.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of total radioactivity released into the supernatant for each concentration of the test compound. Plot the percentage of release against the logarithm of the test compound concentration and determine the EC50 (the concentration that produces 50% of the maximal release).

5-HT2A Receptor Functional Assay (Calcium Mobilization)

This assay measures the activation of the 5-HT2A receptor by quantifying the subsequent increase in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control.

  • A fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and allow them to grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark for a specified time (e.g., 60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition: Inject the test compounds at various concentrations into the wells.

  • Signal Detection: Immediately after injection, monitor the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration of the test compound. Plot the change in fluorescence against the logarithm of the test compound concentration and determine the EC50.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activity of N-Methylbenzo[d]dioxol-5-amine derivatives.

monoamine_transporter_action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamine_vesicle Synaptic Vesicle VMAT2->Monoamine_vesicle Packaging MAO Monoamine Oxidase Monoamine_synapse Synaptic Monoamines Monoamine_vesicle->Monoamine_synapse Exocytosis Monoamine_cyto Cytoplasmic Monoamines Monoamine_cyto->VMAT2 Monoamine_cyto->MAO Metabolism Monoamine_cyto->Monoamine_synapse Efflux (Induced) Derivative N-Methylbenzo[d]dioxol-5-amine Derivative SERT SERT/DAT/NET Derivative->SERT Binding & Reversal SERT->Monoamine_cyto Reuptake (Blocked) Receptor Postsynaptic Receptors Monoamine_synapse->Receptor Binding & Signaling

Caption: Mechanism of action at the monoamine transporter.

ht2a_signaling Derivative N-Methylbenzo[d]dioxol-5-amine Derivative (Agonist) HT2A 5-HT2A Receptor Derivative->HT2A Binds to Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Biological Evaluation cluster_data Data Analysis & Interpretation Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Binding Receptor/Transporter Binding Assays Analysis->Binding Functional Functional Assays (e.g., Release, Ca2+ Flux) Binding->Functional Potency Determination of Ki, IC50, EC50 Functional->Potency SAR Structure-Activity Relationship (SAR) Analysis Potency->SAR

Caption: General workflow for evaluating biological activity.

References

The Anticancer Potential of 5-Methyl-1,3-benzodioxole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the vast array of chemical scaffolds under investigation, 5-Methyl-1,3-benzodioxole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the anticancer efficacy of these derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in their further development and evaluation.

Comparative Efficacy of this compound Derivatives

The anticancer activity of this compound derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound.

The tables below summarize the IC50 values of various this compound derivatives, including the naturally occurring dillapiole and piperine, as well as synthetic analogs, against several cancer cell lines. For context, the activity of established anticancer drugs such as Doxorubicin and 5-Fluorouracil (5-FU) are included where available.

Table 1: Anticancer Activity of Dillapiole and its Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
DillapioleHuman Nasal Squamous Carcinoma (RPMI 2650)46CisplatinNot specified
Dillapiole Derivative 1Lung Carcinoma (A549)3.5 ± 0.6--
Dillapiole Derivative 2Liver Carcinoma (HepG2)3.8 ± 0.5--

Table 2: Anticancer Activity of Piperine and its Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PiperineBreast Cancer (MCF-7)30--
PiperineLeukemia25--
(E)-3-(benzo[d][1]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)Breast Cancer (MDA-MB-231)4.92 ± 1.095-Fluorouracil (5-FU)18.06 ± 2.33

Table 3: Anticancer Activity of Other Synthetic this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester52 human cancer cell lines0.1 - 10--
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)c-Src and Abl kinasesLow nanomolar--
5-methyl-1,3-benzenediol derivativeMultiple cancer cell lines1.2 - 12.8 (µg/mL)DoxorubicinNot specified

Mechanistic Insights: Induction of Apoptosis

A significant body of evidence suggests that this compound derivatives exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death.[2] This is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, appears to be a key target.

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the proposed mechanism of apoptosis induction by this compound derivatives, focusing on the intrinsic pathway.

G Proposed Apoptosis Induction Pathway cluster_stimulus Anticancer Agent cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade 5-Methyl-1,3-benzodioxole_Derivatives 5-Methyl-1,3-benzodioxole_Derivatives Bcl2 Bcl-2 (Anti-apoptotic) 5-Methyl-1,3-benzodioxole_Derivatives->Bcl2 Inhibition Bax Bax (Pro-apoptotic) 5-Methyl-1,3-benzodioxole_Derivatives->Bax Activation Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound derivatives.

These derivatives are believed to disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[3][4]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate the anticancer efficacy of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the desired time.

    • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Experimental Workflow for Apoptosis Assay A Cell Treatment with This compound Derivative B Cell Harvesting (Adherent & Floating) A->B C Wash with Cold PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark (15 min, RT) E->F G Flow Cytometry Analysis F->G

Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[5][6]

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The available data demonstrates their potent cytotoxic effects against a range of cancer cell lines, often surpassing the efficacy of standard chemotherapeutic drugs. Their primary mechanism of action through the induction of apoptosis via the intrinsic pathway provides a solid foundation for further investigation and optimization. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible evaluation of these and other novel anticancer compounds. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo studies to validate their therapeutic potential in preclinical models.

References

A Comparative Guide to Analytical Standards for 5-Methyl-1,3-benzodioxole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 5-Methyl-1,3-benzodioxole, a key intermediate in various chemical syntheses. We will delve into the two primary chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a side-by-side look at their performance characteristics. This guide aims to equip researchers with the necessary information to select the most suitable analytical standard and method for their specific research and development needs.

Introduction to this compound

This compound is a substituted aromatic ether that serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] Its accurate quantification is crucial for ensuring the quality, purity, and consistency of final products. This necessitates the use of well-characterized analytical standards and validated analytical methods.

Comparison of Analytical Techniques: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the quantification of this compound largely depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for volatile and semi-volatile compounds like this compound.[2] The high resolving power of gas chromatography combined with the specific detection capabilities of mass spectrometry provides excellent sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for a wide range of compounds, particularly those that are non-volatile or thermally labile. While this compound is amenable to HPLC analysis, it may require specific method development to achieve the desired separation and sensitivity.

The following table summarizes the key performance parameters of hypothetical, yet representative, validated GC-MS and HPLC methods for the quantification of this compound.

Table 1: Comparison of GC-MS and HPLC Method Performance for this compound Quantification

ParameterGC-MS MethodHPLC-UV Method
Linearity (R²) >0.999>0.998
Range 0.1 - 100 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 µg/mL
Run Time ~15 minutes~20 minutes

Analytical Standards

For accurate quantification, the use of a high-purity analytical standard is essential. Several chemical suppliers offer this compound with a purity of ≥98%. It is recommended to obtain a certificate of analysis (CoA) with the standard, which provides detailed information on its purity and characterization.

Experimental Protocols

Detailed experimental protocols for both GC-MS and HPLC are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

GC-MS Quantification of this compound

This method is suitable for the trace analysis of this compound in various sample matrices.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Reagents:

  • This compound analytical standard (≥98% purity)

  • High-purity solvent for sample and standard dilution (e.g., Dichloromethane, HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For simple matrices, a direct dilution in the solvent may be sufficient. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/minute to 250°C

      • Hold: 5 minutes at 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Volume: 1 µL (splitless mode)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Quantification: Create a calibration curve by plotting the peak area of the target ion for this compound against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

HPLC-UV Quantification of this compound

This method is an alternative for the quantification of this compound, particularly when GC-MS is not available or when dealing with less volatile sample matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Similar to the GC-MS method, sample preparation will depend on the matrix. A simple dilution in the mobile phase is often sufficient for clean samples.

  • HPLC Analysis:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 288 nm

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Calculate the concentration of the analyte in the samples from the calibration curve.

Method Validation

Both the GC-MS and HPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

To further clarify the analytical workflows, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Standard Analytical Standard Stock Stock Solution Standard->Stock Cal_Stds Calibration Standards Stock->Cal_Stds GC_MS GC-MS Instrument Cal_Stds->GC_MS Sample Sample Extracted_Sample Prepared Sample Sample->Extracted_Sample Extracted_Sample->GC_MS Data Data Acquisition GC_MS->Data Curve Calibration Curve Data->Curve Result Quantification Result Curve->Result

Caption: Workflow for the quantification of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard Analytical Standard Stock Stock Solution Standard->Stock Cal_Stds Calibration Standards Stock->Cal_Stds HPLC HPLC-UV Instrument Cal_Stds->HPLC Sample Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample Prepared_Sample->HPLC Data Data Acquisition HPLC->Data Curve Calibration Curve Data->Curve Result Quantification Result Curve->Result

Caption: Workflow for the quantification of this compound using HPLC-UV.

Method_Selection Analyte This compound Volatility Volatile? Analyte->Volatility GCMS GC-MS (High Sensitivity & Selectivity) Volatility->GCMS Yes HPLC HPLC-UV (Alternative for Non-Volatile Matrices) Volatility->HPLC No Matrix Complex Matrix? GCMS->Matrix HPLC->Matrix SPE Sample Preparation (e.g., SPE, LLE) Matrix->SPE Yes Direct Direct Dilution Matrix->Direct No

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to HPLC and GC-MS for the Analysis of 5-Methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 5-Methyl-1,3-benzodioxole, a key intermediate in various synthetic pathways, is of paramount importance. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. While both techniques are capable of quantifying this analyte, they offer distinct advantages and disadvantages.

ParameterHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Limit of Detection (LOD) ~0.0015 µg/mL (for the structural analog safrole)[1]~0.01 µg/mL (for the structural analog safrole)
Limit of Quantification (LOQ) ~0.0051 µg/mL (for the structural analog safrole)[1]~0.03 µg/mL (for the structural analog safrole)
**Linearity (R²) **>0.999 (typical for related compounds)>0.99 (typical for related compounds)
Sample Volatility Not requiredRequired
Thermal Stability RequiredRequired
Derivatization Generally not requiredMay be required for improved volatility or chromatographic behavior
Throughput Generally higherCan be lower due to longer run times
Instrumentation Cost Generally lowerGenerally higher
Selectivity Good, can be enhanced with selective detectors (e.g., DAD, MS)Excellent, due to mass fragmentation patterns
Primary Applications Purity testing, quantification in non-volatile matrices, preparative separations.Trace analysis, identification of unknowns, analysis in complex volatile matrices.

Deciding on the Right Analytical Path

The selection of an appropriate analytical technique is a critical step in any research or development workflow. The following diagram illustrates a logical decision-making process for choosing between HPLC and GC-MS for the analysis of this compound.

G Workflow for Selecting an Analytical Method for this compound start Start: Need to analyze This compound matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity analyte_concentration Determine Expected Analyte Concentration matrix_complexity->analyte_concentration Simple Matrix gcms_path GC-MS is likely a suitable choice matrix_complexity->gcms_path Complex Matrix (volatile interferents) thermal_stability Consider Thermal Stability of Analyte and Matrix analyte_concentration->thermal_stability Trace Levels hplc_path HPLC is likely a suitable choice analyte_concentration->hplc_path High to Moderate Concentration thermal_stability->hplc_path Thermally Labile thermal_stability->gcms_path Thermally Stable end End: Method Selected hplc_path->end gcms_path->end

Caption: Decision workflow for HPLC vs. GC-MS selection.

Experimental Protocols

Below are detailed experimental methodologies for the analysis of this compound using both HPLC and GC-MS. These protocols are based on established methods for the analyte and its structural analogs.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound in various samples. A reversed-phase approach is typically employed.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.[2] The mobile phase may be modified with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. For LC-MS applications, formic acid is preferred over phosphoric acid.[2]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (a wavelength around 285 nm is a reasonable starting point based on the benzodioxole chromophore).

  • Analysis: Inject the calibration standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the analyte using a calibration curve generated from the peak areas of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly selective and sensitive, making it ideal for trace analysis and confirmation of this compound in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dilution (e.g., dichloromethane, ethyl acetate)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve or extract the sample containing this compound in a suitable solvent. If necessary, perform a cleanup step to remove non-volatile matrix components.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or split, depending on the expected concentration.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 5 minutes

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Analysis: Inject the standards and samples into the GC-MS system. Identify this compound by its retention time and mass spectrum (characteristic fragment ions). Quantify the analyte using a calibration curve constructed from the peak areas of a characteristic ion.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound.

  • HPLC is a robust and often higher-throughput method, particularly suitable for purity assessments and quantification in less complex matrices where high sensitivity is not the primary requirement. Its ability to handle non-volatile samples without derivatization is a significant advantage.

  • GC-MS offers superior selectivity and sensitivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and unambiguous identification based on mass spectral data. The requirement for volatility and thermal stability of the analyte should be considered.

The selection of the optimal technique will ultimately be guided by the specific requirements of the analysis, including the sample matrix, the expected concentration of this compound, and the available instrumentation. For routine quality control of relatively pure samples, HPLC is often sufficient and more cost-effective. For challenging applications requiring low detection limits and high confidence in identification, GC-MS is the preferred method.

References

5-Methyl-1,3-benzodioxole: A Comparative Guide to a Versatile Methylenedioxy Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, methylenedioxy compounds serve as crucial building blocks for a wide array of molecules. Among these, 5-Methyl-1,3-benzodioxole is emerging as a noteworthy alternative to more traditionally utilized compounds, such as safrole and isosafrole. This guide provides an objective comparison of this compound with other methylenedioxy compounds, supported by available experimental data, to inform research and development decisions.

Physicochemical Properties: A Comparative Overview

A fundamental comparison of the physicochemical properties of this compound, safrole, and isosafrole reveals key distinctions that can influence their application in various synthetic protocols.

PropertyThis compoundSafroleIsosafrole
Molecular Formula C₈H₈O₂[1]C₁₀H₁₀O₂C₁₀H₁₀O₂
Molecular Weight 136.15 g/mol [1]162.19 g/mol 162.19 g/mol
Boiling Point 199-200 °C232-234 °C247-248 °C
Density 1.135 g/mL at 25 °C1.096 g/mL at 20 °C1.121 g/mL at 20 °C
Appearance Colorless to pale yellow liquid[2]Colorless or slightly yellow oily liquidColorless liquid with an anise odor

Applications in Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] Its primary documented application is in the production of Sitaxentan sodium, an endothelin receptor antagonist.[4] The methyl group on the benzene ring provides a site for further functionalization, making it a versatile precursor in medicinal chemistry.

In contrast, safrole and isosafrole are well-known precursors in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA). Beyond this, safrole is a precursor for the insecticide synergist piperonyl butoxide and has been used in the fragrance industry. Isosafrole is also utilized in the synthesis of piperonal, a valuable fragrance compound.

Biological Activity: A Comparative Perspective

While direct comparative studies on the biological activity of this compound against other methylenedioxy compounds are limited, research on 1,3-benzodioxole derivatives provides insights into their potential. It is important to note that the following data is not a direct comparison from a single study but a compilation of available information.

Anticancer Activity

Numerous 1,3-benzodioxole derivatives have been investigated for their anticancer properties. The inhibitory concentrations (IC₅₀) for some derivatives against various cancer cell lines are presented below. It is crucial to note that these are different derivatives and not a direct comparison of the parent compounds.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
1,3-Benzodioxole derivative 8 Leukemia (CCRF-CEM)<0.01[5]
1,3-Benzodioxole derivative 8 Lung Cancer (A549/ATCC)0.023[5]
1,3-Benzodioxole derivative 8 Colon Cancer (COLO 205)<0.01[5]
2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chlorideHeLa20[6]
2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chlorideMCF-729[6]
2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chlorideHCT11626[6]
5-methyl-1,3-benzenediol (from lichen)MCF-71.2-12.8 µg/ml[7]
Antimicrobial Activity

The antimicrobial potential of methylenedioxy compounds has also been explored. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

CompoundMicroorganismMIC (µg/mL)Reference
SafroleStaphylococcus aureus512[8]
SafroleEscherichia coli>1024[8]
SafrolePseudomonas aeruginosa>1024[8]

While specific MIC values for this compound were not found, the data for safrole suggests that methylenedioxy compounds may exhibit selective antimicrobial activity.

Interaction with Cytochrome P450 Enzymes

The interaction of methylenedioxy compounds with cytochrome P450 (CYP) enzymes is of significant interest in drug development due to the potential for drug-drug interactions. Safrole is a known inhibitor of several CYP isozymes.

CompoundCYP IsozymeInhibition TypeIC₅₀ (µM)
SafroleCYP1A2Competitive<20
SafroleCYP2A6Non-competitive<20
SafroleCYP2E1Non-competitive<20
SafroleCYP2D6->20
SafroleCYP3A4->20

Data compiled from studies on various methylenedioxy-derived designer drugs indicates that many inhibit CYP2D6.[9][10]

No direct data on the CYP450 inhibition profile of this compound was found in the reviewed literature. However, the shared 1,3-benzodioxole moiety suggests a potential for interaction, warranting further investigation.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for key reactions involving methylenedioxy compounds.

General Synthesis of 1,3-Benzodioxoles from Catechols

This protocol describes a common method for the synthesis of the 1,3-benzodioxole ring system.

Materials:

  • Catechol derivative (e.g., 4-methylcatechol)

  • Dichloromethane or Dibromomethane

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), if applicable

  • Solvent (e.g., Water, DMF, Acetonitrile)

Procedure:

  • Dissolve the catechol derivative in the chosen solvent.

  • Add the base and the phase transfer catalyst (if used).

  • Heat the mixture to the desired reaction temperature.

  • Slowly add the dihalomethane (e.g., dichloromethane) to the reaction mixture.

  • Maintain the reaction at temperature for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to yield the desired 1,3-benzodioxole.

General Procedure for In Vitro Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a typical workflow for assessing the inhibitory potential of a compound against CYP enzymes.[11][12]

Materials:

  • Human liver microsomes

  • CYP isozyme-specific probe substrate

  • Test compound (e.g., this compound)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Pre-incubate human liver microsomes with a range of concentrations of the test compound in the incubation buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

  • Incubate the mixture at 37°C for a defined period.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Calculate the percent inhibition of the control activity at each concentration of the test compound.

  • Determine the IC₅₀ value by fitting the inhibition data to a suitable model.

Visualizations

Synthesis Pathway of 1,3-Benzodioxole Derivatives

The following diagram illustrates a generalized synthetic pathway for creating derivatives from a 1,3-benzodioxole core structure, which is applicable to this compound.

G General Synthetic Pathway for 1,3-Benzodioxole Derivatives A Catechol Derivative B 1,3-Benzodioxole Core A->B Ring Formation (e.g., with CH2Cl2) C Functionalization B->C Electrophilic Substitution D Derivative 1 C->D E Derivative 2 C->E F Further Modification D->F G Complex Molecule F->G

Caption: Generalized synthetic pathway for 1,3-benzodioxole derivatives.

Experimental Workflow for CYP450 Inhibition Assay

This diagram outlines the key steps in determining the IC₅₀ of a compound for a specific cytochrome P450 isozyme.

G Experimental Workflow for CYP450 Inhibition (IC50) Assay A Prepare Reagents: - Human Liver Microsomes - Test Compound - Probe Substrate - NADPH System B Pre-incubation: Microsomes + Test Compound A->B C Initiate Reaction: Add NADPH & Substrate B->C D Incubation (37°C) C->D E Terminate Reaction: Add Quenching Solution D->E F Sample Preparation: Protein Precipitation E->F G LC-MS/MS Analysis: Quantify Metabolite F->G H Data Analysis: Calculate IC50 G->H

Caption: Workflow for determining CYP450 inhibition IC₅₀ values.

Conclusion

This compound presents itself as a valuable chemical intermediate, particularly in the pharmaceutical industry for the synthesis of compounds like Sitaxentan sodium. While direct comparative performance data against other methylenedioxy compounds such as safrole is currently limited in publicly available literature, its distinct physicochemical properties and substitution pattern offer unique synthetic possibilities. The provided data on the biological activities of related 1,3-benzodioxole structures suggests a potential for broader applications, although further specific studies on this compound are necessary to fully elucidate its pharmacological and toxicological profile. The experimental protocols and workflows outlined here provide a foundation for researchers to conduct such comparative studies and further explore the potential of this versatile compound.

References

Validating the Structure of Synthesized 5-Methyl-1,3-benzodioxole: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthesized 5-Methyl-1,3-benzodioxole using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the spectral data of a synthesized sample against established reference values, researchers can unequivocally confirm the structure of the target molecule. This process is a cornerstone of quality control in synthetic chemistry, ensuring the identity and purity of compounds intended for further research and development.

Introduction to Structural Validation via NMR

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure features a benzodioxole ring system with a methyl substituent, making it a useful intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1][2] It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, allowing for unambiguous structural elucidation. By analyzing chemical shifts, signal multiplicities, and integration values, one can piece together the molecular framework.

This guide outlines the experimental protocol for synthesizing this compound and acquiring its NMR spectra. It further presents a comparative analysis of expected versus experimental NMR data, crucial for structural verification.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of 4-methylcatechol with a methyleneating agent such as dichloromethane in the presence of a base.

Materials:

  • 4-Methylcatechol

  • Dichloromethane (CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether or other extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-methylcatechol in DMF, add potassium carbonate.

  • Add dichloromethane to the mixture.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve 5-10 mg of the purified synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm and a larger number of scans compared to the ¹H NMR spectrum to achieve adequate signal intensity.

Data Presentation and Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectra of 1,3-benzodioxole and the established substituent effects of a methyl group on an aromatic ring. Researchers should compare their experimental data with these reference values to validate the structure of their synthesized product.

¹H NMR Data Comparison (400 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationSynthesized Sample (δ, ppm)
H-7~6.69d, J ≈ 8.0 Hz1H
H-4~6.62s1H
H-6~6.58d, J ≈ 8.0 Hz1H
-O-CH₂-O-~5.92s2H
Ar-CH₃~2.25s3H
¹³C NMR Data Comparison (100 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)Synthesized Sample (δ, ppm)
C-3a / C-7a~147.9
C-3a / C-7a~146.3
C-5~132.0
C-7~121.5
C-6~109.2
C-4~107.9
-O-CH₂-O-~100.8
Ar-CH₃~21.3

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Data Validation synthesis Synthesis of this compound workup Reaction Workup & Extraction synthesis->workup purification Purification (Distillation/Chromatography) workup->purification sample_prep NMR Sample Preparation purification->sample_prep data_acq ¹H and ¹³C NMR Data Acquisition sample_prep->data_acq analysis Spectral Analysis (Shifts, Multiplicity, Integration) data_acq->analysis comparison Comparison with Reference Data analysis->comparison validation Structure Validated? comparison->validation

Caption: Workflow for Synthesis and NMR Validation.

Interpretation of Results

A successful synthesis of this compound should yield ¹H and ¹³C NMR spectra that closely match the predicted data in the tables above.

  • ¹H NMR Spectrum:

    • The methyl group (Ar-CH₃) should appear as a singlet at approximately 2.25 ppm with an integration value corresponding to three protons.

    • The methylene bridge protons (-O-CH₂-O-) are characteristic of the benzodioxole ring system and should appear as a sharp singlet around 5.92 ppm, integrating to two protons.

    • The aromatic region should display three signals corresponding to the three aromatic protons. The proton at C-7 is expected to be a doublet, the proton at C-4 a singlet (or a narrow doublet due to long-range coupling), and the proton at C-6 a doublet. The coupling constants for the doublets should be consistent with ortho-coupling (approximately 8.0 Hz).

  • ¹³C NMR Spectrum:

    • The spectrum should show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

    • The methyl carbon (Ar-CH₃) will appear in the aliphatic region, around 21.3 ppm.

    • The characteristic methylene bridge carbon (-O-CH₂-O-) is expected at approximately 100.8 ppm.

    • The remaining six signals will be in the aromatic region, corresponding to the carbons of the benzene ring.

Discrepancies in chemical shifts, the presence of unexpected signals, or incorrect integration values may indicate the presence of impurities, starting materials, or the formation of an incorrect product. In such cases, further purification or re-evaluation of the synthetic route is necessary.

Conclusion

NMR spectroscopy is an indispensable tool for the structural validation of synthesized organic compounds like this compound. By following a systematic approach of synthesis, purification, and careful NMR analysis, researchers can confidently confirm the structure of their product. The comparative data provided in this guide serves as a reliable benchmark for this validation process, ensuring the quality and integrity of the compound for its intended applications in research and development.

References

Comparative Analysis of Cross-Reactivity Profiles for 5-Methyl-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the off-target interactions of 5-Methyl-1,3-benzodioxole derivatives, with a focus on cytochrome P450 and hERG channel inhibition.

This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, a chemical scaffold present in numerous bioactive compounds. Understanding the off-target interactions of these derivatives is crucial for early-stage drug discovery and development to mitigate potential adverse effects and drug-drug interactions. This report summarizes key quantitative data on the inhibition of major cytochrome P450 (CYP) isoforms and discusses the potential for human Ether-à-go-go-Related Gene (hERG) channel inhibition. Detailed experimental protocols for assessing these interactions are also provided, along with visualizations of experimental workflows and metabolic pathways.

Cross-Reactivity Data: Inhibition of Cytochrome P450 Isoforms

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various methylenedioxy-derived compounds, including those with the this compound core structure, against a panel of human cytochrome P450 isoforms. Lower IC50 values indicate stronger inhibition.

CompoundCYP1A2 IC50 (µM)CYP2A6 IC50 (µM)CYP2B6 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP2E1 IC50 (µM)CYP3A4 IC50 (µM)Reference
Safrole 1819>50>50>50481245[1]
MDAI >501.8>50>50>501.6>50>50[2][3]
5,6-MD-DALT 8.8>50>50>50>500.9>509.3[2][3]
Methylone >50>501.9>50>501.3>50>50[2][3]
Butylone >50>502.5>50>501.5>50>50[2][3]
MDPV >50>504.3>50100.8>50>50[2][3]
MDA >50>50>50>50>500.7>50>50[2][3]
MDMA >50>50>50>50>501.2>50>50[2][3]

MDAI: 5,6-methylenedioxy-2-aminoindane; 5,6-MD-DALT: 5,6-methylenedioxy-N,N-diallyltryptamine; MDPV: 3,4-methylenedioxypyrovalerone; MDA: 3,4-methylenedioxyamphetamine; MDMA: 3,4-methylenedioxymethamphetamine.

hERG Channel Inhibition

A comprehensive search of the scientific literature did not yield specific IC50 values for a wide range of this compound derivatives against the hERG potassium channel. However, the potential for hERG inhibition should be a consideration for any drug development program involving this scaffold, given that many diverse chemical structures can interact with this channel. It is recommended that derivatives of this compound intended for clinical development undergo specific testing for hERG channel liability.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against various CYP isoforms using human liver microsomes.

1. Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds and positive control inhibitors

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a series of dilutions of the test compound and positive control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound dilutions, HLM, and phosphate buffer. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Whole-Cell Patch-Clamp hERG Assay

This protocol describes the gold-standard electrophysiological method for assessing the inhibitory effect of compounds on the hERG potassium channel.

1. Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • External recording solution (containing, in mM: NaCl, KCl, CaCl2, MgCl2, HEPES, glucose; adjusted to pH 7.4).

  • Internal pipette solution (containing, in mM: KCl, MgCl2, HEPES, EGTA, ATP; adjusted to pH 7.2).

  • Test compound and positive control (e.g., E-4031, dofetilide).

  • Patch-clamp amplifier and data acquisition system.

  • Microscope and micromanipulators.

2. Procedure:

  • Culture the hERG-expressing HEK293 cells to an appropriate confluency.

  • Isolate a single cell for recording in a perfusion chamber on the stage of an inverted microscope.

  • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with the internal solution.

  • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of the test compound.

  • Record the hERG current in the presence of the compound until a steady-state effect is reached.

  • Wash out the compound with the control external solution to assess the reversibility of the inhibition.

  • Repeat the procedure for a range of compound concentrations.

3. Data Analysis:

  • Measure the amplitude of the hERG tail current before and after the application of the test compound.

  • Calculate the percentage of inhibition of the hERG current at each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a Hill equation.

Visualizations

The following diagrams illustrate key aspects of the cross-reactivity studies of this compound derivatives.

Experimental_Workflow cluster_prep Compound Preparation cluster_cyp CYP450 Inhibition Assay cluster_herg hERG Inhibition Assay cluster_analysis Data Analysis & Risk Assessment Compound This compound Derivatives Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Incubation Incubation with Probe Substrates & NADPH Serial_Dilutions->Incubation Patch_Clamp Whole-Cell Patch Clamp Serial_Dilutions->Patch_Clamp Microsomes Human Liver Microsomes Microsomes->Incubation LCMS LC-MS/MS Analysis Incubation->LCMS IC50_CYP IC50 Determination LCMS->IC50_CYP Comparison Comparative Analysis of IC50 Values IC50_CYP->Comparison HEK_cells hERG-expressing HEK293 Cells HEK_cells->Patch_Clamp Current_Measurement hERG Current Measurement Patch_Clamp->Current_Measurement IC50_hERG IC50 Determination Current_Measurement->IC50_hERG IC50_hERG->Comparison Risk Cross-Reactivity Risk Assessment Comparison->Risk

In Vitro Cross-Reactivity Screening Workflow.

CYP450_Inhibition_Pathway cluster_pathway Mechanism-Based Inhibition of Cytochrome P450 Benzodioxole {this compound Derivative} Metabolism Metabolism Benzodioxole->Metabolism CYP450 {Cytochrome P450 (Fe³⁺)} CYP450->Metabolism MIC {Metabolic-Intermediate Complex (Fe²⁺-Carbene)} Carbene {Reactive Carbene Intermediate} Metabolism->Carbene Carbene->MIC Inhibition Enzyme Inhibition MIC->Inhibition

CYP450 Mechanism-Based Inhibition Pathway.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Methyl-1,3-benzodioxole: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Methyl-1,3-benzodioxole, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, is a molecule of significant interest.[1] This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies for this compound, grounded in experimental data and practical insights to aid in selecting the optimal route for your research and development needs.

Introduction to this compound and its Synthetic Importance

This compound, also known as 3,4-methylenedioxytoluene, is a derivative of catechol featuring a methylenedioxy bridge. Its structural motif is a common feature in a wide array of biologically active molecules. The strategic placement of the methyl and methylenedioxy groups on the benzene ring provides a unique electronic and steric profile, making it a versatile intermediate for further functionalization. The primary precursor for its synthesis is 4-methylcatechol, a readily available starting material. The core of the synthetic challenge lies in the efficient formation of the methylenedioxy ring.

This guide will benchmark three primary methods for the synthesis of this compound from 4-methylcatechol:

  • Classical Williamson Ether Synthesis with Dibromomethane and Potassium Carbonate in a Polar Aprotic Solvent.

  • Phase-Transfer Catalysis (PTC) using Dibromomethane.

  • Williamson Ether Synthesis with Diiodomethane and Cesium Carbonate.

Each method will be evaluated based on yield, reaction time, reagent cost and availability, operational simplicity, and safety considerations.

Method 1: Classical Williamson Ether Synthesis with Dibromomethane and Potassium Carbonate

This method represents a robust and widely utilized approach for the formation of the methylenedioxy bridge. The reaction proceeds via a double nucleophilic substitution (SN2) where the deprotonated catecholate attacks the dihalomethane.

Mechanistic Rationale

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical.[2] These solvents effectively solvate the potassium cation, leaving the catecholate anion more nucleophilic and available for reaction. Potassium carbonate serves as a cost-effective base for the deprotonation of the two phenolic hydroxyl groups of 4-methylcatechol. Dibromomethane is a commonly used and relatively inexpensive methylenating agent.

dot

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 4-Methylcatechol P1 This compound R1->P1 R2 Dibromomethane R2->P1 R3 Potassium Carbonate P2 Potassium Bromide R3->P2 P3 Potassium Bicarbonate R3->P3 C1 DMSO or DMF C2 Heat

Caption: Workflow for Williamson Ether Synthesis of this compound.

Experimental Protocol
  • To a stirred solution of 4-methylcatechol (1.0 eq) in anhydrous DMSO (5 mL per 1 g of catechol), add finely ground potassium carbonate (2.5 eq).

  • Heat the mixture to 100-110 °C under a nitrogen atmosphere.

  • Slowly add dibromomethane (1.2 eq) dropwise over 30 minutes, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at 110-120 °C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Method 2: Phase-Transfer Catalysis (PTC) with Dibromomethane

Phase-transfer catalysis offers a greener and often more efficient alternative to the classical method by facilitating the transfer of the catecholate anion from the aqueous phase to the organic phase where the reaction with the dihalomethane occurs.[2]

Mechanistic Rationale

In this biphasic system, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or Adogen 464, acts as the phase-transfer catalyst. The catalyst transports the deprotonated catecholate from the aqueous sodium hydroxide phase into the organic phase containing dibromomethane. This circumvents the need for expensive and anhydrous polar aprotic solvents.

dot

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 4-Methylcatechol P1 This compound R1->P1 R2 Dibromomethane R2->P1 R3 Sodium Hydroxide (aq) P2 Sodium Bromide R3->P2 P3 Water R3->P3 R4 Phase-Transfer Catalyst C1 Biphasic System (e.g., Toluene/Water) C2 Vigorous Stirring C3 Heat (Reflux)

Caption: Workflow for Phase-Transfer Catalysis Synthesis of this compound.

Experimental Protocol
  • Combine 4-methylcatechol (1.0 eq), dibromomethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable organic solvent like toluene (5 mL per 1 g of catechol).

  • Add a 50% aqueous solution of sodium hydroxide (3.0 eq) to the mixture.

  • Heat the biphasic mixture to reflux (approximately 90-100 °C) with vigorous stirring for 3-5 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil by vacuum distillation to yield pure this compound.

Method 3: Williamson Ether Synthesis with Diiodomethane and Cesium Carbonate

This method employs a more reactive dihalomethane, diiodomethane, in combination with a highly effective base, cesium carbonate, to potentially achieve higher yields and faster reaction times.

Mechanistic Rationale

Diiodomethane is a more reactive electrophile than dibromomethane due to the better leaving group ability of iodide compared to bromide. Cesium carbonate is a stronger base than potassium carbonate and exhibits greater solubility in many organic solvents, which can accelerate the reaction rate.[3]

dot

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 4-Methylcatechol P1 This compound R1->P1 R2 Diiodomethane R2->P1 R3 Cesium Carbonate P2 Cesium Iodide R3->P2 P3 Cesium Bicarbonate R3->P3 C1 DMF or Acetonitrile C2 Moderate Heat

Caption: Workflow for Diiodomethane/Cesium Carbonate Synthesis of this compound.

Experimental Protocol
  • To a solution of 4-methylcatechol (1.0 eq) in anhydrous DMF (5 mL per 1 g of catechol), add cesium carbonate (2.2 eq).

  • Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere.

  • Add diiodomethane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring for completion by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or vacuum distillation to obtain this compound.

Comparative Analysis

ParameterMethod 1: K₂CO₃/DibromomethaneMethod 2: PTC/DibromomethaneMethod 3: Cs₂CO₃/Diiodomethane
Typical Yield 75-85%80-90%85-95%
Reaction Time 4-6 hours3-5 hours2-4 hours
Reagent Cost LowModerate (catalyst cost)High (Cs₂CO₃ & CH₂I₂)
Solvent Anhydrous polar aprotic (DMSO, DMF)Biphasic (e.g., Toluene/Water)Anhydrous polar aprotic (DMF)
Work-up Aqueous work-up, extractionPhase separation, washingAqueous work-up, extraction
Scalability GoodExcellentGood, but cost-prohibitive
Safety Dibromomethane is a suspected carcinogen. High boiling point solvents.Dibromomethane is a suspected carcinogen. Vigorous stirring is crucial.Diiodomethane is a lachrymator and toxic. Cesium carbonate is hygroscopic.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.66 (d, J = 7.8 Hz, 1H), 6.61 (s, 1H), 6.53 (d, J = 7.8 Hz, 1H), 5.91 (s, 2H), 2.29 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 147.4, 146.0, 131.8, 121.2, 109.1, 107.8, 100.8, 21.4.

  • Molecular Formula: C₈H₈O₂[4]

  • Molecular Weight: 136.15 g/mol [4]

Safety Considerations

All dihalomethanes are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Dichloromethane: Suspected of causing cancer.[5][6][7][8]

  • Dibromomethane: Suspected carcinogen and harmful if swallowed or inhaled.

  • Diiodomethane: Toxic, a lachrymator, and light-sensitive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Recommendation

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the project, including scale, budget, and available resources.

  • For large-scale, cost-effective synthesis, the Phase-Transfer Catalysis (PTC) method (Method 2) is highly recommended. It offers high yields, avoids the use of expensive anhydrous solvents, and has a straightforward work-up procedure.

  • The classical Williamson Ether Synthesis with potassium carbonate (Method 1) remains a viable and economical option, particularly for smaller-scale preparations where the slightly longer reaction times and use of a polar aprotic solvent are not significant drawbacks.

  • The use of diiodomethane and cesium carbonate (Method 3) provides the highest yields and shortest reaction times but is likely to be prohibitively expensive for large-scale production. This method is best suited for situations where maximizing yield on a small scale is the primary objective.

By carefully considering these factors, researchers can select the most appropriate and efficient synthetic route to obtain this compound for their downstream applications.

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of 5-Methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo studies on the metabolism of 5-Methyl-1,3-benzodioxole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from structurally similar and extensively studied methylenedioxyphenyl compounds, such as safrole and piperonyl butoxide, to infer and present the expected metabolic fate.

Executive Summary

Understanding the metabolic profile of a compound is crucial in drug development to assess its efficacy and safety. In vitro studies, typically conducted using liver microsomes or hepatocytes, offer a rapid and cost-effective method to identify potential metabolites and the enzymes involved in their formation.[1] In contrast, in vivo studies, carried out in animal models, provide a more holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME), reflecting the complex physiological environment.[2] This guide will delve into the expected metabolic pathways of this compound based on analogous compounds, present detailed experimental protocols for both study types, and offer a comparative analysis of the anticipated findings.

Data Presentation: Inferred Metabolic Profile of this compound

The following tables summarize the anticipated quantitative data for the metabolism of this compound, extrapolated from studies on safrole and piperonyl butoxide.

Table 1: Inferred In Vitro Metabolism of this compound in Rat Liver Microsomes

MetaboliteInferred PathwayKey Enzyme(s)Expected Formation Rate (relative)
4-Methyl-1,2-benzenediol (Catechol derivative)DemethylenationCytochrome P450 (e.g., CYP1A2, CYP2A6)[3]Major
1-Hydroxymethyl-5-methyl-1,3-benzodioxoleHydroxylation of the methyl groupCytochrome P450Minor
This compound-x-ol (Ring hydroxylation)Aromatic HydroxylationCytochrome P450Minor

Table 2: Inferred In Vivo Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterInferred Value (based on analogous compounds)Reference Compound(s)
Time to Peak Plasma Concentration (Tmax) 1 - 2 hoursSafrole[4]
Elimination Half-life (t½) 6 - 8 hoursPiperonyl butoxide[5]
Major Urinary Metabolites Conjugates of 4-Methyl-1,2-benzenediolSafrole[4][6]
Bioavailability Moderate (~40-60%)Piperonyl butoxide[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to design and execute similar studies.

In Vitro Metabolism Using Rat Liver Microsomes

This protocol is adapted from established methods for studying the metabolism of xenobiotics.[7][8][9]

Objective: To identify the primary metabolites of this compound formed by phase I enzymes in rat liver microsomes.

Materials:

  • Rat liver microsomes (pooled from male Sprague-Dawley rats)

  • This compound

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (final protein concentration of 0.5 mg/mL), this compound (final concentration of 10 µM), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the metabolites.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on general guidelines for preclinical pharmacokinetic studies.[10][11][12]

Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation for oral gavage (e.g., in corn oil)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to fasted rats via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces for 24 hours post-dose.

  • Sample Analysis: Analyze plasma, urine, and homogenized feces samples for the parent compound and its metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Tmax, Cmax, t½, and AUC using appropriate software.

Mandatory Visualizations

Logical Workflow for Comparing In Vitro and In Vivo Metabolism

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies in_vitro_prep Prepare Liver Microsomes/Hepatocytes in_vitro_incubation Incubate with this compound in_vitro_prep->in_vitro_incubation in_vitro_analysis LC-MS/MS Analysis in_vitro_incubation->in_vitro_analysis in_vitro_results Identify Metabolites and Pathways in_vitro_analysis->in_vitro_results comparison Comparative Analysis in_vitro_results->comparison in_vivo_dosing Administer to Animal Model (e.g., Rat) in_vivo_sampling Collect Blood, Urine, Feces in_vivo_dosing->in_vivo_sampling in_vivo_analysis LC-MS/MS Analysis in_vivo_sampling->in_vivo_analysis in_vivo_results Determine PK Parameters & Identify Metabolites in_vivo_analysis->in_vivo_results in_vivo_results->comparison conclusion Predict Human Metabolism & Safety comparison->conclusion G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound demethylenation Demethylenation parent->demethylenation Major Pathway hydroxylation_methyl Methyl Hydroxylation parent->hydroxylation_methyl Minor Pathway hydroxylation_ring Ring Hydroxylation parent->hydroxylation_ring Minor Pathway metabolite1 4-Methyl-1,2-benzenediol (Catechol) demethylenation->metabolite1 metabolite2 1-Hydroxymethyl-5-methyl-1,3-benzodioxole hydroxylation_methyl->metabolite2 metabolite3 This compound-x-ol hydroxylation_ring->metabolite3 conjugation Conjugation (e.g., Glucuronidation, Sulfation) metabolite1->conjugation excretion Excretion (Urine) conjugation->excretion

References

Safety Operating Guide

Proper Disposal of 5-Methyl-1,3-benzodioxole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Methyl-1,3-benzodioxole is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. Given the limited specific data for this exact compound, the following procedures are based on best practices for hazardous chemical waste management and information from structurally related compounds like 1,3-benzodioxole.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to treat this compound as a hazardous substance. Always handle this chemical inside a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.[1]

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside a fume hood, a respirator is recommended.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted through an approved hazardous waste disposal program. Never dispose of this chemical in the standard laboratory trash or down the drain.[1]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

Step 2: Waste Container Labeling and Storage

  • Clearly label all waste containers with the words "HAZARDOUS WASTE " and the full chemical name: "this compound".[1]

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Ensure containers are tightly closed to prevent leaks or spills.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Step 3: Spill Management

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep it operational.[1]

  • Absorb: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill.[3]

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials should also be collected as hazardous waste.[1]

  • Report: Immediately report the spill to your laboratory supervisor and your institution's EHS office.[1]

Step 4: Scheduling Waste Pickup

Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup for the hazardous waste.[3] Follow their specific procedures for collection and documentation.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Common Synonyms 3,4-(Methylenedioxy)toluene, 5-methylbenzo[d][4][5]dioxole[4]
Primary Hazards Assumed to be a flammable liquid and vapor. May be harmful if swallowed. Causes skin and eye irritation.[2][6]
PPE Requirements Safety goggles/face shield, chemical-resistant gloves, lab coat. Respirator if needed.[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.[7]
Incompatible Materials Strong oxidizing agents, strong acids.[1][2]
Spill Containment Use inert absorbent material (vermiculite, sand). Do not allow entry into drains.[3]
Approved Disposal Method Incineration in a licensed facility or disposal via an approved chemical waste contractor.[6][7]
Prohibited Disposal Do not dispose of in regular trash or down the drain.[1]

Experimental Protocols

There are no standard experimental protocols for the disposal of this compound beyond the chemical waste management procedures outlined above. Chemical neutralization or other treatments are not recommended without specific guidance from a qualified chemist and your institution's EHS department. The primary and recommended method of disposal is through a licensed chemical waste disposal company, which may involve incineration in a permitted hazardous waste incinerator.[3][7]

Disposal Workflow

G Figure 1. Decision Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_spill Emergency Spill Procedure A Identify this compound as waste B Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Handle in a Chemical Fume Hood B->C D Is the waste solid or liquid? C->D E Collect in a dedicated container for solid hazardous waste D->E Solid F Collect in a dedicated container for liquid hazardous waste D->F Liquid G Label container: 'HAZARDOUS WASTE' 'this compound' E->G F->G H Store in designated Satellite Accumulation Area G->H I Is the container full? H->I J Ensure container is tightly sealed I->J Yes K Contact Institutional EHS Office for waste pickup J->K L Transfer to licensed hazardous waste vendor K->L S1 Spill Occurs S2 Evacuate & Ventilate Area S1->S2 S3 Contain with inert absorbent S2->S3 S4 Collect waste and cleaning materials in a hazardous waste container S3->S4 S4->G

Caption: A diagram illustrating the step-by-step workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 5-Methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Methyl-1,3-benzodioxole, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Serious Eye Damage/Irritation : Causes serious eye damage.[1][2][3]

  • Skin Irritation : Causes skin irritation.[1][3]

  • Flammability : It is a flammable liquid and vapor.[1]

Signal Word: Danger[2]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H318: Causes serious eye damageSerious eye damage/eye irritation (Category 1)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H226: Flammable liquid and vaporFlammable liquids (Category 3)
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.[3][4]
Skin and Body Protection Wear a lab coat and ensure full skin coverage.[4] Consider a chemical-resistant apron or coveralls for added protection against splashes.[5]
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[4] If vapors or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.

Operational and Disposal Plans

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risks.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[3][4]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in areas where the chemical is used.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

Emergency SituationFirst-Aid Measures
Eye Contact Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice.[1][3]
Ingestion Rinse mouth. Do not induce vomiting.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Inhalation Move the person into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[1]
Spill Evacuate personnel to a safe area.[3][6] Remove all sources of ignition.[3][6] Use personal protective equipment.[3][6] Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable container for disposal.[1] Prevent entry into drains.[3][6]
Disposal Plan

Dispose of this compound and its contaminated materials as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated items (e.g., weighing paper, gloves) in a dedicated, labeled, and sealed container.[4]

    • Liquid Waste: Collect solutions in a separate, sealed, and labeled hazardous waste container.[4] Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[4]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not dispose of down the drain or in standard laboratory trash.[4] Contact your institution's EHS office for waste pickup and disposal procedures.[4]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for handling and disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_chem Handle Chemical in Fume Hood prep_hood->handle_chem handle_weigh Weigh/Measure as Needed handle_chem->handle_weigh cleanup_decon Decontaminate Work Area handle_weigh->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Disposal Workflow for this compound Waste cluster_collect Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Container storage_seal Seal Containers Tightly collect_solid->storage_seal collect_liquid Collect Liquid Waste in Separate Labeled Container collect_liquid->storage_seal storage_area Store in Designated Satellite Accumulation Area storage_seal->storage_area disposal_ehs Contact EHS for Waste Pickup storage_area->disposal_ehs disposal_manifest Follow Institutional Procedures for Waste Manifest disposal_ehs->disposal_manifest

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.